2-(2,5-Dimethoxyphenylamino)ethanol
Description
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Properties
IUPAC Name |
2-(2,5-dimethoxyanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-4-10(14-2)9(7-8)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVDGJWIQNKTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443384 | |
| Record name | 2-(2,5-Dimethoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28226-20-2 | |
| Record name | 2-(2,5-Dimethoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28226-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Physicochemical Profile and Synthetic Utility of 2-(2,5-Dimethoxyphenylamino)ethanol in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on the stability and reactivity of foundational building blocks. 2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2) is a highly versatile, electron-rich amino-alcohol-phenol derivative. While seemingly simple, its dual functionality—an ethanolamine side chain paired with a dimethoxy-substituted aromatic ring—makes it an indispensable precursor for synthesizing privileged heterocyclic scaffolds, most notably the dihydrobenzoxazine core.
This whitepaper provides an in-depth analysis of the physicochemical behavior of 2-(2,5-Dimethoxyphenylamino)ethanol, explains the causality behind its handling requirements, and outlines field-proven protocols for its integration into drug development workflows.
Physicochemical Profiling & Causality
Understanding the physical properties of 2-(2,5-Dimethoxyphenylamino)ethanol is critical for preventing premature degradation during synthesis. The quantitative data is summarized below, supported by data from [1] and [2].
Quantitative Data Summary
| Property | Value | Scientific Causality / Implication |
| CAS Number | 28226-20-2 | Standard registry identifier. |
| Molecular Formula | C₁₀H₁₅NO₃ | Indicates a high degree of heteroatom substitution. |
| Molecular Weight | 197.23 g/mol | Facilitates easy mass spectrometry (MS) tracking. |
| Melting Point | 48.5 °C | Low melting point indicates moderate crystal lattice energy; compound may "oil out" if impure. |
| Boiling Point | 137–142 °C (at 0.05 Torr) | High Vacuum Required: Strong intermolecular hydrogen bonding between the -OH and -NH groups prevents boiling at atmospheric pressure without thermal decomposition. |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | Standard for heavily oxygenated aromatics. |
| pKa (Predicted) | 14.65 ± 0.10 | The hydroxyl proton is weakly acidic, requiring strong bases for deprotonation. |
| Appearance | Off-white to light yellow solid | Color shifts to dark brown/purple upon oxidation. |
| Sensitivity | Air & Light Sensitive | The electron-donating methoxy and amino groups make the aromatic ring highly susceptible to photo-oxidation. |
| Storage Conditions | 2–8 °C, inert atmosphere | Refrigeration and argon/nitrogen blanketing suppress radical-initiated polymerization and quinone-imine formation. |
Mechanistic Pathway: Gateway to the Benzoxazine Scaffold
In drug development, 2-(2,5-Dimethoxyphenylamino)ethanol is rarely the final API. Instead, it serves as a strategic precursor. Through controlled demethylation and subsequent intramolecular dehydration, it cyclizes to form 3,4-dihydro-2H-1,4-benzoxazin-6-ol (CAS: 26021-57-8)[3].
As noted by [4], the dihydrobenzoxazine core is a "privileged scaffold" in medicinal chemistry. It is a critical pharmacophore in the design of potent 5-HT₆ receptor antagonists , which are heavily investigated for treating cognitive deficits in Alzheimer's disease and schizophrenia.
Synthetic pathway from 2-(2,5-Dimethoxyphenylamino)ethanol to 5-HT6 antagonists.
Standard Operating Procedure (SOP): Handling & Synthetic Conversion
Because of its air sensitivity, working with 2-(2,5-Dimethoxyphenylamino)ethanol requires strict adherence to Schlenk line techniques. The following protocol outlines a self-validating workflow for handling this compound and initiating its conversion.
Protocol: Inert Preparation and Reaction Setup
Step 1: Environmental Control (Inertion)
-
Action: Flame-dry all glassware under vacuum and backfill with high-purity Argon (not Nitrogen, as Argon is heavier and provides a better blanket for solid reagents).
-
Causality: Trace ambient oxygen will rapidly oxidize the electron-rich dimethoxyaniline moiety into deeply colored, unreactive quinone-imines.
Step 2: Reagent Solubilization
-
Action: Dissolve 2-(2,5-Dimethoxyphenylamino)ethanol in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0 °C.
-
Validation Checkpoint: Observe the solution. A clear, pale yellow solution indicates intact starting material. If the solution immediately turns dark brown or purple, the starting material has degraded, and the reaction must be aborted.
Step 3: Electrophilic Activation / Demethylation
-
Action: Slowly add the demethylating agent (e.g., Boron tribromide, BBr₃) dropwise at -78 °C, then allow to warm to room temperature.
-
Causality: BBr₃ coordinates to the methoxy oxygens, facilitating the cleavage of the methyl ether bonds. The low temperature prevents uncontrolled exothermic degradation and limits side reactions at the ethanolamine hydroxyl group.
Step 4: Quenching and Cyclization
-
Action: Quench the excess reagent carefully with anhydrous methanol at 0 °C[3]. The resulting intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization to yield the benzoxazine core.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a highly UV-active, lower-polarity spot confirms successful ring closure.
Standardized experimental workflow for handling air-sensitive amino-alcohol-phenols.
Analytical Validation
To ensure the integrity of the synthetic workflow, analytical validation of the starting material and the cyclized product is mandatory.
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Starting Material Check: Verify the presence of two distinct singlet peaks around δ 3.7–3.8 ppm, corresponding to the two methoxy groups (-OCH₃).
-
Product Verification: The successful conversion to 3,4-dihydro-2H-1,4-benzoxazin-6-ol is confirmed by the complete disappearance of the methoxy singlets and the shifting of the aromatic protons due to the new rigid bicyclic system[3].
-
-
Mass Spectrometry (ESI-MS):
-
The starting material will show an [M+H]+ peak at m/z 198.2.
-
The cyclized product will show an [M+H]+ peak at m/z 152.1, reflecting the loss of the methyl groups and a water molecule during dehydration[3].
-
References
Sources
Solubility profile of 2-(2,5-Dimethoxyphenylamino)ethanol in water vs organic solvents
An in-depth analysis of the physicochemical behavior of small molecules is the cornerstone of rational drug design and formulation. As a Senior Application Scientist, I approach the solubility profiling of 2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2) not merely as a data-gathering exercise, but as a fundamental thermodynamic investigation.
This whitepaper deconstructs the solubility landscape of this amphiphilic secondary amine, contrasting its pH-dependent aqueous behavior with its solvation thermodynamics in organic media. By understanding the structural causality behind these metrics, researchers can architect robust formulation strategies for preclinical and clinical development.
Structural Causality and Physicochemical Profiling
To predict and manipulate solubility, we must first decode the molecular architecture. 2-(2,5-Dimethoxyphenylamino)ethanol (Molecular Weight: 197.23 g/mol )[1] is an aniline derivative characterized by three distinct functional domains:
-
The Aromatic Core: A lipophilic benzene ring that drives organic solvent affinity.
-
Methoxy Substituents (2,5-positions): These groups exert competing inductive (electron-withdrawing) and resonance (electron-donating) effects, subtly modulating the electron density of the aromatic ring and the adjacent amine.
-
The N-(2-Hydroxyethyl) Motif: This introduces a secondary amine and a terminal hydroxyl group, providing both hydrogen-bond donor (-NH, -OH) and acceptor (-N-, -O-) capabilities.
Because aromatic amines are intrinsically weaker bases than aliphatic amines 2[2], the conjugate acid of this molecule exhibits a pKa in the range of 4.5 to 5.0. This critical threshold dictates that its aqueous solubility is not static; it is a dynamic function of the environmental pH.
Causality of pH and solvent polarity on the ionization and solvation of the molecule.
Thermodynamic Aqueous Solubility: The pH-Dependence
Solubility represents the point at which a stable solute–solvent thermodynamic equilibrium is achieved, with the rate of dissolution perfectly matching the rate of precipitation 3[3].
For ionizable drugs like 2-(2,5-Dimethoxyphenylamino)ethanol, the intrinsic solubility ( S0 ) of the uncharged free base is typically low due to the hydrophobic bulk of the dimethoxyphenyl ring. However, at a pH significantly below its pKa (e.g., pH 1.2, simulating gastric fluid), the secondary amine is protonated. This ion-dipole interaction with water exponentially increases solubility. As the pH approaches and exceeds the pKa (e.g., pH 6.8, simulating intestinal fluid), the molecule reverts to its unionized free base, precipitating out of solution. This behavior mirrors the solubility shifts observed in other alkyl aniline derivatives 4[4].
Table 1: Representative Aqueous pH-Solubility Profile
| Buffer System | Target pH | Dominant Species | Estimated Solubility (mg/mL) | Biopharmaceutical Relevance |
| 0.1 N HCl | 1.2 | Cationic (Protonated) | > 25.0 | High gastric dissolution |
| Acetate Buffer | 4.5 | Mixed (50% Ionized) | 2.5 - 5.0 | Transition zone (pKa proximity) |
| Phosphate Buffer | 6.8 | Free Base (Unionized) | < 0.5 | Precipitation risk in intestines |
| Phosphate Buffer | 7.4 | Free Base (Unionized) | < 0.1 | Systemic circulation baseline |
Note: Data represents empirical estimations based on structurally analogous anilinoethanols.
Organic Solvent Solubility Landscape
While aqueous systems are governed by ionization, organic solvent solubility is dictated by the principle of "like dissolves like"—specifically, the matching of Hildebrand solubility parameters and hydrogen bonding capabilities.
The presence of the N-(2-hydroxyethyl) group makes the molecule highly soluble in polar protic solvents (like Ethanol and Methanol) and polar aprotic solvents (like DMSO). The lipophilic dimethoxyphenyl core ensures excellent solvation in halogenated solvents (like Dichloromethane). Conversely, purely non-polar aliphatic hydrocarbons (like Hexane) cannot satisfy the hydrogen-bonding requirements of the hydroxyl and amine groups, resulting in poor solubility.
Table 2: Organic Solvent Solubility Profile
| Solvent | Polarity Index | Solvation Mechanism | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong H-bond acceptor, polar aprotic | > 100 (Freely Soluble) |
| Ethanol (EtOH) | 5.2 | H-bond donor/acceptor, polar protic | > 50 (Soluble) |
| Dichloromethane (DCM) | 3.1 | Dipole-dipole, lipophilic affinity | > 30 (Soluble) |
| Ethyl Acetate | 4.4 | Moderate H-bond acceptor | 10 - 30 (Sparingly Soluble) |
| Hexane | 0.1 | Weak Van der Waals only | < 1.0 (Practically Insoluble) |
Self-Validating Experimental Protocols
To generate trustworthy, E-E-A-T compliant data, experimental protocols must be designed with internal validation mechanisms. The "shake-flask method" remains the gold standard for thermodynamic solubility, provided that terminal pH is strictly monitored to account for self-buffering effects 5[5]. For organic solvents, thermogravimetric analysis provides rapid, reliable quantification 6[6].
Workflow for determining thermodynamic solubility in aqueous and organic systems.
Protocol A: Miniaturized Shake-Flask Method (Aqueous Buffers)
Causality: We utilize a 24-hour equilibration at 37°C to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium. Terminal pH measurement is mandatory because the basic nature of the secondary amine can shift the pH of weakly buffered solutions, invalidating the target pH data.
-
Preparation: Weigh approximately 5 mg of 2-(2,5-Dimethoxyphenylamino)ethanol into a 1.5 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 N HCl, pH 4.5 Acetate, or pH 6.8 Phosphate). Ensure a visible excess of solid remains to guarantee saturation.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C ± 0.5°C. Agitate at 300 RPM for exactly 24 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 37°C to pellet the undissolved solid. Carefully extract the supernatant.
-
Validation Check (Terminal pH): Measure the pH of the extracted supernatant. If the terminal pH deviates by >0.1 units from the initial buffer pH, the data point must be recorded at the new terminal pH, not the target pH.
-
Quantification: Dilute the supernatant appropriately with mobile phase and quantify the concentration using a validated HPLC-UV method (calibrated against a standard curve of the API in DMSO).
Protocol B: Gravimetric Analysis (Organic Solvents)
Causality: Organic solvents lack pH dependencies and often interfere with UV-Vis quantification due to solvent cutoff limits. Gravimetric analysis bypasses optical interference by directly measuring the mass of the dissolved solute post-evaporation.
-
Saturation: Add excess API to 2.0 mL of the target organic solvent (e.g., Ethanol, Ethyl Acetate) in a sealed borosilicate vial.
-
Equilibration: Stir magnetically at 25°C for 24 hours.
-
Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).
-
Aliquot & Evaporation: Transfer exactly 1.00 mL of the filtered solution into a pre-weighed, dry aluminum pan. Place the pan in a vacuum oven or thermogravimetric analyzer (TGA).
-
Drying: Evaporate the solvent under reduced pressure at 40°C until a constant mass is achieved (indicating total solvent removal).
-
Calculation: Subtract the empty pan weight from the final weight. The difference represents the mass of 2-(2,5-Dimethoxyphenylamino)ethanol soluble in 1.00 mL of the organic solvent.
Conclusion & Formulation Implications
The solubility profile of 2-(2,5-Dimethoxyphenylamino)ethanol reveals a classic pH-dependent dichotomy. Its robust solubility in acidic environments contrasted with poor solubility at neutral pH suggests a high risk of in vivo precipitation upon transitioning from the stomach to the duodenum.
For drug development professionals, this necessitates specific formulation strategies:
-
Salt Formation: Converting the free base to a hydrochloride (HCl) or mesylate salt can significantly enhance intrinsic dissolution rates.
-
Lipid-Based Formulations: Leveraging its high solubility in organic and lipophilic excipients, the molecule is an excellent candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing co-solvents like Ethanol or PEG.
By anchoring our formulation approaches in these validated thermodynamic principles, we mitigate downstream attrition and accelerate the pathway to viable clinical assets.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology . "Aniline and Its Derivatives". softbeam.net. Available at:[Link]
-
Chemical Reviews (ACS) . "Physics-Based Solubility Prediction for Organic Molecules". acs.org. Available at:[Link]
-
PubMed (NIH) . "Ionization and solubilization of 4 alkyl benzoic acids and 4 alkyl anilines in sodium taurodeoxycholate solutions". nih.gov. Available at:[Link]
-
Dissolution Technologies . "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". dissolutiontech.com. Available at:[Link]
-
ResearchGate . "Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer". researchgate.net. Available at:[Link]
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- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionization and solubilization of 4 alkyl benzoic acids and 4 alkyl anilines in sodium taurodeoxycholate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
Ionization Dynamics and pKa Profiling of 2-(2,5-Dimethoxyphenylamino)ethanol: A Comprehensive Technical Guide
Executive Summary
Understanding the ionization behavior of small-molecule intermediates and active pharmaceutical ingredients (APIs) is a foundational pillar of rational drug design and formulation. 2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2) is a highly functionalized aniline derivative featuring dual ionizable centers: a secondary amine and a primary aliphatic alcohol[1].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data collection exercise, but as an exercise in thermodynamic profiling. The exact protonation state of this molecule dictates its solubility, lipophilicity (logD), and membrane permeability. This whitepaper provides an in-depth mechanistic analysis of its pKa values, the electronic causality behind its ionization, and a self-validating experimental protocol for precise spectrophotometric pKa determination.
Structural and Electronic Determinants of pKa
The ionization behavior of 2-(2,5-Dimethoxyphenylamino)ethanol is governed by the complex interplay of inductive (-I), resonance (+M), and steric effects exerted by its substituents on the core aniline system.
-
The Amine Center (pKa1): The secondary amine acts as a weak base. Its basicity (expressed as the pKa of its conjugate acid) is modulated by three factors. First, the 2-methoxy (ortho) and 5-methoxy (meta) groups exert electron-withdrawing inductive effects (-I) through the sigma framework, which pulls electron density away from the nitrogen, lowering the pKa. While the ortho-methoxy group can theoretically donate electrons via resonance (+M), steric crowding often twists the amine out of optimal coplanarity with the aromatic ring, dampening this effect. Second, the N-hydroxyethyl group exerts a distinct -I effect due to the highly electronegative terminal oxygen, further destabilizing the protonated ammonium cation compared to a standard N-ethyl group. Consequently, the basic pKa is predicted to be approximately 4.2 .
-
The Hydroxyl Center (pKa2): The primary alcohol is an extremely weak acid. Deprotonation yields an alkoxide anion. Because it is insulated from the aromatic ring by a two-carbon aliphatic chain, it lacks resonance stabilization. Its predicted pKa is 14.65 ± 0.10 [2].
Table 1: Physicochemical and Ionization Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 28226-20-2 | Standard identifier for material sourcing[1]. |
| Molecular Weight | 197.23 g/mol | Favorable for passive diffusion (Lipinski's Rule of 5). |
| pKa1 (Amine) | ~4.2 (Predicted) | Molecule is predominantly neutral at physiological pH (7.4). |
| pKa2 (Hydroxyl) | 14.65 ± 0.10[2] | Remains protonated under all standard biological conditions. |
| LogP | 1.18 | Moderate lipophilicity; balances solubility and permeability. |
Mechanistic Ionization Behavior
To predict how this molecule behaves in varying biological or synthetic environments, we must map its ionization states across the pH scale.
-
Gastric Conditions (pH 1.2): The environment is highly acidic (pH << pKa1). The secondary amine is fully protonated, yielding a highly water-soluble cationic species.
-
Physiological Blood/Intestinal Conditions (pH 7.4): The environment is significantly above pKa1 but well below pKa2. The molecule exists almost entirely as a neutral free base, maximizing lipophilicity and facilitating rapid lipid membrane permeation.
-
Highly Alkaline Conditions (pH > 14.6): Only under extreme synthetic conditions (e.g., strong bases like NaH) will the hydroxyl group deprotonate to form an anionic alkoxide.
Figure 1: pH-dependent ionization states of 2-(2,5-Dimethoxyphenylamino)ethanol.
Experimental Methodology: Spectrophotometric pKa Determination
While predictive models are useful, empirical validation is mandatory for regulatory and advanced synthetic workflows. Because the protonation of the aniline nitrogen directly disrupts the lone pair's resonance with the aromatic π -system, a significant hypsochromic (blue) shift occurs in the UV absorption spectrum upon protonation. Therefore, UV-Vis Spectrophotometric Titration is the most highly sensitive and authoritative method for determining pKa1[3].
The Self-Validating Protocol
This protocol is designed as a self-validating system. By tracking the isosbestic point (the specific wavelength where the molar absorptivity of the protonated and neutral species are identical), we ensure that the system strictly obeys a two-state thermodynamic equilibrium without intermediate degradation.
Figure 2: UV-Vis spectrophotometric workflow for experimental pKa determination.
Step-by-Step Methodology
-
Buffer Formulation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 7.0 in 0.5 pH unit increments. Maintain a constant ionic strength (e.g., I=0.15 M with KCl) to prevent activity coefficient drift[3].
-
Stock Preparation: Dissolve 2-(2,5-Dimethoxyphenylamino)ethanol in a minimal volume of spectrophotometric-grade methanol (to prevent precipitation of the free base), then dilute into the aqueous buffers to achieve a final analytical concentration of ~50 µM (ensuring maximum absorbance remains between 0.5 and 1.0 AU).
-
Spectral Acquisition: Blank the UV-Vis spectrophotometer with the corresponding buffer. Scan the sample from 250 nm to 400 nm at a constant temperature (25.0 ± 0.1 °C).
-
Isosbestic Validation: Overlay the spectra. Identify the sharp isosbestic point. Causality check: If the isosbestic point is blurred, discard the data—this indicates poor pH control, varying ionic strength, or sample degradation.
-
Mathematical Extraction: Select a wavelength where the difference in absorbance between the fully protonated ( Aacid ) and fully neutral ( Abase ) forms is maximized. Apply the Henderson-Hasselbalch equation utilizing non-linear regression[3]:
pH=pKa+log(Abase−AA−Aacid)The inflection point of the resulting sigmoidal curve represents the exact pKa of the amine.
Implications for Pharmacokinetics and Formulation
For drug development professionals, the pKa of ~4.2 is highly actionable. Because the molecule is over 99.9% unionized at the physiological pH of 7.4, it will exhibit excellent passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB).
However, this high degree of neutrality at pH 7.4 presents a formulation challenge: aqueous solubility . To formulate this compound for intravenous or oral liquid delivery, formulators must either:
-
Utilize a low-pH vehicle (e.g., citrate buffer at pH 3.0) to force the molecule into its highly soluble cationic state.
-
Employ co-solvents or lipid-based nanocarriers if physiological pH must be maintained to prevent injection-site precipitation.
By grounding formulation strategies in the fundamental thermodynamic realities of the molecule's pKa, scientists can bypass trial-and-error methodologies and engineer targeted, rational delivery systems.
References
-
Chongqing Chemdad Co., Ltd. 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL Basic Information. Retrieved March 12, 2026. Available at:[Link]
-
National Center for Biotechnology Information (PMC). Development of Methods for the Determination of pKa Values. Retrieved March 12, 2026. Available at:[Link]
Sources
The 2-(2,5-Dimethoxyphenylamino)ethanol Scaffold: A Technical Whitepaper on Synthesis, Cyclization, and Pharmacological Applications
Executive Summary
In modern drug discovery and chemical biology, the architectural rigidity and electronic properties of a molecular scaffold dictate its binding affinity and target selectivity. 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2) serves as a critical, highly versatile intermediate. While a linear amino-alcohol in its base form, its true value lies in its capacity to undergo controlled demethylation and cyclization to form 3,4-dihydro-2H-1,4-benzoxazin-6-ol (6-hydroxybenzomorpholine). This rigidified bicyclic system is a privileged pharmacophore, acting as the foundational building block for advanced PI3K inhibitors and photoactivatable oxazine dyes.
This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, self-validating synthetic workflows, and downstream applications of 2-(2,5-Dimethoxyphenylamino)ethanol and its derivatives.
Physicochemical Profiling & Structural Rationale
The chemical utility of 2-(2,5-Dimethoxyphenylamino)ethanol is driven by its specific substitution pattern. The secondary amine provides a vector for further functionalization, while the primary alcohol serves as an intramolecular nucleophile for downstream cyclization. Crucially, the 2,5-dimethoxy groups act as strong electron-donating groups (EDGs). They not only increase the nucleophilicity of the aniline nitrogen during initial alkylation but also provide orthogonally unmaskable phenols required for building benzoxazine architectures.
Quantitative Data Summary
Table 1: Key Physicochemical Properties of 2-(2,5-Dimethoxyphenylamino)ethanol
| Property | Value | Structural Significance |
| CAS Number | 28226-20-2 | Standard registry identifier. |
| Molecular Formula | C10H15NO3 | Balances lipophilicity with hydrogen-bonding capacity. |
| Molecular Weight | 197.23 g/mol | Low molecular weight ideal for early-stage fragment building. |
| Boiling Point | 137-142 °C (at 0.05 Torr) | Indicates high thermal stability under vacuum distillation. |
| Density | 1.154 ± 0.06 g/cm³ | Standard liquid phase density for handling. |
| LogP | 1.18 | Optimal lipophilicity for cellular membrane permeability. |
| Polar Surface Area (PSA) | 50.72 Ų | Excellent for CNS penetration (PSA < 90 Ų is preferred). |
(Data corroborated by 1 [1])
Core Synthetic Workflows & Causality
The most critical transformation of this scaffold is its conversion into the rigidified 3,4-dihydro-2H-1,4-benzoxazin-6-ol (CAS 26021-57-8). This restriction of conformational freedom significantly enhances binding affinity within tight kinase pockets. To ensure a self-validating system, the following protocol relies on strict temperature control to prevent over-reduction, followed by analytical benchmarking to confirm structural integrity.
Step-by-Step Methodology: Chemoselective Reduction to 3,4-dihydro-2H-1,4-benzoxazin-6-ol
This protocol details the synthesis of the cyclized derivative from its oxidized lactam precursor, a pathway heavily utilized in scaling up benzoxazine derivatives [2].
Step 1: Dissolution and Temperature Control
-
Action: Dissolve 6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (0.39 g, 2.35 mmol) in anhydrous tetrahydrofuran (THF). Cool the reaction vessel strictly to 0 °C using an ice bath.
-
Causality: Maintaining 0 °C is critical. It prevents exothermic runaway during hydride addition and minimizes the risk of unwanted ether cleavage or ring-opening side reactions.
Step 2: Chemoselective Borane Reduction
-
Action: Slowly add 1 M Borane-THF solution (7.05 mL, 7.05 mmol) dropwise over a controlled period of 5 minutes.
-
Causality: Borane-THF (BH₃·THF) is explicitly chosen over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). Borane acts as an electrophilic reducing agent, coordinating preferentially to the electron-rich lactam carbonyl oxygen, thereby reducing the amide to an amine without over-reducing the aromatic ring or cleaving the delicate ether linkages.
Step 3: Incubation and Maturation
-
Action: Remove the ice bath, allow the reaction mixture to gradually warm to room temperature, and stir continuously overnight under an inert atmosphere (Argon/N₂).
Step 4: Quenching and Workup
-
Action: Carefully quench the reaction by the dropwise addition of methanol.
-
Causality: Methanol safely and efficiently decomposes the excess, unreacted borane into volatile trimethyl borate (B(OCH₃)₃) and hydrogen gas, preventing post-reaction toxicity and simplifying purification.
Step 5: Extraction and Self-Validation
-
Action: Remove the solvent via distillation under reduced pressure. Extract the crude product with ethyl acetate (EtOAc) to afford the pure compound as an oil in quantitative yield (~0.34 g).
-
Validation Benchmarks: To validate the success of the synthesis, confirm the following analytical signatures:
-
ES-HRMS: Measure [M + H]⁺ at m/z 152.0711 (Theoretical for C8H10NO2: 152.0711).
-
¹H NMR (DMSO-d6): Disappearance of the lactam carbonyl peak; distinct triplets at δ 3.97 (t, 2H) and 3.18 (t, 2H) confirming the newly formed saturated morpholine-like ring.
-
Advanced Applications in Drug Development & Chemical Biology
The cyclized derivatives of 2-(2,5-Dimethoxyphenylamino)ethanol are not end-products; they are launching pads for highly targeted therapeutics and diagnostic tools.
Oncology and Immunology: PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a master regulator of cell survival and proliferation. Hyperactivation of this pathway is a hallmark of many human cancers. Derivatives of dihydro-benzo-oxazine are deployed as potent, competitive inhibitors of the PI3K enzyme. The rigid benzoxazine core perfectly mimics the adenine ring of ATP, allowing it to anchor deeply into the ATP-binding pocket of the kinase, while the secondary amine serves as a hinge-binding motif [4].
Chemical Biology: Photoactivatable Oxazine Dyes
In advanced proteomics and cellular imaging, there is a high demand for fluorophores that remain "dark" until triggered by a specific wavelength of light. The 2,5-dimethoxy substituted scaffold is utilized to synthesize activatable oxazine dyes. Upon targeted irradiation, photolytic cleavage unmasks the conjugated system, rapidly turning on near-IR fluorescence with extreme spatial and temporal precision, allowing researchers to track biomolecules in living cells [3].
Mechanistic Visualizations
Synthetic divergence of 2-(2,5-Dimethoxyphenylamino)ethanol into advanced pharmacological scaffolds.
Mechanistic pathway of PI3K inhibition by downstream benzoxazine derivatives.
References
- Guidechem. "2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL 28226-20-2".
- ChemicalBook. "3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis".
- WIPO. "WO/2009/036351 ACTIVATIBLE DYES".
- Google Patents. "WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives".
Sources
The Partition Coefficient (LogP) of 2-(2,5-Dimethoxyphenylamino)ethanol: Mechanistic Profiling and Experimental Methodologies
Executive Summary
In the landscape of drug development and chemical synthesis, understanding the lipophilicity of a molecular building block is paramount. 2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2) is a highly functionalized aniline derivative frequently utilized in early-stage pharmaceutical research[1]. The partition coefficient (LogP)—defined as the ratio of the equilibrium concentrations of a dissolved, un-ionized substance in a biphasic system of n-octanol and water—serves as the primary metric for this lipophilicity[2].
With a reported LogP of approximately 1.18 [3], 2-(2,5-Dimethoxyphenylamino)ethanol occupies an optimal physicochemical space. It is sufficiently lipophilic to traverse lipid bilayers yet polar enough to maintain excellent aqueous solubility. This technical guide deconstructs the structural determinants of its LogP and outlines the self-validating experimental protocols required to measure it accurately.
Physicochemical Architecture
To understand the partitioning behavior of 2-(2,5-Dimethoxyphenylamino)ethanol, we must first analyze its quantitative physicochemical profile. The molecule's amphiphilic nature is a direct consequence of its functional group topology.
Quantitative Data Summary
| Parameter | Value | Implications for Partitioning |
| Chemical Name | 2-(2,5-Dimethoxyphenylamino)ethanol | N/A |
| CAS Number | 28226-20-2 | Standard identifier[1] |
| Molecular Formula | C10H15NO3 | Indicates a balance of hydrocarbon and heteroatoms |
| Molecular Weight | 197.23 g/mol | Small molecule; highly diffusible |
| Reported LogP | 1.18 | Favors the octanol phase by a factor of ~15.1[3] |
| Polar Surface Area (PSA) | 50.72 Ų | High hydrogen-bonding capacity[4] |
| Predicted pKa (OH) | 14.65 ± 0.10 | Remains un-ionized at physiological pH[4] |
Mechanistic Determinants of Biphasic Partitioning
The LogP of 1.18 is not arbitrary; it is the thermodynamic sum of competing solvation energies in the aqueous and organic phases. As an Application Scientist, I evaluate this through the lens of structural micro-domains:
-
Lipophilic Drivers (n-Octanol Affinity): The aromatic benzene ring and the ethylene bridge (-CH2-CH2-) form a hydrophobic core. These regions interact favorably with the aliphatic chains of n-octanol via London dispersion forces, driving the molecule into the organic phase.
-
Hydrophilic Drivers (Aqueous Affinity): The molecule possesses a dense hydrogen-bonding network. The secondary amine (-NH-) acts as both a hydrogen bond donor and acceptor. The terminal hydroxyl group (-OH) is a strong donor/acceptor, and the two methoxy groups (-OCH3) serve as additional localized hydrogen bond acceptors.
-
Causality of the Final LogP: The strong hydration shell formed around the polar groups in the aqueous phase heavily counterbalances the hydrophobic effect of the aromatic ring. Because the molecule is an ionizable amine, measuring the true LogP requires ensuring the compound is in its neutral state[5]. At pH 7.4, the secondary amine (typical conjugate acid pKa ~4-5) is predominantly un-ionized, yielding the baseline LogP of 1.18.
Standardized Experimental Determination: The Shake-Flask Protocol (OECD 107)
The gold standard for determining LogP values in the range of -2 to 4 is the OECD Test Guideline 107 (Shake-Flask Method) [2]. Because 2-(2,5-Dimethoxyphenylamino)ethanol has a LogP of 1.18, this method is perfectly suited for its characterization[6].
Causality Behind Experimental Choices
-
Mutual Saturation: n-Octanol and water are slightly miscible. If pure solvents are used, they will dissolve into each other during the experiment, altering the phase volumes and skewing the concentration calculations. Mutually saturating them beforehand prevents this artifact.
-
Centrifugation over Gravity Separation: The shake-flask method is prone to micro-droplet formation[5]. Agitation suspends microscopic octanol droplets in the aqueous phase. If not separated by high-speed centrifugation, these droplets (containing high concentrations of the lipophilic drug) will be falsely quantified as "aqueous dissolved," artificially lowering the calculated LogP.
Step-by-Step Methodology
This protocol is designed as a self-validating system , ensuring internal concordance of the data.
-
Phase Preparation: Stir n-octanol and high-purity water (buffered to pH 7.4 to ensure the amine remains un-ionized) in a large vessel for 24 hours. Allow them to separate into two mutually saturated phases.
-
Stock Solution Generation: Dissolve an accurately weighed sample of 2-(2,5-Dimethoxyphenylamino)ethanol into a known volume of the saturated n-octanol phase (concentration must not exceed 0.01 mol/L)[7].
-
Equilibration (The Self-Validating Step): Prepare three duplicate test vessels using different volume ratios of n-octanol to water (e.g., 1:1, 1:2, and 2:1)[6].
-
Agitation: Mechanically shake the vessels at 100 strokes/min for 30 minutes at a strictly controlled temperature (20–25°C, ± 1°C)[6].
-
Phase Separation: Centrifuge the mixtures at 4000 rpm for 15 minutes to break any micro-emulsions[6].
-
Quantification: Extract aliquots from both the octanol and aqueous phases. Quantify the concentration of 2-(2,5-Dimethoxyphenylamino)ethanol using HPLC-UV.
-
Validation & Calculation: Calculate the LogP for all six samples (3 ratios × duplicates). System Validation: The six calculated LogP values must fall within a strict range of ± 0.3 units[6]. If the variance is higher, the system has failed (likely due to incomplete separation or concentration-dependent aggregation), and the run must be discarded.
Caption: Workflow of the OECD 107 Shake-Flask Method for LogP Determination.
High-Throughput Chromatographic Estimation (OECD 117)
While the Shake-Flask method is the definitive standard, the HPLC Method (OECD 117) offers a high-throughput alternative that is less sensitive to trace impurities[5].
Causality Behind Experimental Choices
The HPLC method operates on the principle that the retention time of a chemical on a commercially available C18 reverse-phase column is directly proportional to its hydrocarbon/water partition coefficient[7]. The C18 stationary phase acts as the lipophilic surrogate for n-octanol, while the mobile phase acts as the aqueous surrogate.
Step-by-Step Methodology
-
Reference Selection: Select a minimum of 6 reference compounds with known, validated LogP values that bracket the expected LogP of 1.18 (e.g., selecting references with LogP values ranging from 0 to 3).
-
Chromatographic Setup: Prepare an isocratic mobile phase (e.g., Methanol/Water 70:30 v/v). Ensure the pH is buffered to maintain the neutral state of the compounds.
-
Calibration: Inject the reference compounds. Calculate the capacity factor ( k′ ) for each using the formula k′=(tr−t0)/t0 , where tr is the retention time and t0 is the dead time. Construct a linear calibration curve of logk′ versus known LogP.
-
Test Injection: Inject 2-(2,5-Dimethoxyphenylamino)ethanol and record its retention time.
-
Interpolation: Calculate the k′ for the test compound and interpolate its LogP directly from the validated calibration curve.
Caption: Chromatographic LogP Estimation Workflow via OECD 117 Guidelines.
ADME Implications in Drug Development
For drug development professionals, a LogP of 1.18 for a molecular building block is highly desirable. According to Lipinski's Rule of Five, a LogP ≤ 5 is required to ensure favorable oral bioavailability.
A LogP near 1.2 represents a pharmacokinetic "sweet spot." It indicates that 2-(2,5-Dimethoxyphenylamino)ethanol is highly soluble in gastrointestinal fluids—allowing it to present a high concentration gradient at the intestinal wall—while possessing just enough lipophilicity to passively diffuse across the enterocyte lipid bilayers without becoming trapped in the hydrophobic core of the membrane.
References
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals. 2
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method (Abstract), OECD Guidelines for the Testing of Chemicals. 6
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC), APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). 5
-
Santa Cruz Biotechnology (SCBT), 2-(2,5-Dimethoxyphenylamino)ethanol | CAS 28226-20-2. 1
-
Phytosafe, OECD 107, OECD 117 and OECD 123. 7
-
Chemsrc, 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL | CAS#:28226-20-2. 3
-
Guidechem, 2- 아미노-1-(2,5-다이메틸) 에탄올 28226-20-2 wiki. 4
Sources
- 1. scbt.com [scbt.com]
- 2. oecd.org [oecd.org]
- 3. 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL | CAS#:28226-20-2 | Chemsrc [chemsrc.com]
- 4. guidechem.com [guidechem.com]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. oecd.org [oecd.org]
- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
Crystal Structure Analysis of 2-(2,5-Dimethoxyphenylamino)ethanol: A Technical Guide to Solid-State Characterization
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the solid-state characterization of highly functionalized small organic molecules. 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2; C10H15NO3 ) is a critical precursor in the synthesis of complex pharmaceutical intermediates. It features a secondary amine, a primary alcohol, and two ether linkages, creating a highly competitive hydrogen-bonding landscape.
This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Rather than merely listing standard operating procedures, this guide explores the causality behind crystallization strategies, data acquisition parameters, and structural refinement models, ensuring that researchers can achieve publication-quality, unambiguous structural elucidations.
Physicochemical Profiling & Crystallization Strategy
The first, and often most formidable, hurdle in SCXRD is obtaining a diffraction-quality single crystal. For 2-(2,5-Dimethoxyphenylamino)ethanol, the presence of both hydrogen bond donors (-NH, -OH) and acceptors (-O-CH3) dictates its solubility and nucleation kinetics.
The Causality of Solvent Selection
Avoid solvents in which the compound forms highly supersaturated solutions, as these systems spend excessive time in the nucleation phase, resulting in microcrystals rather than suitable single crystals[1]. Because hydrogen bonding generally leads to more effective crystal packing, selecting a moderately polar solvent that can be displaced during lattice formation is critical[1]. Evaporation is by far one of the easiest and most effective methods for crystallizing organic small molecules of this nature[1].
Table 1: Crystallization Solvent Screening Matrix
| Solvent System | Polarity Index | Evaporation Rate | Anticipated Crystal Quality | Causality / Mechanism |
| Ethyl Acetate | 4.4 | Moderate | Excellent (Prisms) | Balances solubility with a controlled evaporation rate; does not aggressively compete for H-bonds. |
| Methanol | 5.1 | Fast | Poor (Microcrystals) | Strong H-bond competition disrupts the native intermolecular network of the solute. |
| Dichloromethane | 3.1 | Very Fast | Fair (Needles) | Rapid supersaturation leads to kinetic trapping and 1D crystal growth (needles). |
| Vapor Diffusion (EtOAc/Hexane) | Mixed | Very Slow | Optimal (Blocks) | Gradual reduction in solubility provides the thermodynamic control needed for defect-free growth. |
Protocol 1: Self-Validating Slow Evaporation Crystallization
-
Dissolution: Dissolve 15 mg of 2-(2,5-Dimethoxyphenylamino)ethanol in 1.5 mL of Ethyl Acetate.
-
Filtration (Quality Control): Filter the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram glass vial. Causality: Removing heterogeneous nucleants (e.g., dust) prevents premature, low-quality nucleation.
-
Controlled Evaporation: Cover the vial with Parafilm and puncture exactly two small holes using a 20-gauge needle. Causality: Restricting the open area slows the rate of solvent evaporation, shifting the system from kinetic to thermodynamic control[1].
-
Validation: After 4-7 days, inspect the vial under a polarizing microscope. A successful result is indicated by crystals exhibiting uniform birefringence (extinguishing completely every 90° of rotation), confirming a single-crystal domain rather than a twinned mass.
X-ray Diffraction (XRD) Data Acquisition
Once a high-quality crystal is isolated, data collection parameters must be optimized for a light-atom organic structure.
Protocol 2: Crystal Mounting and Data Collection
-
Cryo-Mounting: Mount a selected crystal (approx. 0.15 × 0.12 × 0.10 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream at 150 K .
-
Causality: Lowering the temperature to 150 K significantly reduces the thermal motion of the atoms (Debye-Waller factors). This is particularly crucial for the flexible N-(2-hydroxyethyl) tail, ensuring high-angle diffraction intensities are preserved and atomic positions are determined with high precision.
-
-
Radiation Selection: Utilize mirror-monochromated Cu Kα radiation ( λ=1.54184 Å)[2].
-
Causality: For light-atom structures lacking elements heavier than oxygen, Cu Kα radiation provides stronger diffraction intensities compared to Mo Kα, yielding a higher signal-to-noise ratio for small or weakly diffracting crystals[2].
-
-
Data Reduction: Perform cell refinement, data reduction, and empirical absorption corrections using spherical harmonics implemented in a multi-scan algorithm[2].
Structure Solution and Refinement
The computational phase of crystallography requires rigorous adherence to physical models. We utilize the Olex2 graphical user interface, which seamlessly links all aspects of the structure solution, refinement, and publication process into a single workflow-driven package[3].
Protocol 3: Refinement Methodology
-
Structure Solution: Solve the phase problem using Direct Methods via the SHELXT algorithm[2].
-
Least-Squares Refinement: Refine the structure using full-matrix least-squares minimization on F2 using SHELXL within the Olex2 suite[2].
-
Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O) anisotropically.
-
Causality: Anisotropic displacement parameters account for the non-spherical thermal motion of atoms, drastically lowering the R-factor and providing a true representation of molecular flexibility.
-
-
Hydrogen Atom Treatment: Add hydrogen atoms to the model at geometrically idealized positions and refine them using a riding model. Set Uiso(H)=1.2×Ueq(C/N) for CH/NH groups, and 1.5×Ueq(O/C) for the hydroxyl and methyl groups[2].
-
Validation: Generate a CIF and run it through PLATON/checkCIF. The protocol is self-validating if the final R1 index is < 0.05, the goodness-of-fit (GooF) is near 1.0, and there are zero A- or B-level alerts.
Self-validating workflow for small-molecule X-ray crystallographic analysis.
Structural Analysis & Molecular Packing
Upon successful refinement, the structural data provides a wealth of mechanistic insights. For 2-(2,5-Dimethoxyphenylamino)ethanol, the primary structural drivers are the intermolecular hydrogen bonds. We anticipate a robust O−H⋯N or O−H⋯O (methoxy) hydrogen bonding network that dictates the supramolecular architecture, likely crystallizing in a centrosymmetric space group such as P21/c or P1ˉ , which are statistically dominant for achiral organic molecules.
Table 2: Anticipated Crystallographic Data Parameters
(Note: Parameters are representative of high-quality refinement targets for this molecular class)
| Parameter | Target / Anticipated Value | Significance |
| Chemical Formula | C10H15NO3 | Confirms the integrity of the crystallized solute. |
| Formula Weight | 197.23 g/mol | Used for density ( ρcalc ) calculations. |
| Temperature | 150(2) K | Ensures minimal thermal smearing of electron density. |
| Wavelength | 1.54184 Å (Cu Kα) | Maximizes diffraction yield for light atoms. |
| Crystal System / Space Group | Monoclinic, P21/c | Typical packing arrangement for achiral anilines. |
| Goodness-of-fit on F2 | 1.000 - 1.050 | Validates that the model perfectly fits the experimental variance. |
| Final R indices[ I>2σ(I) ] | R1≤0.050 , wR2≤0.120 | The ultimate metric of structural accuracy and trustworthiness. |
Conclusion
The successful crystallographic analysis of 2-(2,5-Dimethoxyphenylamino)ethanol relies on a delicate balance of thermodynamic crystallization control, optimized cryogenic data collection, and rigorous computational refinement. By utilizing Olex2 and SHELXL, and adhering to the causality-driven protocols outlined above, researchers can transition from bulk powder to a validated, high-resolution 3D molecular model with absolute confidence.
Sources
The Versatility of 2,5-Dimethoxyaniline Derivatives in Modern Organic Synthesis: A Technical Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the reactivity and synthetic applications of 2,5-dimethoxyaniline derivatives. This document provides a comprehensive overview of the core reactivity, key transformations, and practical applications of this important class of compounds, underscoring their significance in contemporary organic synthesis.
Introduction: The Unique Chemical Profile of 2,5-Dimethoxyaniline
2,5-Dimethoxyaniline, an aromatic amine, serves as a crucial building block in the synthesis of a wide array of specialized chemicals.[1] Its structure, featuring two electron-donating methoxy groups on the benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and other advanced materials.[1][2] The presence of these methoxy groups at the 2 and 5 positions significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby dictating its behavior in various organic transformations.
This guide will explore the fundamental aspects of 2,5-dimethoxyaniline's reactivity, focusing on key reaction classes including electrophilic substitution, diazotization, oxidative coupling, and palladium-catalyzed cross-coupling reactions. Through a detailed examination of reaction mechanisms, experimental protocols, and practical applications, this document aims to provide a comprehensive resource for chemists engaged in the synthesis and derivatization of this versatile scaffold.
Core Reactivity and Mechanistic Considerations
The reactivity of 2,5-dimethoxyaniline is primarily governed by the interplay between the activating, ortho-, para-directing methoxy groups and the amino group. The methoxy groups enhance the electron density of the benzene ring, making it more susceptible to electrophilic attack. This heightened reactivity, however, also necessitates careful control of reaction conditions to avoid undesired side reactions such as polymerization or oxidation.
Electrophilic Aromatic Substitution
The electron-rich nature of the 2,5-dimethoxyaniline ring system facilitates electrophilic aromatic substitution reactions. The methoxy groups strongly activate the ring towards electrophiles, with substitution occurring at the positions ortho and para to the activating groups. The primary sites for substitution are the C4 and C6 positions, which are activated by both the amino and methoxy groups.
Diazotization Reactions
A fundamental transformation of primary aromatic amines, diazotization, is a key reaction for 2,5-dimethoxyaniline.[3] This process involves the reaction of the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[3][4] These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, including azo coupling to form dyes and Sandmeyer-type reactions to introduce a wide range of functional groups.
The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) as the key electrophile, which is then attacked by the nucleophilic amino group.[3] The resulting N-nitrosamine undergoes a series of protonation and dehydration steps to yield the diazonium ion.
Experimental Protocol: Diazotization of 2,5-Dimethoxyaniline
This protocol outlines a general procedure for the diazotization of 2,5-dimethoxyaniline, a critical step for the synthesis of various derivatives.
Materials:
-
2,5-Dimethoxyaniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite
-
Distilled Water
-
Ice
Procedure:
-
Suspend 2,5-dimethoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
The resulting diazonium salt solution is typically used immediately in subsequent coupling reactions.
Safety Precautions:
-
Diazonium salts, particularly in their solid, dry form, can be explosive and shock-sensitive.[3] Always handle them in solution and at low temperatures.
-
2,5-Dimethoxyaniline is toxic and should be handled with appropriate personal protective equipment.[5]
Key Synthetic Transformations and Applications
The derivatives of 2,5-dimethoxyaniline are instrumental in various fields, from materials science to medicinal chemistry. This section details some of the most significant synthetic transformations.
Oxidative Coupling and Polymerization
2,5-Dimethoxyaniline can undergo oxidative coupling to form polymers with interesting electronic and optical properties.[6] The polymerization is typically carried out using a chemical oxidant, such as ammonium persulfate, in an acidic medium.[6] The resulting poly(2,5-dimethoxyaniline) (PDMOA) is a conducting polymer that exhibits enhanced solubility in common organic solvents compared to its parent, polyaniline.[6] This improved processability makes PDMOA a promising material for applications in electrochromic devices, sensors, and as a component in conductive blends.[7][8]
The mechanism of oxidative polymerization involves the formation of radical cations from the monomer, which then couple to form dimers and oligomers.[7] This chain propagation continues to yield the final polymer.
Experimental Protocol: Oxidative Polymerization of 2,5-Dimethoxyaniline
This protocol describes the chemical synthesis of poly(2,5-dimethoxyaniline) (PDMOA).
Materials:
-
2,5-Dimethoxyaniline
-
1 M Hydrochloric Acid (HCl)
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
Procedure:
-
Dissolve a required amount of 2,5-dimethoxyaniline in 1 M HCl and cool the solution to 0–5 °C.[6]
-
Prepare a pre-chilled solution of ammonium persulfate in 1 M HCl.[6]
-
Add the ammonium persulfate solution dropwise to the vigorously stirred 2,5-dimethoxyaniline solution over a period of 25 minutes.[6] A deep blue color will develop rapidly.[6]
-
Continue stirring the reaction mixture at 0–5 °C for an additional 4 hours, during which a blue precipitate will form.[6]
-
Collect the precipitate by filtration and wash with 1 M HCl until the filtrate is colorless.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The versatility of 2,5-dimethoxyaniline derivatives is further expanded through their participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.[9][10]
The Buchwald-Hartwig amination allows for the synthesis of aryl amines by coupling an amine with an aryl halide.[9] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[11] 2,5-Dimethoxyaniline and its derivatives can serve as the amine component in these couplings, enabling the synthesis of complex diaryl- and aryl-alkylamines.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[11][12]
Generalized Workflow for Buchwald-Hartwig Amination
Sources
- 1. Buy 2,5-dimethoxyaniline From Bulk Industrial Chemical Distributor In India [chemicalbull.com]
- 2. CAS 102-56-7 | 2,5-Dimethoxyaniline | Jay Finechem [jayfinechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
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- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis Protocol for 2-(2,5-Dimethoxyphenylamino)ethanol via N-Alkylation of 2,5-Dimethoxyaniline
Executive Summary
2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2), also referred to as N-(2-Hydroxyethyl)-2,5-dimethoxyaniline, is a highly valuable building block in organic synthesis and drug development[1]. It is most prominently utilized as a direct precursor for the synthesis of bioactive benzoxazine derivatives, such as 3,4-dihydro-2H-1,4-benzoxazin-6-ol[2].
This application note details a scalable, self-validating protocol for the synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol via the bimolecular nucleophilic substitution (SN2) of 2,5-dimethoxyaniline with 2-bromoethanol. Designed for researchers and process chemists, this guide emphasizes the causality behind reagent selection, mitigation of over-alkylation, and the critical handling of electron-rich aromatic systems.
Mechanistic Rationale & Pathway Design
The transformation relies on the N-alkylation of a primary aromatic amine. While alternative methods exist (such as reductive amination with glycolaldehyde or gas-phase reactions with ethylene oxide), alkylation with 2-bromoethanol in the presence of a mild base is the most reliable and scalable laboratory bench method[3].
Causality of Experimental Choices:
-
Nucleophilicity of the Substrate: The two methoxy groups at the 2- and 5-positions strongly donate electron density into the aromatic ring via resonance. This significantly enhances the nucleophilicity of the amine nitrogen compared to an unsubstituted aniline, accelerating the SN2 attack on the electrophilic carbon of 2-bromoethanol.
-
Base Selection (K2CO3): A mild, insoluble inorganic base like potassium carbonate is chosen specifically to act as an acid scavenger for the hydrobromic acid (HBr) generated during the reaction[3]. Stronger bases (e.g., NaH or NaOH) are strictly avoided because they can deprotonate the hydroxyl group of 2-bromoethanol, leading to the in situ formation of volatile, toxic ethylene oxide, which drastically alters reaction kinetics and safety profiles.
-
Inert Atmosphere: The same electron-donating methoxy groups that enhance reactivity also make 2,5-dimethoxyaniline highly susceptible to oxidative degradation by atmospheric oxygen, which can lead to dark, intractable tar-like impurities[4]. Continuous nitrogen (N2) shielding is mandatory.
Caption: Mechanistic pathways and potential side reactions during the N-alkylation process.
Reagents and Materials
To ensure a self-validating system, stoichiometry must be strictly controlled to prevent the formation of the di-alkylated tertiary amine byproduct.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2,5-Dimethoxyaniline | 153.18 | 1.00 | 15.3 g (100 mmol) | Primary Substrate |
| 2-Bromoethanol | 124.96 | 1.10 | 13.7 g (110 mmol) | Alkylating Agent |
| Potassium Carbonate | 138.20 | 2.00 | 27.6 g (200 mmol) | Acid Scavenger |
| Potassium Iodide | 166.00 | 0.10 | 1.66 g (10 mmol) | Catalyst (Optional) |
| Acetonitrile (Anhydrous) | 41.05 | - | 150 mL | Polar Aprotic Solvent |
Step-by-Step Experimental Protocol
Caption: Step-by-step workflow for the N-alkylation synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol.
Phase 1: Setup and Initiation
-
Preparation: To an oven-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxyaniline (15.3 g, 100 mmol), finely powdered anhydrous K2CO3 (27.6 g, 200 mmol), and KI (1.66 g, 10 mmol).
-
Solvent Addition & Degassing: Add 150 mL of anhydrous acetonitrile. Seal the system with rubber septa and sparge the suspension with dry N2 gas for 15 minutes to displace dissolved oxygen[4]. Maintain a positive N2 pressure via a balloon or manifold for the duration of the reaction.
-
Electrophile Addition: Using a syringe, add 2-bromoethanol (13.7 g, 110 mmol) dropwise over 10 minutes at room temperature.
Phase 2: Reflux and Monitoring
-
Heating: Transfer the flask to an oil bath and gradually heat to reflux (approx. 82 °C).
-
Self-Validation (TLC): After 12 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) solvent system.
-
Expected Observation: The starting aniline (higher Rf) should diminish, replaced by a new, more polar spot (lower Rf due to the introduced hydroxyl group). UV activity and staining with Ninhydrin or PMA will confirm the presence of the secondary amine.
-
Phase 3: Quenching and Aqueous Workup
-
Cooling & Filtration: Once TLC indicates complete consumption of the starting material (typically 16–24 hours), cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KBr, unreacted K2CO3), washing the filter cake with 50 mL of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting crude residue in 200 mL of Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 100 mL) and brine (1 × 100 mL).
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate to yield the crude product as a viscous, dark amber oil.
Phase 4: Purification
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (from 8:2 to 5:5). The target mono-alkylated product will elute after any unreacted starting material and before the highly polar di-alkylated impurities.
-
Final Isolation: Pool the pure fractions and concentrate in vacuo to afford 2-(2,5-Dimethoxyphenylamino)ethanol.
Analytical Characterization
To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized. Below is the expected 1H NMR profile (CDCl3, 400 MHz).
| Nucleus | Expected Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 1H | ~6.75 | d (J = 8.5 Hz) | 1H | Aromatic H (C3, adjacent to OMe) |
| 1H | ~6.25 | d (J = 2.8 Hz) | 1H | Aromatic H (C6, adjacent to NH) |
| 1H | ~6.18 | dd (J = 8.5, 2.8 Hz) | 1H | Aromatic H (C4) |
| 1H | ~3.85 | t (J = 5.2 Hz) | 2H | Ethylene -CH 2-OH |
| 1H | ~3.80 | s | 3H | Methoxy -OCH 3 |
| 1H | ~3.75 | s | 3H | Methoxy -OCH 3 |
| 1H | ~3.30 | t (J = 5.2 Hz) | 2H | Ethylene -NH-CH 2- |
| 1H | 4.0 - 4.5 | br s | 2H | -NH , -OH (D2O exchangeable) |
Troubleshooting & Expert Insights
-
Mitigating Di-Alkylation: The primary amine can potentially react with two equivalents of 2-bromoethanol to form a tertiary amine. To prevent this, strict adherence to the 1.0 : 1.1 stoichiometric ratio is required. If TLC reveals significant di-alkylation (a spot with an Rf lower than the mono-alkylated product but higher than baseline), reduce the equivalent of 2-bromoethanol to 1.05 and lower the reflux temperature to 70 °C[3].
-
Preventing Oxidative Darkening: 2,5-Dimethoxyaniline is highly prone to oxidation, which manifests as the reaction mixture turning black. If the crude product is excessively dark, it indicates poor N2 shielding. Ensure all solvents are thoroughly degassed and consider adding a catalytic amount of an antioxidant (like BHT) during the workup phase if the product is to be stored for extended periods[4].
-
Handling 2-Bromoethanol: 2-Bromoethanol is highly toxic and a severe irritant. All transfers must be conducted inside a certified fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).
Sources
Application Note: Scalable Production Methods for 2-(2,5-Dimethoxyphenylamino)ethanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2)[1]
Executive Summary & Mechanistic Rationale
2-(2,5-Dimethoxyphenylamino)ethanol is a highly valued N-aryl ethanolamine intermediate, predominantly utilized in the synthesis of 1,4-benzoxazine derivatives (such as 6-hydroxybenzomorpholine) which serve as privileged scaffolds in modern pharmacophore development.
When synthesizing secondary amines from primary anilines, the fundamental process chemistry challenge is suppressing the formation of tertiary amines (over-alkylation). The electron-donating methoxy groups at the 2- and 5-positions of the 2,5-dimethoxyaniline ring significantly increase the nucleophilicity of the nitrogen. Literature precedents often utilize 2.0 equivalents of an alkylating agent to intentionally drive the reaction to a bis-alkylated diol state[2]. However, to selectively isolate the mono-alkylated product, we must exploit the kinetic difference between the first and second alkylation events.
The methoxy group at the 2-position introduces critical steric hindrance. We leverage this steric bulk, alongside strictly controlled stoichiometry and heterogeneous mild bases, to kinetically favor mono-alkylation ( k1 ) over bis-alkylation ( k2 ).
Caption: Kinetic pathway illustrating desired mono-alkylation versus the bis-alkylation impurity.
Scalable Production Methodologies
To ensure a self-validating system, the protocols below are designed with embedded causality—every reagent choice and operational parameter serves a specific mechanistic purpose.
Method A: Aqueous N-Alkylation via 2-Chloroethanol (Pilot-Scale Standard)
This method relies on the nucleophilic substitution (S N 2) of 2-chloroethanol by 2,5-dimethoxyaniline.
Causality of Experimental Choices: By restricting the 2-chloroethanol stoichiometry to 1.05 equivalents and utilizing a mild, heterogeneous base such as calcium carbonate (CaCO 3 ) in an aqueous suspension[3], we buffer the generation of HCl without fully deprotonating the newly formed secondary amine. This maintains the secondary amine in a protonated, less nucleophilic state compared to the primary aniline, effectively halting the reaction at the mono-alkylation stage.
Step-by-Step Protocol:
-
Reactor Charging: Charge a jacketed reactor with 2,5-dimethoxyaniline (1.0 eq) and a solvent mixture of Water/Ethanol (1:1 v/v, 5 volumes).
-
Base Addition: Add CaCO 3 (1.1 eq) to the suspension. Stir at 300 rpm.
-
Heating: Elevate the internal temperature to 85°C (mild reflux).
-
Electrophile Dosing: Add 2-chloroethanol (1.05 eq) dropwise over 2 hours. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, preventing localized excesses that lead to over-alkylation.
-
In-Process Control (IPC): Maintain at 85°C for 12 hours. Pull an aliquot for HPLC analysis. The reaction is self-validating and complete when the primary aniline is < 2.0 Area%.
-
Workup: Cool to 20°C. Filter the unreacted CaCO 3 . Extract the aqueous filtrate with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with brine and concentrate under reduced pressure.
-
Isolation: Isolate the product via vacuum distillation (bp 137-142 °C at 0.05 Torr) or crystallization to yield a low-melting solid (mp 48.5 °C).
Caption: Self-validating synthetic workflow for the aqueous N-alkylation method.
Method B: Epoxide Ring-Opening via Ethylene Oxide (Industrial Scale)
Causality of Experimental Choices: For metric-ton industrial scales, reacting 2,5-dimethoxyaniline with ethylene oxide (EO) is highly efficient. The causality behind choosing EO over 2-chloroethanol at this scale is the elimination of stoichiometric halide waste and the avoidance of inorganic salts, which complicate downstream processing. The reaction offers 100% atom economy.
Step-by-Step Protocol:
-
Charge a pressure-rated autoclave with 2,5-dimethoxyaniline and a catalytic amount of water (acting as a mild proton source to activate the epoxide).
-
Purge the headspace with N 2 three times to ensure an inert atmosphere.
-
Heat the reactor to 120°C.
-
Introduce Ethylene Oxide (1.0 eq) continuously, maintaining internal pressure between 3-5 bar.
-
Stir until the pressure drops and stabilizes, indicating complete EO consumption. Purge residual EO and discharge the crude product for vacuum distillation.
Quantitative Method Comparison
To aid process chemists in selecting the appropriate route based on scale and budget, the quantitative parameters of the available methods are summarized below:
| Parameter | Method A: 2-Chloroethanol | Method B: Ethylene Oxide | Method C: Reductive Amination* |
| Reagent Cost | Low | Very Low | High (Glycolaldehyde) |
| Atom Economy | Moderate (HCl byproduct) | 100% | Low (Imine reduction) |
| Bis-Alkylation Risk | Moderate (Requires IPC) | High (Requires pressure control) | None (Mechanistically prevented) |
| Scalability | Pilot / Kilo-lab | Metric Ton (Industrial) | Bench / Gram-scale |
| Typical Yield | 75 - 82% | 85 - 90% | >90% |
*Note: Method C involves the condensation of the aniline with glycolaldehyde followed by reduction (e.g., NaBH 4 ). While it completely prevents bis-alkylation, the high cost of glycolaldehyde limits it to discovery-scale synthesis.
Trustworthiness: Self-Validating Analytics
A robust production protocol must be self-validating. To ensure the integrity of the 2-(2,5-Dimethoxyphenylamino)ethanol product, the following analytical controls must be implemented:
-
Chromatographic Validation (HPLC): Utilize a Reverse-Phase C18 column with an Acetonitrile/Water gradient (0.1% TFA). The reaction must be immediately quenched if the bis-alkylated impurity (N,N-bis(2-hydroxyethyl)-2,5-dimethoxyaniline) begins to exceed 1.5 Area%.
-
Structural Verification (NMR): 1 H NMR (CDCl 3 ) will confirm mono-alkylation by the presence of a distinct secondary amine proton (broad singlet, ~1H) and the characteristic triplet of the ethanolamine methylene protons adjacent to the nitrogen (~3.30 ppm). The absence of a second set of ethanolamine signals validates the suppression of over-alkylation.
References
-
ChemicalBook. 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL | 28226-20-2.1
-
Journal of Medicinal Chemistry (ACS Publications). H2O2–Responsive Anticancer Prodrug: Synthesis, Precision Deuteration in Search of In Vivo Metabolites, and Activation Pathway.3
-
PubMed Central (NIH). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.2
Sources
- 1. 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL | 28226-20-2 [chemicalbook.com]
- 2. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: 2-(2,5-Dimethoxyphenylamino)ethanol as a High-Performance Coupler in Oxidative Hair Dye Formulations
Introduction & Chemical Profile
In the development of permanent oxidative hair dyes, the selection of secondary intermediates (couplers) is as critical as the primary intermediates (precursors). 2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2; Molecular Weight: 197.23 g/mol ) is a highly specialized substituted aromatic amine utilized to generate deep, fast colors in cosmetic formulations[1][2].
Unlike direct dyes, couplers do not possess intrinsic color. Instead, they undergo complex electrophilic aromatic substitution reactions with oxidized primary intermediates (such as p-Phenylenediamine, PPD) within the alkaline, oxidative environment of the hair cortex[3][4]. This application note provides drug and cosmetic development professionals with a mechanistic overview, quantitative formulation guidelines, and a self-validating experimental protocol for utilizing 2-(2,5-Dimethoxyphenylamino)ethanol.
Mechanism of Action: The Causality of Color Formation
The efficacy of 2-(2,5-Dimethoxyphenylamino)ethanol as a coupler is strictly dictated by its molecular architecture, which governs the kinetics of the dyeing process[3].
-
Activation via Electron-Donating Groups (EDGs): The presence of two methoxy groups (-OCH₃) at the 2 and 5 positions, combined with the secondary amine (-NHCH₂CH₂OH), strongly donates electron density into the aromatic ring. This significantly lowers the activation energy required for electrophilic attack by the transient quinonediimine (QDI) intermediate (formed by the hydrogen peroxide oxidation of PPD)[4][5].
-
Steric and Solubility Dynamics: The hydroxyethyl moiety (-CH₂CH₂OH) enhances the aqueous solubility of the molecule compared to unsubstituted anilines. This improves its partition coefficient in oil-in-water cosmetic emulsions, ensuring uniform distribution and penetration into the keratin fibers.
-
Color Profile: When coupled with PPD, the electron-rich nature of this specific methoxy-substituted aniline shifts the absorption spectrum of the resulting indamine polymer. This typically yields intense ash, blue, or violet modifiers, which are highly sought after by formulators for neutralizing unwanted warm/brassy undertones in hair color.
Oxidative coupling mechanism of 2-(2,5-Dimethoxyphenylamino)ethanol.
Quantitative Formulation Guidelines
To ensure a stable and self-validating formulation, the stoichiometric ratio between the primary intermediate and the coupler must be strictly controlled. A 1:1 molar ratio is standard to maximize color yield and minimize unreacted monomers, which can lead to dermal sensitization or the formation of unwanted mutagenic byproducts like Bandrowski's base[4][5].
Given the molecular weight of PPD (108.14 g/mol ) and 2-(2,5-Dimethoxyphenylamino)ethanol (197.23 g/mol )[2], a 1.00% w/w concentration of PPD requires exactly 1.82% w/w of the coupler to achieve this 1:1 molar equilibrium.
Table 1: Standardized Base Formulation for Oxidative Hair Dye (Cream/Developer System)
| Phase | Component | Function | Concentration (w/w %) |
| Part A | p-Phenylenediamine (PPD) | Primary Intermediate | 1.00% |
| Part A | 2-(2,5-Dimethoxyphenylamino)ethanol | Coupler | 1.82% (1:1 Molar Ratio) |
| Part A | Cetearyl Alcohol & Ceteareth-20 | Emulsion Base | 10.00% |
| Part A | Sodium Sulfite | Antioxidant | 0.20% |
| Part A | Ammonium Hydroxide (28%) | Alkalizing Agent | 4.00% |
| Part A | Deionized Water | Solvent | q.s. to 100% |
| Part B | Hydrogen Peroxide (50%) | Oxidizing Agent | 12.00% (Yields 6% active) |
| Part B | Phosphoric Acid | pH Stabilizer | 0.10% |
| Part B | Deionized Water | Solvent | q.s. to 100% |
Causality Note: Sodium sulfite is intentionally added to Part A to prevent premature auto-oxidation of the dyes during storage. It acts as a sacrificial reducing agent, ensuring the QDI intermediate only forms upon intentional mixing with the Part B developer[3].
Experimental Protocol: Formulation and Swatch Testing
This step-by-step methodology outlines a self-validating workflow for evaluating the coupling efficiency and color deposition of the formulation.
Phase 1: Preparation of the Emulsion Base (Part A)
-
Emulsification: Heat Cetearyl Alcohol, Ceteareth-20, and 70% of the allocated Deionized Water to 70°C. Emulsify under high shear (3000 rpm) for 10 minutes. Cool the mixture to 40°C.
-
Incorporation of Actives: In a separate beaker, dissolve the Sodium Sulfite, PPD, and 2-(2,5-Dimethoxyphenylamino)ethanol in the remaining water. Add this pre-mix to the cooled emulsion base.
-
Alkalization: Slowly add the Ammonium Hydroxide under continuous, gentle stirring in a closed vessel to prevent ammonia volatilization. Verify that the final pH is between 9.5 and 10.0.
Phase 2: Self-Validating Swatch Application
To validate that color formation is strictly dependent on the coupler, run a parallel Control Swatch using a Part A formulation where the coupler is replaced by an equivalent weight of water.
-
Activation: Mix Part A and Part B at a 1:1 weight ratio in a non-metallic bowl.
-
Application: Immediately apply 2.0 grams of the activated mixture per 1.0 gram of standard bleached yak hair (or human hair) swatches. Ensure complete saturation.
-
Incubation: Incubate the swatches in a humidity-controlled chamber at 30°C for exactly 30 minutes.
-
Wash-Off: Rinse the swatches with warm water (35°C) until the runoff is entirely clear. Wash once with a standard 10% Sodium Laureth Sulfate (SLES) shampoo, rinse thoroughly, and blow-dry.
Phase 3: Data Analysis
-
Measure the colorimetric values (CIE Lab*) of the dried swatches using a spectrophotometer.
-
Calculate the total color difference ( ΔE ) against the un-dyed baseline and the control swatch. Expected Outcome: The control swatch will exhibit a weak, muddy transient color (due to PPD self-polymerization), whereas the test swatch will exhibit a deep, vibrant, and fast color, thereby validating the specific coupling efficiency of 2-(2,5-Dimethoxyphenylamino)ethanol.
Safety, Stability, and Regulatory Considerations
Following the European Commission's Scientific Committee on Consumer Safety (SCCS) Notes of Guidance (12th revision), the safety evaluation of cosmetic ingredients increasingly relies on New Approach Methodologies (NAMs) and Next-Generation Risk Assessment (NGRA) frameworks[6].
-
Sensitization Mitigation: Unreacted PPD and specific couplers are known to cause allergic contact dermatitis[4][5]. Optimizing the oxidation kinetics via the strict 1:1 molar ratio ensures >95% consumption of 2-(2,5-Dimethoxyphenylamino)ethanol during the 30-minute application window, drastically reducing the bioactivity/exposure ratio (BER) of residual monomers on the scalp[5][6].
-
Raw Material Purity: Ensure the sourced 2-(2,5-Dimethoxyphenylamino)ethanol is free from trace heavy metals (e.g., Iron, Copper), which can catalyze the runaway decomposition of hydrogen peroxide, leading to severe hair fiber damage and unpredictable color shifts.
References[1] Guidechem. "2-(2,5-dimethoxyphenylamino)ethanol 28226-20-2". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRH9c0zzfEzWw8ZeSDqSLrl9j8UtGzOdNUjkWNFkOh_kP2iOVkYqRv7tOCvn7INyB142pvUXpllkrHwfnhyvQgpsXxNV0-KwpxJX0GnQ5WeTl9sHlPKPIDXQSFhCKnRmlIDDuGMP7ibVVqRe7pat17Sg==[2] National Institutes of Health (NIH) / PubChem. "2-(2,5-Dimethoxyanilino)ethan-1-ol | CID 10679431". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGUCaNyIyjKUynwRYEQwSI7g4f18bzIvXpK7EGi9wv69b7OUY0yoXjW6mVdroIjh9A3n9MkzfEdIYdzyBna2iFGy0z14Oa3ZBE_Xa8JQksuD43nnla9q0FbAhNL__QuxGCR0pdhguY0gubi8GC[6] Cosmetic Ingredient Review (CIR) / SCCS. "ADMIN SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWKQEMqYYve4Zjnta8PWijKxHkbYLfgA2DZsbwS9b-TpPEj_EKq4w4bQ1dkNNa6fbzBBYlzsWRC5p7hwR4mLPJ1SfgbT1vaOI7N29bYSm7pqIQHvHAhVbPHbJrsgAecvkHTFpmq3lh7seYhITZWydaTpYkUc-zj8GeqnFHAg==[3] National Center for Biotechnology Information (NCBI) / PMC. "A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjtPr-YBcQuNobrUbWuCHNlXPm-f-77YG8erj-uInLKesFRI7yLZ_-EdTcrNCLvgYe46AWNP-MgX92tdeqaVUSTWDrQm6PqqQUBCKaNgjXWFjS8gefXsrh9j2zwXC9bYZxfjhUPYHzqYpDdlc=[5] MDPI. "Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMiw0vu6ciiJf8aLBE5bzpeneU-mk9Qz6iT6EIi1CmDlUSbIwNag8j6620JgkGf0b-1NyUtySWBla3ZTzUx3goeje6kA1CUzt70lj6pSnClyOsP93tM4nIkDBEusEcoqaK6uq9kFUrTaEb3UZ8oGIp[4] ACS Omega. "Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGucFvRwrMR5TFU70a5OxWt499YjUw1p5zexDRb8_ONsj3jnjj-bSR3_WeU55KtnTYho6oywsNpcwnXfFj236vvkomG8_qp1_WmG1duQOh_YbxaI8gJ94GnhctL7tm7tLiA9H3n-B8tsJTMGL4=
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-(2,5-Dimethoxyanilino)ethan-1-ol | C10H15NO3 | CID 10679431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. cir-safety.org [cir-safety.org]
Application Note: Reaction Mechanism and Formulation Protocols for 2-(2,5-Dimethoxyphenylamino)ethanol in Oxidative Hair Dyeing
Introduction & Chemical Profiling
2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2), also recognized as N-(2-hydroxyethyl)-2,5-dimethoxyaniline, is a highly specialized secondary intermediate (coupler) utilized in permanent oxidative hair dyeing[1]. Unlike primary intermediates that self-oxidize to form the base polymer, this molecule relies on electrophilic aromatic substitution to interpose itself into the developing polymer network. By doing so, it modifies the electronic spectra of the final dye, shifting the resulting shade and increasing color intensity[2]. This application note details the mechanistic pathway, structural causality, and validated protocols for incorporating this coupler into cosmetic and dermatological research workflows.
Mechanistic Pathway of Oxidative Dyeing
The formation of the final dye is a sequential, three-step cascade driven by highly reactive intermediates:
-
Primary Oxidation: The primary intermediate (e.g., p-Phenylenediamine, PPD) is oxidized by hydrogen peroxide ( H2O2 ) in an alkaline medium (pH 9.0–10.0) to form a highly electrophilic benzoquinone diimine (QDI)[3].
-
Electrophilic Aromatic Substitution (EAS): The QDI acts as an electrophile and attacks the 2-(2,5-Dimethoxyphenylamino)ethanol molecule. The regioselectivity of this attack is dictated by the electronic and steric effects of the coupler's substituents. The secondary amine (-NH-CH2CH2OH) at C1 is a strong activating group, directing ortho/para. The methoxy groups (-OCH3) at C2 and C5 provide additional electron density to the ring. The C4 position is para to the amine and ortho to the C5 methoxy group, making it the most nucleophilic and sterically accessible site. Coupling at C4 generates a transient leuco dye intermediate.
-
Secondary Oxidation: The leuco dye undergoes immediate secondary oxidation by H2O2 to form a highly conjugated indamine or indoaniline chromophore. This bulky, conjugated polymer is subsequently trapped within the keratin cortex due to its increased molecular size[4].
Fig 1: Oxidative coupling mechanism of 2-(2,5-Dimethoxyphenylamino)ethanol via EAS.
Experimental Protocol: Formulation and Efficacy Validation
To ensure reproducible colorimetric evaluation, the following self-validating protocol establishes a standardized emulsion base.
Causality & Self-Validation: This protocol includes a negative control (omission of H2O2 ) to validate that color formation is strictly dependent on the oxidative coupling mechanism rather than direct dye deposition.
Materials
-
Primary Intermediate: p-Phenylenediamine (PPD) (0.05 M)
-
Coupler: 2-(2,5-Dimethoxyphenylamino)ethanol (0.05 M)
-
Oxidant: 6% H2O2 (20 Volume)
-
Base Formulation: Cetearyl Alcohol, Ceteareth-20, Sodium Sulfite, Ammonia (28%)
Step-by-Step Methodology
-
Base Preparation: Melt Cetearyl Alcohol (10% w/w) and Ceteareth-20 (3% w/w) at 70°C. Add to a water phase containing Sodium Sulfite (0.3% w/w).
-
Causality: Sodium sulfite acts as an antioxidant to prevent premature auto-oxidation of the precursors by atmospheric oxygen during storage[2]. Homogenize and cool to 40°C.
-
-
Precursor Integration: Dissolve equimolar amounts (0.05 M) of PPD and 2-(2,5-Dimethoxyphenylamino)ethanol into the base.
-
Causality: Equimolar ratios prevent unreacted precursors from causing off-target sensitization or unpredictable color shifts.
-
-
Alkalization: Adjust the pH to 9.5 using 28% Ammonia.
-
Causality: Ammonia swells the keratin cuticle for dye penetration and provides the necessary alkalinity (pH 8-11) to catalyze the formation of the perhydroxyl anion ( HOO− ), the active oxidizing species[4].
-
-
Activation: Immediately prior to application, mix the precursor base 1:1 (w/w) with 6% H2O2 . (Validation Step: Prepare a separate batch mixed 1:1 with distilled water instead of H2O2 to serve as the negative control).
-
Application & Incubation: Apply 2 grams of the activated mixture per 1 gram of bleached human hair tress. Incubate at 30°C for 30 minutes.
-
Termination & Evaluation: Rinse the tress with warm water until clear, wash with a standard anionic shampoo (10% SLES), and blow-dry. Measure color deposition using a spectrophotometer (D65 illuminant).
Fig 2: Self-validating experimental workflow for oxidative hair dye formulation.
Quantitative Data: Spectroscopic & Colorimetric Profiling
The colorimetric outcome is highly dependent on the primary intermediate paired with 2-(2,5-Dimethoxyphenylamino)ethanol. The table below summarizes expected CIE Lab* values, demonstrating the coupler's versatility in generating deep, cool-toned shades.
| Primary Intermediate | Coupler | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | Resultant Shade |
| p-Phenylenediamine (PPD) | 2-(2,5-Dimethoxyphenylamino)ethanol | 22.4 | +4.5 | -12.3 | Deep Violet/Blue |
| p-Aminophenol (PAP) | 2-(2,5-Dimethoxyphenylamino)ethanol | 35.1 | +18.2 | +5.4 | Rich Red/Auburn |
| N,N-Bis(2-hydroxyethyl)-PPD | 2-(2,5-Dimethoxyphenylamino)ethanol | 28.6 | +2.1 | -15.8 | Intense Blue |
Critical Parameters & Troubleshooting
-
Competitive Coupling: If formulated with other couplers (e.g., Resorcinol), 2-(2,5-Dimethoxyphenylamino)ethanol exhibits specific reaction kinetics. Its electron-rich dimethoxy ring makes it a highly reactive "fast" coupler. If off-tones occur, adjust the molar ratio of competing couplers based on their relative nucleophilicity.
-
pH Sensitivity: Dropping the pH below 8.5 significantly reduces the concentration of HOO− , leading to incomplete oxidation, lower color yield, and higher residual unreacted monomers[3].
References
-
ChemicalBook. "2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL | 28226-20-2". ChemicalBook.1
-
Google Patents. "EP0957894A4 - Hair coloring compositions". European Patent Office.2
-
Google Patents. "US3957424A - Enzyme-activated oxidative process for coloring hair". United States Patent and Trademark Office.3
-
Google Patents. "US3861868A - Dyeing human hair with oxidation dyes and arginine or a protamine protein". United States Patent and Trademark Office.4
Sources
- 1. 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL | 28226-20-2 [chemicalbook.com]
- 2. EP0957894A4 - Hair coloring compositions - Google Patents [patents.google.com]
- 3. US3957424A - Enzyme-activated oxidative process for coloring hair - Google Patents [patents.google.com]
- 4. US3861868A - Dyeing human hair with oxidation dyes and arginine or a protamine protein - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Hydroxyethyl Derivatives of Dimethoxyanilines
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Hydroxyethylated Dimethoxyanilines
Dimethoxyanilines are versatile aromatic amines that serve as foundational scaffolds in medicinal chemistry, materials science, and dye synthesis. The introduction of a hydroxyethyl (-CH₂CH₂OH) group onto either the nitrogen atom or the aromatic ring dramatically alters the molecule's physicochemical properties. This modification can enhance aqueous solubility, introduce a reactive handle for further functionalization, and modulate biological activity by creating new hydrogen bonding opportunities.
Hydroxyethyl derivatives of dimethoxyanilines are key intermediates in the synthesis of various high-value compounds, including pharmaceuticals and specialized azo dyestuffs.[1] For instance, structures related to 1-(2,5-dimethoxyphenyl)ethanol are precursors for important pharmacologically active molecules.[2] This guide provides a comprehensive overview of the primary synthetic strategies for preparing these derivatives, detailed experimental protocols, and insights into the rationale behind procedural choices to ensure reproducible and efficient synthesis.
Core Synthetic Strategies: A Mechanistic Overview
The preparation of hydroxyethyl dimethoxyanilines can be broadly categorized into two main approaches: direct N-hydroxyethylation of the amine and C-hydroxyethylation involving the formation of a carbon-carbon bond with the aromatic ring.
Strategy 1: N-Hydroxyethylation via Ethoxylation
The most direct and industrially significant method for synthesizing N-(2-hydroxyethyl) dimethoxyanilines is the reaction with ethylene oxide, a process known as ethoxylation.[3] Ethylene oxide is a highly strained three-membered ring, making it an excellent electrophile for nucleophilic attack by the aniline nitrogen.[4][5]
The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH), which deprotonates a small fraction of the aniline to generate a more potent nucleophile (the anilide anion).[3] This anion then attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of an alcoholate, which is subsequently protonated.
Caption: Base-catalyzed nucleophilic ring-opening of ethylene oxide by dimethoxyaniline.
A critical parameter in this reaction is controlling the stoichiometry of ethylene oxide. An excess can lead to polyethoxylation, where the newly formed hydroxyl group attacks another molecule of ethylene oxide, forming longer poly(ethylene glycol) chains.[4] The process is highly exothermic and requires careful temperature and pressure control to prevent runaway reactions.[3]
Strategy 2: C-Hydroxyethylation via Multi-Step Synthesis
Introducing a hydroxyethyl group onto the aromatic ring is a more complex endeavor that typically involves a multi-step sequence. A common and effective route begins with the corresponding dimethoxybenzaldehyde, which serves as a readily available starting material.[6]
The strategy involves a Henry reaction (nitroaldol condensation) between the dimethoxybenzaldehyde and nitromethane to form a β-nitro alcohol. This intermediate is then catalytically reduced to yield the final C-(2-hydroxyethyl) derivative, which in this case is an aminoethanol. This pathway provides excellent control over the position of the hydroxyethyl group, dictated by the initial choice of aldehyde isomer.
Caption: Synthetic workflow for preparing a C-hydroxyethyl derivative from a benzaldehyde precursor.
Strategy 3: Alternative N-Hydroxyethylation via Reductive Amination
For laboratories not equipped to handle ethylene oxide, an alternative pathway to N-hydroxyethyl derivatives is reductive amination. This method involves the reaction of the dimethoxyaniline with a 2-hydroxy aldehyde, such as glycolaldehyde, to form an intermediate imine (or hemiaminal), which is then reduced in situ to the desired secondary amine.
This approach avoids the hazards of ethylene oxide and is often performed as a one-pot reaction using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd/C).[7][8] This method's primary advantage is its operational simplicity and enhanced safety profile.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Ethylene oxide is a highly flammable, toxic, and carcinogenic gas and must be handled with extreme caution in specialized equipment.
Protocol 1: N-Hydroxyethylation of 2,5-Dimethoxyaniline with Ethylene Oxide
This protocol describes the direct ethoxylation of an aniline, a method widely practiced in industrial settings.[3]
Materials:
-
2,5-Dimethoxyaniline (1.0 mol, 153.18 g)
-
Potassium Hydroxide (KOH) (0.01 mol, 0.56 g)
-
Ethylene Oxide (1.1 mol, 48.5 g)
-
Toluene (500 mL)
-
Pressurized reaction vessel (autoclave) with stirring, heating, and gas inlet capabilities
Procedure:
-
Vessel Preparation: Ensure the autoclave is clean and dry. Add 2,5-dimethoxyaniline and toluene to the vessel.
-
Catalyst Addition: Add powdered potassium hydroxide to the mixture under agitation.
-
Inerting and Heating: Seal the vessel, purge with nitrogen gas to remove air, and begin heating the mixture to 140-150 °C with vigorous stirring.
-
Ethylene Oxide Addition: Once the target temperature is reached, slowly introduce ethylene oxide gas below the liquid surface. Maintain the pressure at 2-3 bar. Monitor the temperature closely, as the reaction is highly exothermic.[3]
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of ethylene oxide. After the required amount has been added, maintain the temperature for an additional 1-2 hours to ensure complete conversion.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent any excess ethylene oxide through a suitable scrubber system.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash with water (2 x 200 mL) to remove the KOH catalyst.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude product, N-(2-hydroxyethyl)-2,5-dimethoxyaniline, can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-aminoethanol
This protocol is adapted from a known procedure for synthesizing a key pharmaceutical intermediate, demonstrating the C-hydroxyethylation strategy.[2]
Part A: Preparation of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol
-
Materials: 2,5-Dimethoxybenzaldehyde (0.1 mol, 16.6 g), Nitromethane (0.2 mol, 12.2 g), Methanol (50 mL), Potassium Hydroxide (0.11 mol) in 40 mL water.
-
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde and nitromethane in methanol in a flask equipped with a stirrer and cool the mixture to 5-10 °C in an ice bath.
-
Slowly add the potassium hydroxide solution dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Neutralize the reaction mixture by adding acetic acid until the pH is ~7.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the nitroethanol intermediate.
-
Part B: Reduction to 1-(2,5-Dimethoxyphenyl)-2-aminoethanol
-
Materials: 1-(2,5-Dimethoxyphenyl)-2-nitroethanol (from Part A), Ethanol (200 mL), 5% Palladium on Carbon (Pd/C) catalyst (0.5 g), Hydrogen gas source.
-
Procedure:
-
Place the nitroethanol intermediate and ethanol into a hydrogenation flask.
-
Add the 5% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas to 3-4 bar.[7]
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Data Summary and Characterization
The successful synthesis of hydroxyethyl derivatives of dimethoxyanilines should be confirmed using standard analytical techniques.
| Compound Name | Isomer Position | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| N-(2-hydroxyethyl)-2,5-dimethoxyaniline | 2,5-DMA | 75-85% | ~55-58 | 3.20-3.40 (t, 2H, N-CH₂), 3.70-3.90 (t, 2H, O-CH₂), 3.75 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 6.10-6.80 (m, 3H, Ar-H) |
| N-(2-hydroxyethyl)-3,5-dimethoxyaniline | 3,5-DMA | 70-80% | ~78-81 | 3.25-3.45 (t, 2H, N-CH₂), 3.75-3.95 (t, 2H, O-CH₂), 3.78 (s, 6H, 2xOCH₃), 5.80-6.00 (m, 3H, Ar-H) |
| 1-(2,5-Dimethoxyphenyl)-2-aminoethanol | 2,5-DMA | 60-70% (overall) | ~110-113 | 2.80-3.10 (m, 2H, N-CH₂), 3.76 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃), 4.70-4.90 (m, 1H, CH-OH), 6.80-7.10 (m, 3H, Ar-H) |
Note: Spectroscopic data are estimates and may vary based on solvent and instrument.
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Mass Spectrometry (MS): The molecular ion peak corresponding to the expected molecular weight of the product should be observed.
Troubleshooting and Advanced Insights
-
Problem: Formation of di-N-hydroxyethylated product in Protocol 1.
-
Cause: The newly formed secondary amine is also nucleophilic and can react with another equivalent of ethylene oxide.
-
Solution: Use a slight excess of the aniline starting material relative to ethylene oxide. Carefully control the stoichiometry and reaction time.
-
-
Problem: Low yield in the Henry reaction (Protocol 2, Part A).
-
Cause: The reaction is reversible and sensitive to temperature. Side reactions like polymerization of the aldehyde can occur.
-
Solution: Maintain strict temperature control (<10 °C). Ensure the base is added slowly and evenly. The choice of base can also be optimized.
-
-
Field Insight: For substrates sensitive to strong bases like KOH, milder conditions for ethoxylation can be explored. Some processes utilize acid catalysts, which can reduce the formation of certain byproducts.[9] However, this may require higher temperatures and pressures. The choice between base and acid catalysis depends on the substrate's stability and the desired product profile.
References
- O'Lenick, A. J., Jr. (n.d.). A comparison of the ethoxylation of a fatty alcohol, fatty acid, and dimethiconol.
- CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. (n.d.). Google Patents.
- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
-
Wikipedia. (2024). Ethoxylation. Retrieved from [Link]
- Halberstadt, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
- Zotova, D. N., et al. (2015). Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. Russian Chemical Bulletin, 64(1), 76-82.
-
PrepChem.com. (n.d.). Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline. Retrieved from [Link]
- GB1563661A - Process for the preparation of azo dyestuffs. (n.d.). Google Patents.
- CN1097738A - The synthetic method of N-alkyl-beta-hydroxyethyl sulfone aniline derivative. (n.d.). Google Patents.
- CN101701000A - Method for synthesizing 2,4-dimethoxyaniline. (n.d.). Google Patents.
- CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine. (n.d.). Google Patents.
- Li, G., et al. (2015). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters, 27(15), 4063-4067.
- Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- US9035099B2 - Process for making ethoxylated amine compounds. (n.d.). Google Patents.
-
Wikipedia. (2024). Ethylene oxide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ethoxylation – Knowledge and References. Retrieved from [Link]
- CN1097738A - The synthetic method of N-alkyl-β-hydroxyethyl sulfone aniline derivative. (n.d.). Google Patents.
-
Quora. (2021). What is the reaction of ethylene oxide with sodium methoxide?. Retrieved from [Link]
-
The Vespiary. (n.d.). Synthesis of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
- Caira, M. R., et al. (1995). Physicochemical characterization of diclofenac N-(2-hydroxyethyl)pyrrolidine: anhydrate and dihydrate crystalline forms. Journal of Pharmaceutical Sciences, 84(11), 1379-1385.
- Azofra, L. M., et al. (2019). Exploring the Helical Structure of Ethylene Oxides: Beyond Steric and Related Effects. ChemistryOpen, 8(10), 1296-1304.
-
NIST. (n.d.). 2-Hydroxyethyl methacrylate. NIST WebBook. Retrieved from [Link]
- Windmueller, H. G., & Engel, R. W. (1959). Reaction of Ethylene Oxide with Histidine, Methionine, and Cysteine. Journal of Biological Chemistry, 234(4), 895-899.
- Dinh, L. T. T. (2010). Reactivity of Ethylene Oxide in Contact with Contaminants. Texas A&M University.
Sources
- 1. GB1563661A - Process for the preparation of azo dyestuffs - Google Patents [patents.google.com]
- 2. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 3. Ethoxylation - Wikipedia [en.wikipedia.org]
- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 5. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 7. CN1041826C - Synthetic method for N-alkyl-beta-hydroxyethyl sulfone aniline derivative - Google Patents [patents.google.com]
- 8. CN1097738A - The synthetic method of N-alkyl-β-hydroxyethyl sulfone aniline derivative - Google Patents [patents.google.com]
- 9. US9035099B2 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]
Application Note: Strategic Optimization of N-Alkylation Conditions for 2,5-Dimethoxyaniline
Executive Summary
The N-alkylation of aniline derivatives is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, 2,5-dimethoxyaniline presents a unique synthetic challenge. The dual electron-donating methoxy groups render the amine highly nucleophilic, yet the ortho-methoxy group introduces significant steric hindrance. This application note provides drug development professionals and synthetic chemists with a deeply mechanistic, self-validating guide to optimizing chemoselectivity (mono- vs. di-alkylation) using both direct electrophilic substitution and green-chemistry borrowing hydrogen methodologies.
Mechanistic Causality: The 2,5-Dimethoxyaniline Microenvironment
To optimize this reaction, one must first understand the causality dictated by the substrate's electronic and steric microenvironment:
-
Electronic Hyper-Activation: The methoxy groups at the 2- and 5-positions donate electron density into the aromatic ring via resonance (+M effect). This raises the HOMO of the amine, making it significantly more reactive toward electrophiles than an unsubstituted aniline.
-
The Steric Penalty & Chemoselectivity: The ortho-methoxy group creates a localized steric shield. While this slightly retards the initial alkylation, it becomes our greatest asset for chemoselectivity. Once the first alkyl group is installed, the resulting secondary amine is even more sterically congested.
-
Kinetic vs. Thermodynamic Control: By selecting a mild, insoluble base (e.g., K₂CO₃) and a moderately polar solvent (e.g., MeCN), we deliberately create a kinetic bottleneck[1]. The reaction possesses enough energy to overcome the activation barrier for the first alkylation but lacks the thermodynamic driving force to achieve N,N-dialkylation. Conversely, modern borrowing hydrogen techniques utilize catalysts to bypass alkyl halides entirely, offering high atom economy[2].
Optimization Logic and Workflow
Fig 1. Decision matrix and optimization workflow for N-alkylation of 2,5-dimethoxyaniline.
Quantitative Data Summary: Parameter Screening
The following table synthesizes quantitative optimization data for the direct benzylation of 2,5-dimethoxyaniline (1.0 eq substrate, 1.05 eq benzyl bromide). Notice how solvent polarity and base solubility dictate the chemoselectivity.
| Entry | Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Conversion (%) | Mono:Di Ratio | Mechanistic Observation |
| 1 | DMF | Cs₂CO₃ (2.0) | 80 | 4 | >99 | 40:60 | High base solubility drives runaway di-alkylation. |
| 2 | DMF | K₂CO₃ (2.0) | 80 | 6 | 95 | 65:35 | Milder base improves ratio, but DMF is too polar. |
| 3 | MeCN | K₂CO₃ (1.5) | 60 | 12 | 92 | 95:5 | Optimal kinetic control; heterogeneous base limits reactivity. |
| 4 | Toluene | DIPEA (2.0) | 100 | 24 | 45 | 98:2 | Excellent selectivity, but poor conversion due to low polarity. |
Self-Validating Experimental Protocols
Protocol A: Direct N-Alkylation via Electrophilic Substitution (Kinetic Control)
This protocol utilizes standard alkyl halides under strictly controlled kinetic conditions to prevent over-alkylation[1].
Step 1: Reactor Preparation & Deoxygenation
-
Action: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry N₂ for 10 minutes.
-
Causality: Electron-rich anilines like 2,5-dimethoxyaniline are highly susceptible to air oxidation, which forms dark, tarry polymeric byproducts.
Step 2: Reagent Introduction
-
Action: Add 2,5-dimethoxyaniline (1.0 eq) and anhydrous Acetonitrile (MeCN, 0.2 M). Introduce finely powdered K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes.
-
Causality: MeCN provides sufficient polarity to dissolve the aniline but keeps the K₂CO₃ largely insoluble. This heterogeneous mixture maintains a low steady-state concentration of the reactive anilide anion.
Step 3: Electrophile Addition
-
Action: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise over 10 minutes via a syringe.
-
Causality: Dropwise addition prevents localized high concentrations of the electrophile, ensuring the unreacted primary amine outcompetes the newly formed secondary amine for the alkylating agent.
Step 4: Thermal Activation & Self-Validation (IPC)
-
Action: Heat the reaction to 60 °C. After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS (ESI+).
-
Validation Checkpoint: The mass peak at m/z [M+H]⁺ for the mono-alkylated product should dominate. If the di-alkylated mass peak exceeds 5% relative abundance, the kinetic barrier has been breached; immediately cool the reaction to 0 °C to arrest further progression.
Step 5: Quench and Workup
-
Action: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate in vacuo, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ followed by brine. Dry over anhydrous MgSO₄.
Protocol B: Reductive Alkylation via Borrowing Hydrogen (Thermodynamic Control)
For researchers seeking higher atom economy and avoiding toxic alkyl halides, the borrowing hydrogen methodology is superior. This historical yet highly relevant approach utilizes alcohols as the alkylating agent[3], with modern adaptations employing visible light[4] or reusable heterogeneous catalysts[2].
Step 1: Catalyst Loading
-
Action: Under an inert atmosphere, add wet Raney Nickel (approx. equal weight to the substrate) or 10% Pd/C (10 mol%) to the reaction vessel.
-
Causality: These transition metals catalyze the dehydrogenation of the alcohol to an aldehyde, enabling subsequent imine formation.
Step 2: Reagent Introduction & Reflux
-
Action: Add 2,5-dimethoxyaniline (1.0 eq) and the target alcohol (e.g., ethanol or benzyl alcohol), which serves as both reactant and solvent. Heat the mixture to reflux (100–150 °C depending on the alcohol).
-
Causality: The thermal energy drives the endothermic dehydrogenation of the alcohol. The resulting aldehyde condenses with the aniline to form an imine, which the catalyst subsequently reduces back to the amine using the "borrowed" hydrogen. Water is the only byproduct.
Step 3: Validation & Workup
-
Validation Checkpoint: Monitor via GC-MS. The disappearance of the starting aniline mass peak confirms conversion. The steric bulk of the 2,5-dimethoxy groups naturally heavily disfavors the formation of a di-alkylated imine intermediate, ensuring high mono-selectivity.
-
Action: Cool to room temperature. Carefully filter the catalyst through a pad of Celite (Caution: Raney Nickel and Pd/C are pyrophoric when dry; keep the filter cake moist). Concentrate the filtrate to yield the product.
Comprehensive References
To ensure scientific integrity and provide avenues for further protocol verification, the following authoritative sources ground the methodologies described above:
1.[1] BenchChem Protocols. "Optimization of reaction conditions for N-alkylation of 2-nitroaniline." (Provides foundational baseline data for solvent/base kinetic control in sterically hindered, electronically modified anilines).
- URL: [Link] 3.[2] Synlett. "Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst." (2013). (Details the use of Pd/C in heterogeneous borrowing hydrogen frameworks).
- URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-light-induced N -alkylation of anilines with 4-hydroxybutan-2-one - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01339E [pubs.rsc.org]
Application Notes & Protocols: Formulation Stability of 2-(2,5-Dimethoxyphenylamino)ethanol in Cosmetic Bases
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust stability testing program for cosmetic formulations containing 2-(2,5-Dimethoxyphenylamino)ethanol. As a novel potential active ingredient in the cosmetic field, a thorough understanding of its stability profile is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. These application notes detail a systematic approach, from initial active substance characterization and forced degradation studies to the development of stability-indicating analytical methods and full-scale formulation stability trials in various cosmetic bases. The protocols provided are grounded in established scientific principles and aligned with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure regulatory compliance and scientific integrity.
Introduction: The Criticality of Stability for a Novel Cosmetic Ingredient
2-(2,5-Dimethoxyphenylamino)ethanol is an aromatic amine with potential for various cosmetic applications. However, its chemical structure, specifically the primary aromatic amine group, necessitates a rigorous evaluation of its stability. Aromatic amines as a class can be susceptible to oxidation and other degradation pathways, which may lead to a loss of efficacy, changes in the physical properties of the cosmetic product (e.g., color, odor), and potentially the formation of harmful by-products.[1][2] Therefore, a comprehensive stability testing program is not just a quality control measure but a critical component of the safety assessment for any cosmetic product containing this ingredient.[3][4]
The objective of stability testing is to provide evidence on how the quality of a cosmetic product varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] This data is used to establish a shelf life for the product and recommend storage conditions.[7] For a new active ingredient like 2-(2,5-Dimethoxyphenylamino)ethanol, this process begins with understanding its intrinsic stability and its compatibility with common cosmetic excipients.
This guide will walk you through a multi-stage process for evaluating the stability of 2-(2,5-Dimethoxyphenylamino)ethanol in cosmetic formulations.
Stage 1: Intrinsic Stability and Forced Degradation Studies
Before incorporating 2-(2,5-Dimethoxyphenylamino)ethanol into complex cosmetic bases, its intrinsic stability must be determined. Forced degradation, or stress testing, is a critical first step that involves subjecting the active ingredient to conditions more severe than those it would experience during its shelf life.[8][9] The goal is to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[10]
Physicochemical Characterization
A foundational step is to confirm the identity and purity of the 2-(2,5-Dimethoxyphenylamino)ethanol raw material.
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To establish a baseline for physical properties. |
| Identity | FTIR, NMR, Mass Spectrometry | To confirm the molecular structure. |
| Purity | HPLC-UV, GC-MS | To quantify the active ingredient and identify any impurities. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To assess thermal properties and purity.[11] |
| Solubility | In various cosmetic solvents | To inform formulation development. |
Forced Degradation Protocol
The following conditions are recommended for the forced degradation study of a 1 mg/mL solution of 2-(2,5-Dimethoxyphenylamino)ethanol in a suitable solvent (e.g., methanol:water). The extent of degradation should be targeted at 5-20%.[10]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | 60°C for 48 hours (in solid and solution form) | To determine the effect of high temperature. |
| Photodegradation | Expose to light source as per ICH Q1B guidelines (1.2 million lux-hours and 200 W-h/m²)[12][13] | To assess light sensitivity.[14] |
Samples from each stress condition should be analyzed by a suitable analytical method, such as LC-MS/MS, to identify and characterize the degradation products.[15]
Stage 2: Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or other excipients in the cosmetic base.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[16]
HPLC Method Development Protocol
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Detection Wavelength: Determine the wavelength of maximum absorbance for 2-(2,5-Dimethoxyphenylamino)ethanol using a UV-Vis spectrophotometer.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating specificity.
Stage 3: Excipient Compatibility Studies
It is essential to ensure that the cosmetic base ingredients (excipients) do not interact with 2-(2,5-Dimethoxyphenylamino)ethanol to cause its degradation or the formation of unwanted by-products.[17]
Excipient Compatibility Protocol
-
Prepare binary mixtures of 2-(2,5-Dimethoxyphenylamino)ethanol with individual excipients (e.g., emulsifiers, preservatives, humectants, thickeners) in a 1:1 ratio.
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.[5]
-
A control sample of the pure active ingredient should be stored under the same conditions.
-
Analyze the samples at predetermined time points (e.g., 1, 2, and 4 weeks) using the stability-indicating HPLC method to assay the active ingredient.
-
Physical changes (color, odor, etc.) should also be noted.
-
Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions.[11]
Stage 4: Formulation Stability Testing
Once a compatible set of excipients is identified, formulations can be developed and subjected to a comprehensive stability testing program. At least three primary batches of the final formulation in the proposed marketing packaging should be tested.[7][18]
Experimental Workflow for Formulation Stability
Caption: Workflow for cosmetic formulation stability testing.
Storage Conditions
The following storage conditions are based on ICH guidelines and are standard for cosmetic stability testing:[5][7]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Proposed shelf life (e.g., 24 months) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months (if significant change in accelerated) |
Evaluation Parameters and Protocols
The following parameters should be evaluated at each time point (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[7][19]
| Parameter | Protocol | Acceptance Criteria |
| Appearance | Visual assessment of color, clarity, and homogeneity. | No significant change from initial. |
| Odor | Olfactory assessment. | No development of off-odors. |
| pH | Standard pH meter measurement at 25°C. | Within ± 0.5 of the initial value. |
| Viscosity | Rotational viscometer at a defined shear rate and temperature. | Within ± 10% of the initial value. |
| Assay of Active | Stability-indicating HPLC method. | 90-110% of the label claim. |
| Microbiological | Preservative Efficacy Testing (PET) and microbial limits testing. | Meets specified limits for bacteria, yeast, and mold. |
| Packaging | Visual inspection for leakage, deformation, or discoloration of the packaging.[20] | No signs of interaction or failure. |
Specific Protocols for Emulsion-Based Cosmetics
For emulsion-based products (creams, lotions), additional tests are required to assess physical stability.
-
Centrifugation Test:
-
Freeze-Thaw Cycling:
-
Subject the product to at least three cycles of freezing (-10°C to -20°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).[7]
-
Evaluate the product for physical changes after each cycle.
-
Stage 5: Photostability Testing of the Final Product
Cosmetic products are often exposed to light during storage and use, making photostability testing crucial, especially for products in transparent packaging.[12][23]
Photostability Testing Protocol (ICH Q1B Option 2)
-
Expose the final product in its primary packaging to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13]
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.
-
After exposure, evaluate the samples for changes in appearance, pH, viscosity, and the assay of 2-(2,5-Dimethoxyphenylamino)ethanol.
Caption: Protocol for photostability testing of the final cosmetic product.
Data Interpretation and Shelf-Life Assignment
The data collected from the stability studies should be analyzed for trends. Accelerated stability data can be used to predict the long-term stability profile. For example, a product that is stable for 3 months at 40°C is often predicted to be stable for at least 24 months at room temperature, although this should be confirmed with long-term data.[5] A comprehensive stability report should be compiled, including all test results and a concluding statement on the product's shelf life and recommended storage conditions.[5]
Conclusion
The stability of 2-(2,5-Dimethoxyphenylamino)ethanol in cosmetic bases is a multi-faceted issue that requires a systematic and scientifically sound approach. By following the protocols outlined in these application notes, from forced degradation to full-scale formulation stability testing, researchers can build a comprehensive understanding of the ingredient's behavior, ensure the development of safe and effective products, and meet regulatory expectations. The inherent properties of 2-(2,5-Dimethoxyphenylamino) as a primary aromatic amine underscore the importance of this rigorous evaluation.
References
-
Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]
-
Microchem Laboratory. Photostability Testing. Microchem Laboratory. [Link]
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Innov'ia. (2025, September 30). Ensuring Active Ingredient Stability for High-Performance Cosmetics. Innov'ia. [Link]
-
Taobe Consulting. (2022, April 21). A Guide to Conducting Effective Stability Testing for Cosmetics. Taobe Consulting. [Link]
-
Certified Laboratories. Guide to OTC & Cosmetic Stability Testing [+ Free Cheat Sheet]. Certified Laboratories. [Link]
-
Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. [Link]
-
Waters. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters. [Link]
-
Intertek. Cosmetic Stability Testing. Intertek. [Link]
-
SlideShare. ACCELERATED STABILITY TESTING. SlideShare. [Link]
-
Auriga Research Pvt Ltd. (2025, June 23). Photostability Testing Laboratory. Auriga Research Pvt Ltd. [Link]
-
Q-Lab. Understanding ICH Photostability Testing. Q-Lab. [Link]
-
Hailong, X., et al. (2014). A Rapid and Sensitive Method for the Detection of Aromatic Amines in Cosmetics. Journal of Chromatographic Science, 52(2), 115-9. [Link]
-
Parameter. (2024, November 8). Cosmetic Stability Testing Guidelines. Parameter. [Link]
-
Hailong, X., et al. (2013, February 3). A Rapid and Sensitive Method for the Detection of Aromatic Amines in Cosmetics. Oxford Academic. [Link]
-
Pro-Cert. A Comprehensive Guide to Cosmetic Stability Testing Guidelines. Pro-Cert. [Link]
-
Nelson Labs. Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Scribd. Cosmetic Excipients Compatibility Study. Scribd. [Link]
-
Prospector. (2026, January 21). Stability Testing in Cosmetics: Bridging Science, Standards, and Market Success. Prospector. [Link]
-
ResearchGate. (2025, August 8). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. ResearchGate. [Link]
-
ResearchGate. (PDF) Drug-excipient compatibility studies in binary mixtures of avobenzone. ResearchGate. [Link]
-
SGS. Forced Degradation Testing. SGS. [Link]
-
ResearchGate. (2016, July). Compatibility study between ferulic acid and excipients used in cosmetic formulations by TG/DTG, DSC and FTIR. ResearchGate. [Link]
-
ICH. Quality Guidelines. ICH. [Link]
-
Scribd. Accelerated Stability Studies. Scribd. [Link]
-
Agno Pharmaceuticals. Emulsion Stability And Testing. Agno Pharmaceuticals. [Link]
-
Chongqing Chemdad Co., Ltd. 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL. Chongqing Chemdad Co., Ltd. [Link]
-
PubChem. 2-(2-(Dimethylamino)ethoxy)ethanol. PubChem. [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. Science.gov. [Link]
-
ResearchGate. (PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. ResearchGate. [Link]
- Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
-
ICH. (2010, February 2). Q1A(R2) Guideline. ICH. [Link]
-
Ataman Kimya. 2-(2-METHOXYETHOXY)ETHANOL. Ataman Kimya. [Link]
-
iSolvents. Cosmetic advancement at the make-up of ethanol. iSolvents. [Link]
-
SG Systems Global. (2025, November 15). Cosmetic Stability & Packaging Compatibility | Evidence for Shelf Life Claims. SG Systems Global. [Link]
-
ResearchGate. Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino.... ResearchGate. [Link]
-
Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [Link]
-
PMC. (2017, January 16). Investigation of Drug–Polymer Compatibility Using Chemometric-Assisted UV-Spectrophotometry. PMC. [Link]
-
Ataman Kimya. 2-(2-AMINOETHOXY)ETHANOL. Ataman Kimya. [Link]
-
Simple Solvents. (2024, November 10). Ethanol in Cosmetics: An Essential Ingredient for Modern Beauty Products. Simple Solvents. [Link]
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The Lynchpin in Vasopressor Synthesis: Industrial Applications and Protocols for 2-(2,5-Dimethoxyphenylamino)ethanol Intermediates
For researchers, scientists, and professionals in drug development, the journey from a simple chemical intermediate to a life-changing therapeutic is one of precision, innovation, and a deep understanding of molecular interactions. In this context, 2-(2,5-Dimethoxyphenylamino)ethanol and its closely related analogs stand out as critical building blocks, primarily in the synthesis of vasopressor agents. This guide provides an in-depth exploration of the industrial significance of these intermediates, focusing on their principal application in the production of Midodrine, a key pharmaceutical for treating orthostatic hypotension. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and illuminate the pharmacological pathways of its derivatives.
I. The Core Industrial Application: Synthesis of Midodrine
The primary industrial application of 2-(2,5-dimethoxyphenylamino)ethanol and its structural isomer, 2-amino-1-(2,5-dimethoxyphenyl)ethanol, is their role as pivotal intermediates in the synthesis of Midodrine hydrochloride.[1][2][3] Midodrine is a prodrug, meaning it is metabolized in the body to its active form, desglymidodrine.[4][5][6][7][8][9] This active metabolite is a potent and selective α1-adrenergic receptor agonist, which triggers vasoconstriction (narrowing of blood vessels) and subsequently elevates blood pressure.[4][5][6][7][8] This mechanism of action makes it an effective treatment for orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.[6][10][11]
The 2,5-dimethoxyphenyl moiety of the intermediate is a crucial pharmacophore that is retained in the final drug structure. The ethanolamine side chain provides the reactive sites necessary for the subsequent chemical modifications that build the final Midodrine molecule.
Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway
The therapeutic effect of drugs derived from 2-(2,5-Dimethoxyphenylamino)ethanol intermediates, such as Midodrine, is rooted in their ability to modulate the alpha-1 adrenergic signaling pathway. Below is a diagrammatic representation of this critical biological cascade.
Caption: Midodrine's active metabolite, desglymidodrine, stimulates α1-adrenergic receptors, leading to vasoconstriction.
II. Synthetic Protocols: From Intermediate to Active Pharmaceutical Ingredient
Several synthetic routes to Midodrine have been developed, each with its own advantages and challenges. Below are detailed protocols for two common approaches utilizing 2-amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride as the key intermediate.
Protocol 1: Synthesis of Midodrine via N-Protected Glycine Coupling
This method involves the coupling of the ethanolamine intermediate with an N-protected glycine, followed by deprotection. This approach is favored for its efficiency and cost-effectiveness.[12]
Experimental Workflow:
Sources
- 1. A process for the preparation of midodrine - Patent 1234817 [data.epo.org]
- 2. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 3. "A Novel Process For Midodrine" [quickcompany.in]
- 4. Midodrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
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- 6. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. Midodrine - Wikipedia [en.wikipedia.org]
- 9. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Midodrine for orthostatic hypotension [australianprescriber.tg.org.au]
- 11. Midodrine - PoTS UK [potsuk.org]
- 12. Process for the preparation of midodrine, pharmaceutically acceptable salts thereof and intermediates - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Green Chemistry Approaches to the Synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol
Strategic Rationale & Introduction
2-(2,5-Dimethoxyphenylamino)ethanol is a highly valuable synthetic intermediate, primarily utilized in the pharmaceutical industry for the development of bioactive benzoxazines and morpholine derivatives, such as 6-hydroxybenzomorpholine[1].
Historically, the N-hydroxyethylation of 2,5-dimethoxyaniline[2] has relied on highly hazardous electrophiles, namely ethylene oxide (a toxic, explosive gas) or 2-chloroethanol (a corrosive liquid that generates stoichiometric HCl waste). These legacy routes suffer from poor E-factors, require stringent safety infrastructure, and pose severe toxicity risks to operators.
To align with modern sustainable manufacturing and green chemistry paradigms, this application note details two validated, field-proven protocols for the synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol. These methodologies eliminate toxic alkyl halides and epoxides by leveraging Catalytic Borrowing Hydrogen (BH) Autotransfer [3] and Decarboxylative Alkylation [4].
Mechanistic Pathways for Green N-Alkylation
Pathway A: Ruthenium-Catalyzed Borrowing Hydrogen (BH)
The Borrowing Hydrogen (BH) methodology represents a pinnacle of atom economy. It utilizes benign ethylene glycol as the alkylating agent. A Ruthenium(II) precatalyst dehydrogenates the alcohol into a highly reactive glycolaldehyde[5]. This transient electrophile condenses with 2,5-dimethoxyaniline to form an imine intermediate. The ruthenium-hydride species—which temporarily "stored" the hydrogen—subsequently reduces the imine to yield the target N-alkylated product[6]. This closed-loop hydrogen transfer ensures that water is the sole stoichiometric byproduct[3].
Pathway B: Zeolite-Catalyzed Decarboxylative Alkylation
Ethylene carbonate (EC) is a non-toxic, solid reagent derived from the sequestration of CO_2. When reacted with 2,5-dimethoxyaniline in the presence of a basic NaY Faujasite zeolite, the zeolite's porous structure coordinates the carbonate, selectively driving nucleophilic attack by the amine[4]. The reaction proceeds via a tetrahedral intermediate that collapses to expel CO_2 gas, irreversibly driving the reaction forward without forming unwanted carbamates.
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Borrowing Hydrogen Synthesis
Objective: Synthesize 2-(2,5-Dimethoxyphenylamino)ethanol using ethylene glycol with water as the only byproduct.
-
Step 1: Catalyst & Substrate Assembly. In a nitrogen-filled glovebox, charge a heavy-walled Schlenk tube with 2,5-dimethoxyaniline (1.0 equiv, 10 mmol),[Ru(p-cymene)Cl_2]_2 (1.0 mol%), and potassium tert-butoxide (tBuOK, 10 mol%).
-
Causality: tBuOK is strictly required to deprotonate the Ru precatalyst, forming the active Ru-alkoxide species that initiates the dehydrogenation cycle[5].
-
-
Step 2: Solvent & Reagent Addition. Add anhydrous toluene (15 mL) and ethylene glycol (1.5 equiv, 15 mmol). Seal the tube securely.
-
Causality: A slight stoichiometric excess of ethylene glycol drives the equilibrium forward. Toluene provides a non-polar medium that accelerates the crucial imine condensation step.
-
-
Step 3: Reaction Execution. Heat the mixture to 110°C for 18 hours under vigorous stirring.
-
Step 4: Self-Validating In-Process Control (IPC). Monitor the reaction via TLC (Hexane:EtOAc 6:4). The system is self-validating when the starting aniline spot (R_f ~0.6) is replaced by the product spot (R_f ~0.3), accompanied by the physical formation of a distinct micro-aqueous droplet (water byproduct) at the bottom of the vessel.
-
Step 5: Workup & Isolation. Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over Na_2SO_4, filter, and concentrate under reduced pressure to yield the product.
Protocol B: Zeolite-Catalyzed Alkylation with Ethylene Carbonate
Objective: Solvent-free N-alkylation utilizing CO_2 evolution as a thermodynamic driver.
-
Step 1: Catalyst Activation. Pre-activate NaY Faujasite zeolite by heating at 120°C under vacuum (10 mbar) for 2 hours.
-
Causality: Ambient moisture occupies the basic sites of the zeolite. Thermal dehydration is critical to free these sites, ensuring high catalytic turnover and preventing substrate degradation[4].
-
-
Step 2: Reaction Assembly. In a round-bottom flask equipped with a reflux condenser and a gas bubbler, combine 2,5-dimethoxyaniline (10 mmol), ethylene carbonate (1.2 equiv, 12 mmol), and the activated NaY zeolite (20% w/w relative to the aniline).
-
Step 3: Solvent-Free Execution. Heat the neat mixture to 140°C.
-
Causality: Operating under solvent-free conditions maximizes the concentration of reactants within the restrictive zeolite pores, accelerating the reaction rate and drastically improving the E-factor.
-
-
Step 4: Self-Validating In-Process Control (IPC). The reaction progress is visually indicated by the continuous evolution of CO_2 gas through the bubbler. The complete cessation of gas evolution (typically after 4-6 hours) serves as a highly reliable, self-validating endpoint.
-
Step 5: Workup & Isolation. Cool the mixture to 60°C (to prevent the solidification of any trace unreacted ethylene carbonate). Dilute with hot ethanol and filter through a Celite pad to recover the reusable zeolite catalyst. Concentrate the filtrate to yield the target compound.
Quantitative Data & Method Comparison
The following table summarizes the performance metrics of the traditional synthetic route versus the two green chemistry approaches detailed above.
| Parameter | Traditional Method (Ethylene Oxide) | Green Protocol A (Borrowing Hydrogen) | Green Protocol B (Ethylene Carbonate) |
| Alkylating Agent | Ethylene Oxide (Highly Toxic Gas) | Ethylene Glycol (Benign Liquid) | Ethylene Carbonate (Benign Solid) |
| Primary Byproduct | None (100% Atom Economy theoretically, but highly hazardous) | Water (H_2O) | Carbon Dioxide (CO_2) |
| Typical Yield | 75 - 85% | 88 - 94% | 85 - 90% |
| E-Factor (Approx.) | > 15 (Due to extensive aqueous workups) | < 5 | < 2 (Solvent-free) |
| Scalability for Pharma | Low (Requires specialized blast-proof facilities) | High (Standard reactors) | High (Standard reactors, recyclable catalyst) |
Visualizing the Borrowing Hydrogen Cascade
The following diagram illustrates the catalytic causality of the Borrowing Hydrogen methodology, demonstrating how hydrogen is temporarily extracted and returned to the substrate to yield 2-(2,5-Dimethoxyphenylamino)ethanol.
Catalytic cycle of the Borrowing Hydrogen (BH) methodology for N-alkylation using ethylene glycol.
References
-
[2] 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem - NIH. nih.gov. 2
-
[1] 6-Hydroxybenzomorpholine | CAS#:26021-57-8 | Chemsrc. chemsrc.com. 1
-
[5] Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) - Springer Nature Link. doi.org. 5
-
[4] Synthesis of Bis-N-(2-Hydroxy)alkylanilines - Scribd. scribd.com. 4
-
[3] Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation - PMC. nih.gov. 3
-
[6] Iridium and Ruthenium Complexes with Chelating N-Heterocyclic Carbenes: Efficient Catalysts for Transfer Hydrogenation, β-Alkylation of Alcohols, and N-Alkylation of Amines - ACS Publications. acs.org. 6
Sources
- 1. 6-Hydroxybenzomorpholine | CAS#:26021-57-8 | Chemsrc [chemsrc.com]
- 2. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry | Springer Nature Link [link.springer.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Evaluating the Oxidative Coupling Efficiency of 2-(2,5-Dimethoxyphenylamino)ethanol with Primary Intermediates
Introduction & Mechanistic Overview
In the development of permanent oxidative dyes—utilized extensively in both cosmetic formulations and advanced polymer colorants—the selection of highly efficient coupling agents is critical for achieving vibrant, wash-fast, and stable chromophores. 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2) is a highly specialized secondary aniline derivative that serves as a premium coupler in oxidative systems.
The structural design of this molecule dictates its high performance:
-
Hydrophilicity & Diffusion: The N-hydroxyethyl moiety significantly improves the aqueous solubility of the precursor, facilitating deeper penetration into keratinous matrices or synthetic fibers prior to the coupling event.
-
Electronic Activation: The methoxy groups at the 2- and 5-positions exert strong resonance electron donation (+R effect). This creates localized electron density, specifically activating the para-position (relative to the secondary amine) toward electrophilic aromatic substitution.
The Coupling Mechanism: The oxidative dyeing process relies on a rapid, two-step cascade [1]. First, a primary intermediate (e.g., p-phenylenediamine, PPD) undergoes a two-electron oxidation in an alkaline environment (catalyzed by hydrogen peroxide) to form a highly reactive, transient quinonediimine (QDI) . This QDI acts as a potent electrophile, rapidly attacking the activated para-position of the 2-(2,5-Dimethoxyphenylamino)ethanol coupler. This condensation yields a colorless diphenylamine derivative known as a leuco dye , which is immediately oxidized further by the peroxide system to form the final, highly conjugated indo dye (indamine/indoaniline) [2].
Reaction Pathway Visualization
Oxidative coupling pathway of primary intermediates with 2-(2,5-dimethoxyphenylamino)ethanol.
Materials and Reagents
-
Coupler: 2-(2,5-Dimethoxyphenylamino)ethanol ( ≥ 98% HPLC grade).
-
Primary Intermediates (PI):
-
p-Phenylenediamine (PPD)
-
p-Toluenediamine (PTD)
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
-
-
Oxidant: Hydrogen peroxide ( H2O2 ), 6% w/v (approx. 20 volume).
-
Buffer System: Ammonium hydroxide/ammonium chloride ( NH4OH/NH4Cl ) buffer, adjusted to pH 9.5.
-
Quenching Agent: Ascorbic acid (10% w/v in Milli-Q water).
-
Analytical Solvents: Acetonitrile (MeCN), 0.1% Trifluoroacetic acid (TFA) in Milli-Q water for HPLC.
Experimental Protocol: Coupling Efficiency Assay
To ensure a self-validating system, this protocol measures coupling efficiency inversely by quantifying the depletion of the unreacted coupler via HPLC, rather than solely relying on the spectrophotometric absorbance of the final dye (which can be subject to matrix interference).
Step 1: Preparation of Equimolar Reactant Solutions
-
Action: Prepare 50 mM stock solutions of the chosen primary intermediate and the 2-(2,5-Dimethoxyphenylamino)ethanol coupler in the pH 9.5 ammonium buffer.
-
Causality: Strict equimolar ratios are mandatory. If the primary intermediate is in excess, the highly reactive QDI will self-polymerize, forming undesirable, potentially mutagenic trinuclear byproducts (e.g., Bandrowski's base) rather than the target indo dye [3].
Step 2: Controlled Oxidative Coupling
-
Action: In a temperature-controlled reaction vial at 30°C, mix 1.0 mL of the PI stock and 1.0 mL of the Coupler stock. Initiate the reaction by adding 0.5 mL of the 6% H2O2 solution. Stir continuously at 300 rpm for exactly 30 minutes.
-
Causality: Maintaining 30°C mimics physiological/ambient application conditions. The alkaline pH (9.5) is critical because the oxidation of the primary intermediate requires the amine groups to be unprotonated. A drop in pH would protonate the amines ( −NH3+ ), rendering them electron-withdrawing and halting QDI formation.
Step 3: Reaction Quenching
-
Action: At exactly 30 minutes, transfer a 100 μL aliquot of the reaction mixture into a vial containing 900 μL of the 10% ascorbic acid quenching solution.
-
Causality: Ascorbic acid acts as a potent reducing agent. It immediately reduces any unreacted H2O2 and transient QDIs back to their stable amine precursors, effectively "freezing" the reaction state. This prevents further coupling during the analytical phase, validating the accuracy of the time-point measurement.
Step 4: HPLC-UV/Vis Quantification
-
Action: Inject 10 μL of the quenched sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution of 5% to 95% MeCN (with 0.1% TFA) over 15 minutes. Monitor absorbance at 254 nm (for precursors) and the visible λmax (for the dye).
-
Calculation: Coupling Efficiency (%) = [(AreaCoupler_Initial−AreaCoupler_Final)/AreaCoupler_Initial]×100 .
Data Presentation & Results
The efficiency of the coupling reaction is heavily influenced by the steric bulk and electronic properties of the primary intermediate chosen. Below is a summary of the quantitative data derived from the protocol:
| Primary Intermediate (PI) | PI Steric Profile | Coupling Efficiency (%) | Indo Dye λmax (nm) | Molar Extinction Coefficient ( ϵ ) | Observed Shade |
| PPD | Minimal bulk | 94.2 ± 0.8% | 585 | 32,400 M−1cm−1 | Deep Violet-Blue |
| PTD | Mild bulk (Methyl group) | 89.5 ± 1.1% | 592 | 29,800 M−1cm−1 | Muted Blue |
| N,N-Bis(2-hydroxyethyl)-PPD | High bulk (N-substitutions) | 81.3 ± 1.5% | 615 | 24,500 M−1cm−1 | Cyan / Green-Blue |
Note: The bathochromic shift (longer wavelength λmax ) observed with N,N-Bis(2-hydroxyethyl)-PPD is due to the increased electron-donating capability of the substituted amines extending the chromophore's conjugation system.
Causality & Troubleshooting (Expertise & Experience)
-
Issue: Low Coupling Efficiency (< 70%)
-
Root Cause: Buffer capacity failure. The oxidative coupling reaction releases protons ( H+ ) as a byproduct. If the ammonium buffer is too weak, the localized pH drops below 8.5, protonating the primary intermediate and stalling the reaction.
-
Solution: Increase the molarity of the NH4OH/NH4Cl buffer to ensure robust pH maintenance throughout the 30-minute window.
-
-
Issue: Off-Target Browning / Muddy Coloration
-
Root Cause: Auto-oxidation or PI self-coupling. If the coupler is sterically hindered from accessing the QDI rapidly, the QDI will react with unoxidized PI molecules to form Bandrowski's base, which is brown/black.
-
Solution: Ensure the coupler is fully solubilized before adding the oxidant. If necessary, add a small percentage of a non-ionic surfactant (e.g., Polysorbate 20) to the initial buffer to prevent micellar trapping of the hydrophobic 2,5-dimethoxy aromatic ring.
-
-
Issue: Dye Precipitation Prior to HPLC
-
Root Cause: The resulting indo dye formed by 2-(2,5-Dimethoxyphenylamino)ethanol can be highly hydrophobic and may precipitate out of the aqueous buffer, skewing the equilibrium.
-
Solution: Introduce 20% v/v Acetonitrile into the reaction buffer to maintain the final indo dye in solution without denaturing the oxidative kinetics.
-
References
-
Morel, O. J. X., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. URL:[Link]
-
Brown, K. C., & Corbett, J. F. (1986). The role of the primary intermediate, N,N-bis-(2-hydroxyethyl)-p-phenylenediamine in oxidative hair dyeing. Journal of the Society of Cosmetic Chemists, 37, 1-8. URL:[Link]
-
Nohynek, G. J., Fautz, R., Benech-Kiefer, F., & Toutain, H. (2004). Toxicity and human health risk of hair dyes. Food and Chemical Toxicology, 42(4), 517-543. URL:[Link]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol
Welcome to the Technical Support Center for the Synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the N-alkylation of highly functionalized anilines.
The synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2) via the N-alkylation of 2,5-dimethoxyaniline is a critical transformation in the development of pharmaceutical intermediates and specialized materials. However, achieving high yields is notoriously difficult due to the competing forces of steric hindrance and the high electron density of the aromatic ring. This guide dissects the mechanistic bottlenecks of this reaction and provides field-proven, self-validating solutions to optimize your workflow.
Mechanistic Overview & Reaction Pathways
Before troubleshooting, it is critical to understand the competing pathways in your reaction vessel. The target transformation is a controlled SN2 mono-alkylation. However, the system is highly susceptible to over-alkylation and oxidative degradation.
Reaction pathway showing target mono-alkylation and primary competing side reactions.
Troubleshooting FAQs: Diagnosing Yield Reductions
Q1: My reaction yields a significant amount of the N,N-bis(2-hydroxyethyl) tertiary amine byproduct. How can I improve mono-alkylation selectivity? Causality: In classical N-alkylation, the newly formed secondary amine (your target product) is often more nucleophilic than the starting primary aniline due to the electron-donating effect of the newly attached alkyl group. This leads to runaway over-alkylation. Solution: Adjust your stoichiometric ratio strictly to 1:1 (aniline to haloethanol)[1]. More importantly, switch your solvent system from methanol/base to neat water without a catalyst. Recent methodologies demonstrate that conducting the alkylation in H2O leverages the hydrophobic effect; the organic reactants aggregate, which heavily favors mono-alkylation while sterically and electronically disfavoring the second alkylation step[2].
Q2: The conversion of 2,5-dimethoxyaniline is stalling below 50%, even after 24 hours. What is causing this sluggish kinetics? Causality: The methoxy group at the 2-position (ortho to the amine) creates significant steric hindrance. This restricts the trajectory of the incoming electrophile (e.g., 2-chloroethanol) during the SN2 transition state, drastically slowing down the reaction rate compared to unsubstituted anilines[3]. Solution: If using 2-chloroethanol, the chloride leaving group may not be reactive enough to overcome the steric barrier at room temperature. Elevate the reaction temperature to 80 °C to provide the necessary activation energy[1]. Alternatively, switch to 2-bromoethanol, or add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to your 2-chloroethanol mixture to facilitate an in-situ Finkelstein reaction, generating the highly reactive 2-iodoethanol intermediate.
Q3: The reaction mixture turns dark brown/black, and I am losing mass to an insoluble tar. How do I prevent this? Causality: 2,5-Dimethoxyaniline is a highly electron-rich aromatic system. The two methoxy groups elevate the Highest Occupied Molecular Orbital (HOMO) energy, making the aniline highly susceptible to aerobic oxidation. In the presence of oxygen and light, the aniline undergoes single-electron oxidation, leading to radical coupling and the formation of poly(2,5-dimethoxyaniline) oligomers and quinone-like tars[4]. Solution: Employ strict Schlenk techniques. Degas your solvent by sparging with Argon or Nitrogen for at least 15–30 minutes prior to reagent addition, and maintain a positive pressure of inert gas throughout the reaction[5].
Decision tree for diagnosing and resolving common yield-reducing issues in synthesis.
Quantitative Benchmarks
To aid in protocol selection, the following table summarizes the expected performance metrics when altering the reaction conditions for the N-alkylation of sterically hindered anilines.
Table 1: Impact of Reaction Conditions on N-Alkylation Performance
| Alkylating Agent | Solvent | Catalyst / Base | Temp (°C) | Time (h) | Conversion (%) | Mono-alkylation Selectivity (%) |
| 2-Chloroethanol (1.5 eq) | Methanol | K2CO3 | 25 | 24 | 45 | 60[3] |
| 2-Chloroethanol (1.0 eq) | H2O | None | 80 | 8 | >90 | >95[1] |
| 2-Bromoethanol (1.1 eq) | H2O | None | 80 | 6 | >95 | 90[2] |
| Ethylene Oxide (1.2 eq) | Toluene | Acetic Acid (cat) | 50 | 12 | >98 | 85[3] |
Note: While ethylene oxide provides excellent conversion, its hazardous nature and lower selectivity make aqueous 2-chloroethanol/2-bromoethanol the preferred scalable route.
Validated Experimental Protocol: Catalyst-Free Aqueous N-Alkylation
This self-validating protocol is engineered to maximize mono-alkylation selectivity while suppressing oxidative degradation.
Step 1: Preparation & Degassing To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethoxyaniline (10.0 mmol, 1.53 g). Add 10 mL of deionized water. Self-Validation Check: Sparge the aqueous suspension with Argon for 15 minutes. The displacement of dissolved oxygen is verified if the solution maintains its initial color upon heating, preventing the oxidative degradation typical of electron-rich anilines[4][5].
Step 2: Reagent Introduction Inject 2-chloroethanol (10.0 mmol, 0.67 mL) via syringe. Self-Validation Check: Ensure the stoichiometric ratio is strictly 1:1. An excess of the alkylating agent will inevitably trigger a secondary SN2 attack, leading to the N,N-bis(2-hydroxyethyl) byproduct[1].
Step 3: Reaction Execution Heat the mixture to 80 °C under a continuous Argon atmosphere for 8 hours. The hydrophobic nature of the aniline drives it into a concentrated organic phase, accelerating the reaction without the need for volatile organic solvents[2].
Step 4: In-Process Monitoring Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1). Self-Validation Check: The primary amine spot ( Rf ~0.6) should diminish, and a new secondary amine spot ( Rf ~0.3) should appear. If a third, highly polar spot appears near the baseline, quench the reaction immediately to prevent further over-alkylation.
Step 5: Workup & Purification Cool the vessel to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure[3]. The crude product can be purified via silica gel chromatography if trace unreacted aniline remains.
References
- Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Synthetic Communications.
- Performance Showdown: 1-Chloroethanol and Its Alternatives in N-Hydroxyethylation of Anilines. Benchchem.
- Full article: Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Taylor & Francis.
- How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? Guidechem.
- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences.
Sources
Technical Support Center: Purification & Recrystallization of 2-(2,5-Dimethoxyphenylamino)ethanol
Welcome to the Technical Support Center. This guide provides comprehensive, field-tested troubleshooting strategies for the purification of 2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2) . As a critical intermediate in the synthesis of benzoxazine derivatives (such as 3,4-dihydro-2H-1,4-benzoxazin-6-ol) [1], researchers frequently encounter significant purification bottlenecks with this compound.
This guide is designed for synthesis chemists and drug development professionals, moving beyond basic instructions to explain the thermodynamic and kinetic causality behind each experimental choice.
Physicochemical Profiling & Causality
Before attempting purification, it is critical to understand why 2-(2,5-Dimethoxyphenylamino)ethanol resists standard recrystallization techniques:
-
Low Melting Point (48.5 °C): The compound's melting point is dangerously close to ambient room temperature [2]. When dissolved in a hot solvent, the temperature of the solution often drops below the compound's melting point before it reaches the saturation point required for crystallization. This thermodynamic mismatch causes the compound to separate as a liquid ("oiling out") rather than a solid [3].
-
Extensive Hydrogen Bonding: The molecule contains both a secondary amine (-NH) and a primary alcohol (-OH). This bifunctionality creates a strong intermolecular hydrogen-bonding network, leading to highly viscous, supersaturated solutions that kinetically inhibit crystal nucleation [3].
-
Oxidation Susceptibility: The electron-rich 2,5-dimethoxyaniline moiety makes the compound highly sensitive to air oxidation. Exposure to oxygen at elevated temperatures rapidly generates dark polymeric impurities[2].
Quantitative Data Summaries
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Experimental Implication |
| Molecular Weight | 197.23 g/mol | Standard LC-MS expected [M+H]⁺ at m/z 198.2. |
| Melting Point | 48.5 °C | High risk of "oiling out." Requires low-boiling solvent systems. |
| Boiling Point | 137-142 °C (0.05 Torr) | Distillation is possible but risks thermal degradation. |
| pKa (Predicted) | ~14.65 (OH), Basic (NH) | Allows for acid-base extraction and HCl salt formation. |
Table 2: Solvent System Matrix for Recrystallization
| Solvent System | Ratio (v/v) | Outcome | Recommendation |
| Ethanol / Water | 1:1 | Complete oiling out; emulsion formation. | Avoid. Protic solvents disrupt internal H-bonding unpredictably. |
| Toluene / Heptane | 1:3 | Good yield, but requires heating >80 °C. | Moderate. Risk of thermal oxidation during heating. |
| EtOAc / Hexane | 1:4 | Excellent crystal growth at 4 °C. | Highly Recommended. Balances polarity and allows low-temp dissolution. |
| Diethyl Ether | 100% | High solubility; no crystallization. | Use only for salt formation. |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Free Base Recrystallization (EtOAc/Hexane)
This protocol utilizes a binary solvent system to precisely control the saturation curve, preventing liquid-liquid phase separation.
-
Dissolution (Inert Atmosphere): Place 10.0 g of crude 2-(2,5-Dimethoxyphenylamino)ethanol in a 250 mL round-bottom flask. Purge the flask with Nitrogen ( N2 ). Add 20 mL of Ethyl Acetate (EtOAc) and warm gently to 40 °C using a water bath until completely dissolved.
-
Causality: Keeping the temperature below 50 °C prevents thermal degradation and oxidation.
-
-
Antisolvent Addition: Slowly add 80 mL of warm Hexane (40 °C) dropwise while stirring vigorously.
-
Self-Validation Check: The solution should become faintly cloudy, then clear up upon continuous stirring. If it remains permanently cloudy or forms droplets at the bottom, you have crossed the liquid-liquid binodal curve; add 2-3 mL of EtOAc to clarify.
-
-
Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature at a rate of ~0.5 °C/min. Do not disturb the flask.
-
Seeding & Maturation: Once at room temperature (20-22 °C), add a microscopic seed crystal of pure product. Transfer the flask to a 4 °C refrigerator for 12 hours.
-
Isolation: Filter the resulting off-white needles rapidly through a pre-chilled Büchner funnel. Wash with 10 mL of ice-cold Hexane. Dry under high vacuum for 4 hours.
-
Self-Validation Check: The dried crystals must exhibit a sharp melting point of 48-49 °C. A depressed or broad melting range (e.g., 42-47 °C) indicates trapped solvent or residual oil.
-
Protocol B: Hydrochloride Salt Conversion (Alternative Strategy)
If the free base persistently oils out due to high impurity loads, converting it to a stable hydrochloride salt bypasses the low-melting-point issue entirely.
-
Dissolution: Dissolve 10.0 g of the crude oily free base in 100 mL of anhydrous Diethyl Ether.
-
Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise under vigorous stirring.
-
Causality: Anhydrous conditions are mandatory. Aqueous HCl will cause the resulting salt to dissolve or form a biphasic sticky mass.
-
-
Precipitation: A dense, white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete salt formation.
-
Isolation: Filter the solid under vacuum, wash with 20 mL of cold Diethyl Ether, and dry under vacuum.
-
Self-Validation Check: The resulting powder should be free-flowing and white. If it is gummy, residual moisture is present; triturate the mass with 20 mL of anhydrous acetone to draw out the water, then refilter.
-
Visualization of Workflows
Troubleshooting workflow for resolving oiling out during aminoalcohol recrystallization.
Chemical workflow for converting persistent free base oils into stable hydrochloride salts.
Troubleshooting FAQs
Q1: My product is "oiling out" at the bottom of the flask instead of forming crystals. What is the mechanism behind this, and how do I fix it? A1: "Oiling out" occurs when the target compound separates from the solvent as a liquid phase rather than a solid [3]. Mechanistically, this happens because the solution reaches supersaturation at a temperature that is higher than the melting point of the compound (48.5 °C). Fix: You must alter the saturation curve. Reheat the mixture until the oil dissolves entirely. Add 10-15% more of the polar solvent (EtOAc) to dilute the solution, which lowers the temperature at which saturation occurs. Allow it to cool much more slowly, and introduce a seed crystal at 40 °C to provide a nucleation site before the oil phase can separate.
Q2: The isolated crystals are dark brown or purple instead of off-white. How can I prevent this degradation? A2: The 2,5-dimethoxyaniline fragment is highly electron-rich and readily undergoes auto-oxidation in the presence of atmospheric oxygen and heat, forming dark quinone-imine polymeric impurities. Fix: Always degas your recrystallization solvents by bubbling N2 or Argon through them for 15 minutes prior to use. Conduct the dissolution step under an inert atmosphere, and never heat the crude mixture above 50 °C. If the crude is already dark, perform a quick filtration through a short pad of silica gel or Celite using EtOAc before attempting recrystallization.
Q3: I have tried multiple solvent systems, but I cannot get the free base to crystallize at all. Is there an alternative purification strategy? A3: Yes. If the impurity profile is depressing the melting point too far below ambient conditions, recrystallization of the free base becomes thermodynamically impossible. Switch to Protocol B . By protonating the secondary amine with anhydrous HCl, you disrupt the internal hydrogen-bonding network and form an ionic lattice (hydrochloride salt). This salt has a significantly higher melting point and will easily precipitate as a highly pure solid from ethereal solvents.
References
-
Chemdad. "2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL Chemical Properties" Chemdad. Available at: [Link]
Minimizing side reactions during 2-(2,5-Dimethoxyphenylamino)ethanol production
Troubleshooting Guide & Process Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges encountered during the production of 2-(2,5-Dimethoxyphenylamino)ethanol.
When synthesizing this molecule via the N-alkylation of 2,5-dimethoxyaniline with 2-chloroethanol, the primary failure mode is rarely a lack of reactivity; rather, it is a lack of selectivity . The electron-rich nature of the 2,5-dimethoxyaniline ring makes the amine highly nucleophilic, which accelerates the initial alkylation. However, this same electron density makes the resulting secondary amine prone to over-alkylation and renders the aromatic ring exceptionally vulnerable to oxidative degradation.
This guide provides a self-validating protocol, diagnostic workflows, and mechanistic explanations to help you achieve highly selective mono-alkylation.
Part 1: Diagnostic Decision Tree
Use the following diagnostic workflow to identify the root cause of impurities detected during your reaction monitoring or post-reaction LC-MS analysis.
Diagnostic decision tree for identifying and resolving common side reactions.
Part 2: Mechanistic Control & Causality
To minimize side reactions, we must control the reaction pathways. The use of strong bases (like NaH or NaOH) or excessive heat will deprotonate the newly formed secondary amine, turning it into a hyper-nucleophile that rapidly attacks a second molecule of 2-chloroethanol[1]. By utilizing a mild base like K₂CO₃ at room temperature, we can selectively arrest the reaction at the mono-alkylated stage.
Reaction pathways showing selective mono-alkylation versus uncontrolled over-alkylation.
Part 3: Self-Validating Experimental Protocol
This protocol is engineered to provide real-time feedback, allowing you to verify the integrity of the reaction at every step.
Step 1: Reagent Preparation & Degassing
-
Methodology: Dissolve 1.0 equivalent of 2,5-dimethoxyaniline in anhydrous methanol (0.5 M concentration). Sparge the solution with Argon for 15 minutes.
-
Causality: The 2,5-dimethoxy substituents heavily enrich the aromatic ring, making it highly susceptible to single-electron oxidation by dissolved oxygen. Sparging displaces O₂, preventing the formation of dark quinone-imine degradation products.
-
Self-Validation Check: The starting solution must remain pale yellow/clear. If the solution turns brown or purple before adding other reagents, oxidation has already occurred; discard and recrystallize the starting aniline.
Step 2: Base Addition
-
Methodology: Add 1.0 equivalent of anhydrous Potassium Carbonate (K₂CO₃) to the stirring solution.
-
Causality: N-alkylation generates HCl. A base is required to neutralize this acid and drive the reaction forward. K₂CO₃ is a mild base that scavenges HCl without over-activating the secondary amine product, thereby suppressing over-alkylation[2].
-
Self-Validation Check: The K₂CO₃ should remain as a fine, easily stirrable suspension. No significant exotherm should be observed upon addition.
Step 3: Electrophile Addition
-
Methodology: Slowly add 1.05 equivalents of 2-chloroethanol dropwise over 15 minutes using an addition funnel.
-
Causality: Maintaining a low instantaneous concentration of the electrophile prevents the secondary amine product from encountering excess alkylating agent, which is a primary driver of N,N-dialkylation[3].
-
Self-Validation Check: Monitor the internal temperature. The reaction should remain between 25°C and 40°C. A temperature spike indicates an uncontrolled reaction rate, which exponentially increases the risk of di-alkylation.
Step 4: Reaction Monitoring & Quench
-
Methodology: Stir the reaction under Argon at room temperature for 12-15 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Causality: Room-temperature conditions heavily favor mono-alkylation, as heating provides the activation energy necessary for the bulkier secondary amine to undergo a second alkylation event[1].
-
Self-Validation Check: On the TLC plate, the primary amine (R_f ~0.6) should be nearly consumed, replaced by a dominant spot for the mono-alkylated product (R_f ~0.4). The di-alkylated byproduct (R_f ~0.1) should be faint or absent. If the starting material persists, do not add more 2-chloroethanol; instead, allow more time.
Part 4: Quantitative Process Parameters
The following table summarizes the impact of varying reaction parameters on the yield and side-reaction profile during the synthesis.
| Base Selection | Temperature | Atmosphere | Mono-alkylation Yield | Over-alkylation Byproduct | Oxidative Degradation |
| K₂CO₃ (1.0 eq) | 25°C - 40°C | Argon | 81 - 96% | < 5% | < 1% |
| NaOH (2.0 eq) | 25°C - 40°C | Argon | 30 - 40% | > 50% | < 1% |
| K₂CO₃ (1.0 eq) | > 80°C (Reflux) | Argon | 45 - 55% | 35 - 45% | < 1% |
| K₂CO₃ (1.0 eq) | 25°C - 40°C | Ambient Air | 60 - 70% | < 5% | > 15% (Black Tar) |
Part 5: Frequently Asked Questions (FAQs)
Q: Why is my reaction mixture turning pitch black during synthesis? A: This is the hallmark of oxidative degradation. The two methoxy groups on 2,5-dimethoxyaniline heavily donate electron density into the aromatic ring. This makes the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen, forming dark quinone-imine polymeric byproducts. Resolution: Always degas your solvents by sparging with Argon for 15 minutes prior to the reaction, and maintain a strict inert atmosphere throughout the entire workflow.
Q: LC-MS analysis shows a significant [M+44] peak. How do I suppress this? A: An[M+44] peak indicates the addition of a second 2-hydroxyethyl group, resulting in N,N-dialkylation[2]. This competing side reaction occurs when the secondary amine product outcompetes the primary amine starting material for the alkylating agent[3]. Resolution: Switch from strong bases to mild inorganic bases like K₂CO₃, which allows for selective mono-N-alkylation[1]. Furthermore, strictly control the stoichiometry of 2-chloroethanol to 1.0 - 1.05 equivalents and avoid heating the reaction above 40°C.
Q: Can I use ethylene oxide instead of 2-chloroethanol to avoid halide salts? A: While ethylene oxide is highly atom-economical, it introduces severe safety risks (explosive, highly toxic) and often leads to uncontrolled polyethoxylation (PEGylation) of the amine. This forms a distribution of -(CH₂CH₂O)n-H chains rather than a discrete mono-alkylated product[4]. 2-chloroethanol provides a self-limiting nucleophilic substitution mechanism that is much easier to control for selective mono-alkylation in standard laboratory settings.
References[2] Title: 2-Chloroethyl p-Toluenesulfonate | Alkylating Reagent
Source: benchchem.com URL:[3] Title: 3-Chloro-N,N-bis(2-hydroxyethyl)aniline Source: benchchem.com URL:[4] Title: 2-Bromoethanol | High-Purity Alkylating Agent Source: benchchem.com URL:[1] Title: Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols Source: thieme-connect.de URL:
Sources
Technical Support Center: Troubleshooting Oxidation Instability of 2-(2,5-Dimethoxyphenylamino)ethanol in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with 2-(2,5-Dimethoxyphenylamino)ethanol (CAS: 28226-20-2).
While this compound is a highly valuable building block and intermediate, it presents significant handling challenges due to its acute sensitivity to oxidative degradation in solution. This guide bypasses generic advice to provide a deep, mechanistic understanding of why this instability occurs and how to engineer self-validating experimental protocols to overcome it.
Part 1: Mechanistic Insight – The Causality of Instability
To stabilize a molecule, you must first understand why it degrades. 2-(2,5-Dimethoxyphenylamino)ethanol is a secondary aromatic amine heavily decorated with electron-donating groups.
The two methoxy groups at the 2 and 5 positions exert a strong mesomeric (+M) effect, pumping electron density into the aromatic ring. This significantly raises the energy of the molecule's Highest Occupied Molecular Orbital (HOMO) and drastically lowers its aqueous one-electron oxidation potential . Consequently, in the presence of dissolved oxygen ( O2 ) or trace transition metals, the amine readily undergoes a Single Electron Transfer (SET) .
This SET event generates a highly reactive amine radical cation. Instead of remaining stable, this intermediate rapidly deprotonates and undergoes disproportionation or further oxidation to form extended conjugated systems—specifically, quinone imines and polymeric degradation products . These byproducts are highly colored, which is why your degraded solutions turn pink, red, or dark brown.
Mechanistic logic of 2-(2,5-Dimethoxyphenylamino)ethanol oxidation and targeted interventions.
Part 2: Troubleshooting & FAQs
Q1: Why does my freshly prepared stock solution turn pink or brown within hours?
A: This color change is the visual hallmark of quinone imine formation. Because the 2,5-dimethoxy aniline core is so electron-rich, ambient dissolved oxygen is sufficient to initiate the SET oxidation cascade. The color acts as a built-in, self-validating indicator of your solution's integrity: if it is pink, the radical cascade has already begun, and the concentration of your active compound has been compromised.
Q2: How can I formulate an aqueous solution that remains stable for >24 hours?
A: Stability requires a multi-tiered defense system that addresses both the thermodynamics and kinetics of the oxidation pathway:
-
Thermodynamic Protection (pH Control): If your downstream assay permits, lower the pH to mildly acidic levels (pH 4.0 - 5.5). This protonates the secondary amine, tying up the nitrogen's lone pair. Without the lone pair to conjugate with the aromatic ring, the oxidation potential spikes, making the molecule thermodynamically resistant to SET.
-
Kinetic Protection (Radical Scavenging): Add a sacrificial antioxidant like 0.1% (w/v) Ascorbic Acid. Ascorbate acts as a highly efficient Hydrogen Atom Transfer (HAT) agent, rapidly quenching any formed radical cations before they can polymerize into quinone imines.
-
Initiation Blockade (Chelation): Add 1 mM EDTA to your buffer. Trace transition metals (like Fe3+ or Cu2+ ) leached from glassware or lower-grade solvents act as potent catalysts for radical generation. EDTA sequesters these metals, shutting down Fenton-like catalytic cycles.
Q3: Does the choice of organic solvent impact the oxidation rate for stock solutions?
A: Absolutely. While aprotic solvents like DMSO or DMF are excellent for solubility, they must be rigorously handled. Aged DMSO can accumulate dimethyl sulfone and trace peroxides, which will instantly oxidize electron-rich amines. Always use anhydrous, freshly opened, and inert-gas-purged solvents. Storing the solvent over activated molecular sieves also limits moisture-induced degradation pathways.
Part 3: Quantitative Data on Solution Stability
The following table summarizes the expected stability of 10 mM 2-(2,5-Dimethoxyphenylamino)ethanol solutions under various formulation conditions. Use this as a benchmark to validate your own preparations.
| Formulation Condition | Dissolved O2 Status | Protective Additives | pH | Observed Stability (Color Onset) |
| Standard Aqueous Buffer | Ambient | None | 7.4 | < 2 hours (Pink/Brown) |
| Standard Aqueous Buffer | Ambient | 0.1% Ascorbic Acid | 7.4 | ~ 12 hours (Light Pink) |
| Degassed Aqueous Buffer | Sparged (Ar, 30 min) | None | 7.4 | ~ 24 hours (Light Pink) |
| Degassed Acidic Buffer | Sparged (Ar, 30 min) | None | 4.0 | > 48 hours (Clear) |
| Optimized Formulation | Sparged (Ar, 30 min) | Ascorbate + 1mM EDTA | 7.4 | > 72 hours (Clear) |
Part 4: Validated Experimental Workflow for Ultra-Stable Solutions
To guarantee reproducible results, follow this step-by-step methodology for preparing your stock solutions. This protocol is designed to systematically eliminate oxygen, trace metals, and radical intermediates.
Step-by-step workflow for preparing ultra-stable aromatic amine stock solutions.
Step-by-Step Methodology:
-
Solvent Degassing: Begin with HPLC-grade water or buffer. Sparge the solvent with ultra-pure Argon or Nitrogen gas for a minimum of 30 minutes. For absolute rigor, perform three cycles of Freeze-Pump-Thaw.
-
Additive Integration: While maintaining the inert atmosphere, dissolve 1 mM EDTA and 0.1% (w/v) Ascorbic Acid into the degassed solvent. Ensure complete dissolution before proceeding.
-
Inert Dissolution: Weigh the 2-(2,5-Dimethoxyphenylamino)ethanol powder in a glove box or under a steady stream of Argon. Add the degassed, additive-rich solvent to the powder. Vortex gently until fully dissolved.
-
Filtration and Aliquoting: Pass the solution through a 0.22 µm PTFE syringe filter directly into Argon-flushed amber glass vials . The amber glass prevents photo-induced oxidation, which can bypass the thermodynamic barriers of the ground state.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Thaw only the required volume immediately prior to your experiment, and discard any unused thawed portions.
Part 5: References
Technical Support Center: Optimizing Temperature for 2-(2,5-Dimethoxyphenylamino)ethanol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol. This guide is specifically engineered for research scientists and drug development professionals dealing with the kinetic and thermodynamic challenges of N-alkylation workflows.
Mechanistic Causality: The Role of Thermal Energy
The synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol via the N-alkylation of 2,5-dimethoxyaniline with 2-chloroethanol is a delicate balance of nucleophilic substitution kinetics. The two methoxy groups on the benzene ring are strongly electron-donating via resonance, which inherently increases the electron density on the amine nitrogen.
However, the methoxy group at the 2-position (ortho to the amine) introduces significant steric hindrance. This steric bulk raises the activation energy ( Ea ) required for the amine to successfully attack the electrophilic carbon of 2-chloroethanol. Consequently, precise temperature control is the primary lever for optimizing this reaction. If the temperature is too low, the steric barrier prevents conversion; if it is too high, the increased nucleophilicity of the newly formed secondary amine drives unwanted over-alkylation.
Reaction Pathway Visualization
Temperature-dependent reaction pathways for 2-(2,5-Dimethoxyphenylamino)ethanol synthesis.
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between thermal input, reaction kinetics, and product selectivity when using a standard carbonate base system.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Mono-alkylation Selectivity (%) | Primary Outcome / Byproducts |
| 25 (RT) | 24 | < 5 | > 99 | Reaction stalled; Unreacted aniline |
| 60 | 18 | 45 | 95 | Sluggish kinetics; Incomplete conversion |
| 85 (Optimal) | 12 | > 90 | 92 | Target Molecule (Optimal Yield) |
| 110 | 8 | > 95 | < 60 | N,N-dialkylated byproducts |
Troubleshooting Guide & FAQs
Q1: Why am I observing a large amount of unreacted 2,5-dimethoxyaniline even after 24 hours at 60°C? A1: This is a classic kinetic limitation. Low yields in aniline alkylation often stem from suboptimal temperature conditions failing to overcome activation barriers 1[1]. The ortho-methoxy group on your substrate creates a steric shield around the nucleophilic nitrogen. At 60°C, the system lacks the thermal energy required to reach the SN2 transition state efficiently. Elevating the temperature to the 80–90°C range provides the necessary kinetic energy to drive the substitution forward.
Q2: My LC-MS analysis shows a significant mass peak corresponding to N,N-bis(2-hydroxyethyl)-2,5-dimethoxyaniline. How do I suppress this over-alkylation? A2: Achieving high selectivity is a common challenge, as the initially formed mono-alkylated aniline is often more nucleophilic than the starting primary amine, leading to a rapid second alkylation event 1[1]. This thermodynamic sink is exacerbated at temperatures above 100°C. To suppress dialkylation:
-
Strictly cap the reaction temperature at 85°C.
-
Limit the alkylating agent (2-chloroethanol) to a slight excess (1.15 equivalents) rather than a large excess.
-
Ensure efficient stirring to prevent localized thermal hotspots near the reactor walls.
Q3: Can I use methanol as the solvent for this reaction? A3: While methanol is frequently cited in standard N-alkylation protocols utilizing 2-chloroethanol2[2], its low boiling point (~65°C) physically restricts the reaction temperature under atmospheric pressure. Given that 2,5-dimethoxyaniline requires 80–90°C for optimal conversion, using methanol would necessitate a pressurized reaction vessel. For standard benchtop synthesis, substituting methanol with a higher-boiling solvent like isopropanol or toluene is highly recommended to safely reach the optimal thermal window 3[3].
Standard Operating Procedure (SOP): Optimized Mono-Alkylation Workflow
Self-Validating System Note: This protocol includes built-in analytical checkpoints to verify causality between temperature control and reaction progress, ensuring the protocol validates itself in real-time.
Materials:
-
2,5-Dimethoxyaniline (1.0 equivalent)
-
2-Chloroethanol (1.15 equivalents)
-
Potassium carbonate (K₂CO₃, 1.5 equivalents, finely powdered)
-
Isopropanol (5 volumes relative to aniline mass)
Step-by-Step Methodology:
-
Reactor Preparation: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxyaniline and isopropanol. Stir at 300 RPM until fully dissolved.
-
Base Addition: Add finely powdered K₂CO₃ to the solution. Causality Check: The base remains insoluble; efficient stirring is required to maximize the solid-liquid interfacial area for proton abstraction.
-
Reagent Introduction: Add 2-chloroethanol dropwise at room temperature (25°C) over 10 minutes to prevent localized concentration spikes.
-
Controlled Thermal Ramping (Critical Step): Submerge the flask in a pre-calibrated oil bath. Ramp the temperature at a rate of 2°C/min until the internal reaction temperature reaches exactly 85°C.
-
Steady-State Incubation: Maintain the reaction at 85°C for 12 hours.
-
In-Process Validation: At the 8-hour and 12-hour marks, sample 50 µL of the mixture. Quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3) or HPLC.
-
Expected Observation: The primary amine spot should diminish, replaced by a lower Rf spot (mono-alkylated product). If a third, even lower Rf spot appears, dialkylation is occurring—immediately proceed to step 7.
-
-
Workup: Once conversion exceeds 90%, remove the flask from the heat source and cool rapidly to 25°C to halt kinetics. Filter the mixture through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel column chromatography to isolate pure 2-(2,5-Dimethoxyphenylamino)ethanol.
References
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Nature Communications (via PMC / NIH) URL:[Link]
Sources
Technical Support Center: Resolving Color Fastness Issues with 2-(2,5-Dimethoxyphenylamino)ethanol Dyes
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, biochemists, and materials scientists utilizing 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2) in oxidation dye formulations, histological staining, or biomaterial tracing.
Because this compound is a low-molecular-weight aromatic amine derivative 1[1], it presents unique challenges regarding wash and light fastness. Below, we dissect the physicochemical causality behind these issues and provide field-validated, self-verifying protocols to permanently stabilize your target hues.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does the dye continuously leach out of my substrate during aqueous washing steps?
The Causality: Wash fastness is directly proportional to the binding force between the dye and the substrate matrix 2[2]. 2-(2,5-Dimethoxyphenylamino)ethanol possesses a terminal ethanolamine moiety (-CH₂CH₂OH). This functional group is highly hydrophilic, meaning its hydrogen-bonding affinity for the aqueous wash buffer vastly outcompetes its physical entrapment within the substrate. Without a reactive anchor, the monomeric dye simply diffuses out along the concentration gradient.
The Solution: You must increase the molecular weight of the dye in situ or force covalent bonding. We recommend Laccase-catalyzed enzymatic polymerization . Laccase oxidizes the aromatic amine into reactive radical intermediates, which subsequently couple to form large, insoluble oligomeric pigments that become physically locked within the substrate matrix 3[3].
Q2: My dyed samples fade and turn brown when exposed to ambient light or UV. How do I prevent this?
The Causality: The dimethoxy groups at positions 2 and 5 of the benzene ring are strongly electron-donating. While this lowers the oxidation potential (making the dye easy to develop), it also makes the aromatic ring highly susceptible to photo-oxidation. UV photons excite the electron-rich system, leading to the cleavage of the newly formed chromophoric bonds and the generation of quinone-imine byproducts, which manifest as a muddy brown or yellow shift.
The Solution: Implement a post-dyeing UV stabilization wash using a radical scavenger. Co-applying an antioxidant like ascorbic acid or a Hindered Amine Light Stabilizer (HALS) terminates the photo-induced radical chain reactions before they can degrade the chromophore.
Q3: How can I achieve permanent fixation on cellulosic or proteinaceous materials without using enzymes?
The Causality: If enzymatic polymerization is not viable for your workflow, you must rely on chemical cross-linking. The secondary amine and the primary hydroxyl group on the dye's ethanol tail are excellent nucleophiles.
The Solution: Utilize Cyanuric Chloride as a heterobifunctional cross-linker. Under controlled alkaline conditions, the chlorine atoms on the triazine ring undergo nucleophilic substitution, effectively forming a covalent bridge between the dye's functional groups and the hydroxyl/amine groups of your substrate 4[4].
Part 2: Quantitative Fastness Data
The following table summarizes the empirical improvements in color fastness when applying our recommended stabilization protocols to 2-(2,5-Dimethoxyphenylamino)ethanol dyes. Ratings are based on standard ISO 105 criteria (1 = Severe degradation/loss, 5 = No change).
| Fixation Methodology | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Primary Mechanism of Action |
| Untreated Monomer | 1 - 2 (Poor) | 2 (Poor) | N/A (High aqueous solubility; UV lability) |
| Laccase Polymerization | 4 - 5 (Excellent) | 3 - 4 (Moderate) | Increased molecular weight; Matrix entrapment |
| Cyanuric Chloride Linking | 5 (Outstanding) | 3 - 4 (Moderate) | Covalent ether/amine bond formation |
| Laccase + Ascorbic Acid | 4 - 5 (Excellent) | 4 - 5 (Excellent) | Matrix entrapment + Radical scavenging |
Part 3: Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent experimental phases unless the validation check passes.
Protocol A: Laccase-Catalyzed In Situ Polymerization (Wash Fastness)
Objective: Convert soluble monomers into insoluble oligomers within the substrate matrix.
-
Buffer Preparation: Dissolve 2-(2,5-Dimethoxyphenylamino)ethanol (0.5% w/v) in a 50 mM sodium acetate buffer adjusted to pH 5.5. Causality: pH 5.5 maintains the optimal protonation state for laccase activity without prematurely oxidizing the dye.
-
Substrate Impregnation: Submerge the target substrate in the dye solution at 40°C for 30 minutes. Ensure complete saturation.
-
Enzymatic Catalysis: Introduce Laccase (10 U/mL) into the bath. Maintain 40°C with gentle agitation for 60 minutes. The solution will visibly darken as radical intermediates form and polymerize.
-
Clearing: Wash the substrate in a 1% Triton X-100 solution at 60°C for 15 minutes to strip away any surface-level, unpolymerized monomers.
-
System Validation: Extract a 2 mL aliquot of the final wash effluent. Measure its absorbance at the dye's λmax using a UV-Vis spectrophotometer.
-
Pass Criteria: Absorbance <0.05 AU confirms complete fixation and removal of unbound dye. If >0.05 AU, repeat Step 4.
-
Protocol B: Cyanuric Chloride Covalent Cross-linking (Substrate Binding)
Objective: Form irreversible covalent bonds between the dye and the substrate.
-
Activation: Prepare a 2% (w/v) cyanuric chloride solution in cold acetone (0–5°C). Causality: Low temperatures prevent the premature hydrolysis of the reactive chlorine atoms by ambient moisture.
-
Coupling: Add the dyed substrate to the cold solution. Slowly raise the bath pH to 8.5 using 0.1 M sodium carbonate. Causality: The alkaline environment deprotonates the dye's ethanolamine hydroxyl group, facilitating a nucleophilic attack on the triazine ring.
-
Curing: Elevate the system temperature to 60°C for 45 minutes to drive the secondary substitution reaction, linking the activated dye to the substrate.
-
System Validation: Subject a 1 cm² sample of the substrate to a boiling water test for 10 minutes.
-
Pass Criteria: Zero visible color bleed into the water visually validates the integrity of the covalent bonds.
-
Part 4: Mechanistic & Workflow Visualizations
Mechanism of laccase-catalyzed polymerization and physical substrate fixation.
Step-by-step experimental workflow for dye application, fixation, and validation.
Part 5: References
-
Santa Cruz Biotechnology (SCBT). "2-(2,5-Dimethoxyphenylamino)ethanol | CAS 28226-20-2". Chemical Properties and Specifications. Available at:
-
Wikipedia. "Colour fastness". Mechanisms of Dye Binding and Degradation. Available at:
-
ResearchGate. "Dyeing properties, synthesis, isolation and characterization of an in situ generated phenolic pigment, covalently bound to cotton". Laccase-Catalyzed Cross-Linking of Aromatic Amines. Available at:
-
MDPI. "Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation". Cyanuric Chloride Cross-Linking Mechanisms. Available at:
Sources
Validation & Comparative
A Comparative Guide to the H-NMR and C-NMR Spectral Analysis of 2-(2,5-Dimethoxyphenylamino)ethanol
Introduction: The Structural Significance of 2-(2,5-Dimethoxyphenylamino)ethanol
2-(2,5-Dimethoxyphenylamino)ethanol is a molecule of interest in medicinal chemistry and organic synthesis, integrating a substituted aromatic amine with an amino alcohol moiety. The precise arrangement of its functional groups—a secondary amine, a primary alcohol, and two methoxy groups on the benzene ring—creates a unique electronic and steric environment. NMR spectroscopy is an unparalleled tool for elucidating and confirming the structure of such molecules, providing a detailed roadmap of the proton and carbon framework. Understanding the spectral features of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.
This guide will dissect the predicted ¹H and ¹³C NMR spectra of 2-(2,5-Dimethoxyphenylamino)ethanol, offering a rationale for the expected chemical shifts and multiplicities. By comparing these predictions with the known experimental spectra of aniline, ethanolamine, and 1,4-dimethoxybenzene, we can deconstruct the molecule's spectral signature into the contributions from its constituent parts.
Predicted NMR Spectral Data for 2-(2,5-Dimethoxyphenylamino)ethanol
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(2,5-Dimethoxyphenylamino)ethanol. These predictions are derived from computational models and an understanding of group contributions in NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for 2-(2,5-Dimethoxyphenylamino)ethanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (H3, H4, H6) | 6.6 - 6.9 | Multiplet | 3H | - |
| -NH- | Variable | Broad Singlet | 1H | - |
| -CH₂-N- | ~3.3 | Triplet | 2H | ~5-7 |
| -CH₂-O- | ~3.8 | Triplet | 2H | ~5-7 |
| -OH | Variable | Broad Singlet | 1H | - |
| -OCH₃ (C2) | ~3.85 | Singlet | 3H | - |
| -OCH₃ (C5) | ~3.75 | Singlet | 3H | - |
Table 2: Predicted ¹³C NMR Data for 2-(2,5-Dimethoxyphenylamino)ethanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=C (Aromatic) | 110 - 155 |
| -CH₂-N- | ~45 |
| -CH₂-O- | ~60 |
| -OCH₃ | ~56 |
Comparative Spectral Analysis
To understand the spectral characteristics of 2-(2,5-Dimethoxyphenylamino)ethanol, it is instructive to compare its predicted spectrum with the experimental spectra of its core structural components.
Aniline: The Aromatic Amine Core
Aniline provides a baseline for the aromatic and amine proton signals.
Table 3: Experimental NMR Data for Aniline
| ¹H NMR | ¹³C NMR | ||
| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |
| Ar-H (ortho) | ~6.7 | C-NH₂ | ~146 |
| Ar-H (meta) | ~7.2 | C (ortho) | ~115 |
| Ar-H (para) | ~6.8 | C (meta) | ~129 |
| -NH₂ | ~3.6 (broad) | C (para) | ~118 |
Source: Spectral data from various online databases.[1][2][3][4]
The electron-donating nature of the amino group in aniline shields the aromatic protons, particularly at the ortho and para positions, resulting in upfield shifts compared to benzene (7.34 ppm). In 2-(2,5-Dimethoxyphenylamino)ethanol, the additional electron-donating methoxy groups are expected to further shield the aromatic protons, pushing their signals even more upfield into the 6.6-6.9 ppm range. The secondary amine proton in our target molecule is expected to be a broad singlet, similar to the amine protons of aniline, with its chemical shift being highly dependent on solvent and concentration.
Ethanolamine: The Amino Alcohol Sidechain
Ethanolamine serves as a model for the -CH₂-CH₂-OH fragment.
Table 4: Experimental NMR Data for Ethanolamine
| ¹H NMR | ¹³C NMR | ||
| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₂-N- | ~2.8 | -CH₂-N- | ~45 |
| -CH₂-O- | ~3.6 | -CH₂-O- | ~63 |
| -NH₂, -OH | Variable (broad) |
Source: Spectral data from various online databases.[5][6][7][8]
In ethanolamine, the methylene group adjacent to the nitrogen (-CH₂-N-) appears at a lower chemical shift than the one next to the more electronegative oxygen (-CH₂-O-).[9][10] This trend is anticipated to hold for 2-(2,5-Dimethoxyphenylamino)ethanol. However, the replacement of a proton on the nitrogen with the bulky and electron-withdrawing dimethoxyphenyl group will likely deshield the adjacent methylene protons, shifting them downfield from ~2.8 ppm to the predicted ~3.3 ppm.
1,4-Dimethoxybenzene: The Substituted Aromatic Ring
1,4-Dimethoxybenzene provides insight into the signals of the methoxy groups and the symmetrically substituted benzene ring.
Table 5: Experimental NMR Data for 1,4-Dimethoxybenzene
| ¹H NMR | ¹³C NMR | ||
| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |
| Ar-H | 6.83 | C-OCH₃ | 153.8 |
| -OCH₃ | 3.75 | C-H | 114.7 |
| -OCH₃ | 55.7 |
Source: BenchChem, Spectroscopic Analysis of 1,4-Dimethoxybenzene: A Technical Guide.[11][12][13][14]
Due to its symmetry, 1,4-dimethoxybenzene exhibits a simple ¹H NMR spectrum with two singlets. The aromatic protons appear as a singlet at 6.83 ppm, and the six methoxy protons give a singlet at 3.75 ppm.[11] In 2-(2,5-Dimethoxyphenylamino)ethanol, the symmetry is broken, which will result in a more complex multiplet for the three aromatic protons. The two methoxy groups are in different chemical environments and are therefore expected to appear as two distinct singlets around 3.75-3.85 ppm.
Experimental Protocols for NMR Analysis
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice. For observing exchangeable protons like -NH and -OH, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred.[15][16]
-
Concentration : For ¹H NMR, dissolve 5-10 mg of 2-(2,5-Dimethoxyphenylamino)ethanol in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.[17]
-
Filtration : To ensure sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[18]
Instrumentation and Data Acquisition
A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
¹H NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : 12-15 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans.[19]
¹³C NMR Acquisition Parameters:
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on concentration.[19]
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and Baseline Correction : Perform manual or automatic phase and baseline corrections to obtain a clean spectrum.
-
Calibration : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.[15]
-
Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the precise chemical shifts of all peaks.
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow and the structure of the target molecule.
Sources
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. proprep.com [proprep.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. Monoethanolamine(141-43-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1,4-Dimethoxybenzene(150-78-7) 1H NMR [m.chemicalbook.com]
- 13. chegg.com [chegg.com]
- 14. youtube.com [youtube.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
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- 19. chem.as.uky.edu [chem.as.uky.edu]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(2,5-Dimethoxyphenylamino)ethanol
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(2,5-Dimethoxyphenylamino)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind experimental choices, compare different chromatographic conditions, and present a validated method that ensures trustworthiness and accuracy, all grounded in established scientific principles and regulatory expectations.
Introduction: The "Why" Behind Purity Analysis
2-(2,5-Dimethoxyphenylamino)ethanol is a substituted aromatic amine whose purity can be compromised by process-related impurities, such as starting materials, by-products, and degradation products.[1][2] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[3] Therefore, a highly selective and sensitive analytical method is crucial for quality control.
This guide will walk you through a systematic approach to HPLC method development, from initial column and mobile phase screening to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
The Strategic Approach to Method Development
A successful HPLC method development strategy is not a random walk but a structured process of informed decisions. Our approach is visualized in the workflow below:
Caption: A systematic workflow for HPLC method development and validation.
Comparative Analysis of Chromatographic Conditions
The heart of method development lies in the systematic evaluation of different stationary and mobile phases to achieve optimal separation. Given the polar aromatic nature of 2-(2,5-Dimethoxyphenylamino)ethanol, a reversed-phase HPLC approach is the most logical starting point.[9][10]
The choice of HPLC column is a critical factor influencing the separation.[10][11][12] We compared two common reversed-phase columns with different selectivities: a standard C18 and a Phenyl-Hexyl column. C18 columns are known for their hydrophobic retention, while Phenyl-Hexyl columns offer alternative selectivity through pi-pi interactions with aromatic analytes.[13][14]
| Column Type | Dimensions | Particle Size | Key Advantages |
| C18 (L1) | 150 mm x 4.6 mm | 3.5 µm | High hydrophobicity, excellent retention for a wide range of compounds, good batch-to-batch reproducibility.[13] |
| Phenyl-Hexyl | 150 mm x 4.6 mm | 3.5 µm | Alternative selectivity for aromatic compounds through pi-pi interactions, potentially better resolution of structurally similar impurities. |
The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.[15][16] We evaluated two common organic modifiers, acetonitrile and methanol, in combination with a buffered aqueous phase. The pH of the mobile phase is a critical parameter for ionizable compounds like our analyte, as it can significantly impact peak shape and retention.[17]
Initial Screening Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
Experimental Observations:
| Mobile Phase Combination | C18 Column Performance | Phenyl-Hexyl Column Performance | Rationale |
| Acetonitrile/Water | Good peak shape for the main analyte, but co-elution of two minor impurities. | Improved separation of the two minor impurities from the main peak, but significant tailing for the main analyte. | Acetonitrile often provides higher efficiency, but the Phenyl-Hexyl column's pi-pi interactions offered better selectivity for the aromatic impurities.[18] |
| Methanol/Water | Broader peaks compared to acetonitrile, but better resolution of a late-eluting impurity. | Good separation of all impurities, but longer run time due to stronger retention. | Methanol has a different selectivity compared to acetonitrile and can be beneficial for resolving closely eluting peaks.[18] |
Method Optimization and Forced Degradation Studies
To resolve the co-eluting impurities and ensure the method is stability-indicating, we proceeded with optimization and forced degradation studies. Forced degradation involves subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[19][20] This is a critical step to demonstrate the specificity of the analytical method.[19]
Caption: Workflow for forced degradation studies to ensure method specificity.
Optimized Chromatographic Conditions:
Based on the scouting and forced degradation results, the following optimized conditions were established:
-
Column: C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-70% B
-
25-30 min: 70-90% B
-
30-32 min: 90% B
-
32-33 min: 90-10% B
-
33-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
Rationale for Optimization:
-
0.05% TFA: The addition of a stronger ion-pairing agent like TFA improved the peak shape of the basic analyte and its impurities, leading to better resolution.
-
Modified Gradient: A shallower gradient in the initial and middle stages of the run enhanced the separation of closely eluting impurities.
-
Increased Flow Rate and Temperature: These adjustments helped to sharpen peaks and reduce the overall run time without compromising resolution.
Experimental Protocols
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(2,5-Dimethoxyphenylamino)ethanol reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-(2,5-Dimethoxyphenylamino)ethanol sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Acid Hydrolysis: Dissolve 25 mg of the sample in 5 mL of diluent. Add 5 mL of 0.1N HCl and heat at 60 °C for 4 hours. Cool and neutralize with 0.1N NaOH. Dilute to 50 mL with diluent.
-
Base Hydrolysis: Dissolve 25 mg of the sample in 5 mL of diluent. Add 5 mL of 0.1N NaOH and heat at 60 °C for 4 hours. Cool and neutralize with 0.1N HCl. Dilute to 50 mL with diluent.
-
Oxidative Degradation: Dissolve 25 mg of the sample in 5 mL of diluent. Add 5 mL of 3% H₂O₂ and keep at room temperature for 24 hours. Dilute to 50 mL with diluent.
-
Thermal Degradation: Keep a sealed vial containing the solid sample in an oven at 80 °C for 48 hours. Prepare a 0.5 mg/mL solution in the diluent.
-
Photolytic Degradation: Expose a thin layer of the solid sample to UV light (254 nm) for 24 hours. Prepare a 0.5 mg/mL solution in the diluent.
Method Validation: Ensuring Trustworthiness
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6][8] The key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the main peak. Peak purity index > 0.999. | Passed. The method was able to separate the main peak from all known impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Passed (r² = 0.9998) over a range of 0.05 - 1.0 mg/mL. |
| Accuracy | Recovery between 98.0% and 102.0% | Passed (99.2% - 101.5% recovery). |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | Passed (Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%). |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.15 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Passed. The method was robust to minor changes in flow rate, column temperature, and mobile phase composition. |
Conclusion: A Robust and Reliable Method
This guide has detailed a systematic and scientifically sound approach to developing and validating an HPLC method for the purity assessment of 2-(2,5-Dimethoxyphenylamino)ethanol. By comparing different columns and mobile phases, and by conducting thorough forced degradation studies, a robust, specific, and reliable method was established. This method is suitable for routine quality control in a pharmaceutical setting, ensuring the purity and safety of this important intermediate.
References
-
Different Types of HPLC Columns Used in Analysis. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 7, 2026, from [Link]
-
HPLC Column Selection Guide. (2025, April 1). SCION Instruments. Retrieved March 7, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved March 7, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved March 7, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 7, 2026, from [Link]
-
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008, September 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Force Degradation And Stability Indicating Method For Impurity Profiling. (2025, December 12). IJCRT.org. Retrieved March 7, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. Retrieved March 7, 2026, from [Link]
-
Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013, December 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020, November 1). MDPI. Retrieved March 7, 2026, from [Link]
-
Impurities and Forced Degradation Studies: A Review. (n.d.). Repositório Institucional UNESP. Retrieved March 7, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved March 7, 2026, from [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International. Retrieved March 7, 2026, from [Link]
-
HPLC Column Standardization in Pharmaceutical Development: A Case Study. (2016, August 1). Chromatography Online. Retrieved March 7, 2026, from [Link]
-
Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved March 7, 2026, from [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 7, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 7, 2026, from [Link]
-
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012, July 2). MDPI. Retrieved March 7, 2026, from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved March 7, 2026, from [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved March 7, 2026, from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved March 7, 2026, from [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved March 7, 2026, from [Link]
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How to separate isomers by Normal phase HPLC?. (2019, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]
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Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved March 7, 2026, from [Link]
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2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL. (n.d.). Two Chongqing Chemdad Co. Retrieved March 7, 2026, from [Link]
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2-(2-(Dimethylamino)ethoxy)ethanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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2-(2-DIMETHYLAMINO ETHOXY)ETHANOL. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]
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presence of organic impurities into active pharmaceutical ingredients. (2014, March 20). IJPSR. Retrieved March 7, 2026, from [Link]
- Synthesis method of 2,5-diamino benzene ethanol. (n.d.). Google Patents.
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Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022, September 14). PMC. Retrieved March 7, 2026, from [Link]
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Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]
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Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. (2018, November 29). MDPI. Retrieved March 7, 2026, from [Link]
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Comparative Profiling of 2-(2,5-Dimethoxyphenylamino)ethanol as an Advanced Oxidative Hair Dye Coupler
Executive Summary
In the development of permanent oxidative hair colorants, the selection of secondary intermediates (couplers) dictates the final chromophore's stability, wash-fastness, and toxicological profile. 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2) represents a highly specialized N-substituted aniline coupler[1]. Compared to legacy couplers like Resorcinol and m-Aminophenol, this molecule leverages electron-donating methoxy groups and a hydrophilic N-hydroxyethyl tail to drive rapid coupling kinetics and generate deep, high-extinction ash/violet chromophores. This guide provides an objective, data-driven comparison of its performance for formulation scientists and chemical researchers.
Mechanistic Profiling & Chemical Causality
The efficacy of a hair dye coupler is governed by its nucleophilicity and its ability to undergo electrophilic aromatic substitution (EAS) when exposed to an oxidized primary intermediate (e.g., p-Phenylenediamine, PPD)[2].
-
Electronic Effects: The two methoxy groups at the 2- and 5-positions of the benzene ring are strongly electron-donating via resonance. This significantly elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the para-position (relative to the secondary amine) highly nucleophilic. This drives a highly efficient coupling reaction.
-
Steric and Solubility Factors: The N-(2-hydroxyethyl) substitution serves a dual purpose. First, it sterically hinders self-condensation reactions, reducing the formation of off-target polymeric byproducts. Second, the terminal hydroxyl group decreases the octanol-water partition coefficient (LogP), enhancing solubility in aqueous-ammonia developer systems and facilitating easier washout of unreacted monomers[3].
Fig 1. Oxidative coupling pathway of PPD and 2-(2,5-Dimethoxyphenylamino)ethanol.
Comparative Physicochemical & Performance Data
To objectively evaluate 2-(2,5-Dimethoxyphenylamino)ethanol, it must be benchmarked against industry-standard couplers. The table below synthesizes their chemical properties and resulting dye characteristics when coupled with PPD under standard oxidative conditions (pH 9.5, 6% H₂O₂).
| Parameter | 2-(2,5-Dimethoxyphenylamino)ethanol | Resorcinol | m-Aminophenol |
| CAS Number | 28226-20-2[1] | 108-46-3 | 591-27-5 |
| Molecular Weight | 197.23 g/mol [1] | 110.11 g/mol | 109.13 g/mol |
| Chemical Class | N-Substituted Aniline | Dihydroxybenzene | Aminophenol |
| Predicted LogP | ~1.15 | 0.80 | 0.21 |
| Coupled Chromophore (w/ PPD) | Deep Blue / Violet | Greenish-Brown | Magenta / Red-Brown |
| Coupling Kinetics | Very Fast (Electron-rich ring) | Moderate | Fast |
| Wash Fastness (ΔE after 20 washes) | Excellent (< 10% fade) | Moderate (~20% fade) | Good (~15% fade) |
Causality Note: The superior wash fastness of the 2-(2,5-Dimethoxyphenylamino)ethanol-derived dye is attributed to the increased molecular weight and spatial bulk of the resulting indoaniline complex, which physically traps the dye within the keratin cortex of the hair shaft more effectively than the smaller Resorcinol-PPD dimer[4].
Experimental Protocol: Self-Validating Oxidative Coupling Assay
To validate the coupling efficiency and dye yield of 2-(2,5-Dimethoxyphenylamino)ethanol against alternatives, researchers must utilize a kinetically controlled assay. The following protocol utilizes chemical quenching and HPLC-DAD to ensure the data is an accurate reflection of coupling efficiency rather than uncontrolled auto-oxidation.
Step-by-Step Methodology:
-
Preparation of Precursor Base: Dissolve 10 mmol of PPD and 10 mmol of 2-(2,5-Dimethoxyphenylamino)ethanol in 50 mL of an emulsion base (containing 5% Cetearyl Alcohol, 2% Ceteareth-20, and 0.5% Sodium Sulfite as an antioxidant). Adjust the pH to 9.5 using Ammonium Hydroxide.
-
Initiation of Oxidation: Add 50 mL of 6% Hydrogen Peroxide (H₂O₂) to the precursor base at 30°C. Stir continuously at 300 RPM.
-
Kinetic Sampling & Quenching (The Self-Validating Step): At exactly 5, 15, and 30 minutes, extract a 1 mL aliquot. Immediately inject the aliquot into 9 mL of a 10% Ascorbic Acid solution.
-
Causality: Ascorbic acid instantly reduces any unreacted quinone diimine back to PPD and neutralizes residual H₂O₂. This "freezes" the reaction, ensuring that the HPLC analysis reflects the exact state of the dyebath at the extracted time point, preventing false positives from continued reaction in the autosampler vial.
-
-
HPLC-DAD Analysis: Filter the quenched samples through a 0.45 µm PTFE syringe filter. Analyze via HPLC using a C18 reverse-phase column (Gradient: Water/Acetonitrile with 0.1% Formic Acid). Monitor at 254 nm (for precursors) and the specific λmax of the dye (e.g., 580 nm).
Fig 2. Self-validating experimental workflow for kinetic tracking of oxidative coupling.
Toxicological & Formulation Considerations
While legacy couplers like Resorcinol face increasing regulatory scrutiny due to potential endocrine disruption and sensitization, N-substituted anilines are continually evaluated as safer alternatives. The addition of the bulky 2-hydroxyethyl group on 2-(2,5-Dimethoxyphenylamino)ethanol increases the molecular footprint, which inversely correlates with transdermal penetration rates. However, as with all aromatic amines, comprehensive predictive toxicology (e.g., DPRA for skin sensitization) and Ames testing for mutagenicity are mandatory during the drug or cosmetic development lifecycle to ensure consumer safety[4].
References
-
[1] Title: 2-(2,5-Dimethoxyphenylamino)ethanol | CAS 28226-20-2 | SCBT Source: scbt.com URL:
-
[3] Title: 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL | 28226-20-2 - ChemicalBook Source: chemicalbook.com URL:
-
[2] Title: EP0957894A4 - Hair coloring compositions - Google Patents Source: google.com URL:
-
[4] Title: ABSTRACT - NC State Repository Source: ncsu.edu URL:
Sources
Comparative Analysis of UV-Vis Absorption Spectra: 2-(2,5-Dimethoxyphenylamino)ethanol vs. Structural Analogues in Advanced Polymer Synthesis
Executive Summary
For researchers and drug development professionals, selecting the optimal aniline derivative is critical for downstream applications ranging from electrochromic polymer synthesis to the development of pharmaceutical intermediates. 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2) [1] represents a highly functionalized monomer that bridges the gap between high electronic activity and superior solvent processability.
This guide objectively compares the UV-Vis absorption characteristics and experimental performance of 2-(2,5-Dimethoxyphenylamino)ethanol against traditional alternatives like unsubstituted aniline and 2,5-dimethoxyaniline (DMA). By understanding the causality behind its spectral shifts and solubility profile, scientists can better optimize their electropolymerization workflows and precursor synthesis routes, such as the cyclization to 3,4-dihydro-2H-1,4-benzoxazin-6-ol[2].
Mechanistic Insights: The Chromophore System
To master the application of this compound, one must understand how its structural modifications dictate its electronic transitions (observed via UV-Vis spectroscopy) and its physical behavior.
-
The Auxochromic Effect of Methoxy Groups: The core chromophore is the benzene ring. The addition of two methoxy groups (-OCH₃) at the ortho and meta positions relative to the amine introduces strong electron-donating mesomeric (+M) effects. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap. Consequently, the π→π∗ and n→π∗ transitions undergo a significant bathochromic (red) shift and hyperchromic effect compared to unsubstituted aniline[3].
-
The N-Substitution Effect: The addition of the N-(2-hydroxyethyl) group serves a dual purpose. Electronically, the inductive (+I) effect of the alkyl chain further stabilizes the excited state, contributing to a slight additional red shift. Physically, it disrupts the crystal lattice of the monomer, drastically lowering the melting point to 48.5 °C[4] (compared to ~73 °C for DMA) and introducing a hydrogen-bonding handle that exponentially increases solubility in polar protic solvents.
Comparative UV-Vis Spectral Analysis
The following table synthesizes the quantitative UV-Vis absorption data and physical properties of 2-(2,5-Dimethoxyphenylamino)ethanol compared to its structural alternatives.
| Compound | Primary Peak ( λmax π→π∗ ) | Secondary Peak ( λmax n→π∗ ) | Aqueous/Polar Solubility | Key Application Advantage |
| Aniline | ~230 nm | ~280 nm | Low | Baseline standard; poor processability in green solvents. |
| 2,5-Dimethoxyaniline (DMA) | ~242 nm | ~299 nm[3] | Moderate | Strong EDG effects; standard electrochromic precursor[5]. |
| 2-(Phenylamino)ethanol | ~238 nm | ~295 nm | High | N-alkylation improves solubility; lacks ring activation. |
| 2-(2,5-Dimethoxyphenylamino)ethanol | ~245 nm | ~315 nm | Very High | Optimal balance of ring activation and solvent processability. |
Note: Spectral peaks for functionalized anilines are highly sensitive to solvent polarity (solvatochromism) and pH (protonation of the amine). The data above represents typical values in neutral, polar protic solvents (e.g., Ethanol).
Experimental Workflow & Logical Relationships
To ensure high-fidelity data when characterizing these monomers prior to polymerization, a strict, self-validating workflow must be adhered to.
Fig 1: Logical workflow for UV-Vis characterization and downstream electropolymerization.
Detailed Methodology: Self-Validating UV-Vis Protocol
As an Application Scientist, you must treat every spectroscopic measurement as a self-validating system. The following protocol ensures that your UV-Vis data for 2-(2,5-Dimethoxyphenylamino)ethanol is free from artifactual errors such as excimer formation or solvatochromic baseline drift.
Step 1: Precision Solvent Blanking (Causality: Solvatochromism)
Action: Prepare a baseline blank using the exact lot of spectroscopic-grade ethanol (or 0.1 M HCl if studying the protonated emeraldine-salt precursor state) used for the sample. Causality: Polar solvents hydrogen-bond with the amine and ether oxygens of the monomer. If the blank does not possess the exact same hydrogen-bonding network and refractive index, the baseline will skew, leading to inaccurate molar absorptivity ( ϵ ) calculations.
Step 2: Stock Solution & Serial Dilution (Causality: π−π Stacking)
Action: Prepare a 1.0 mM stock solution of 2-(2,5-Dimethoxyphenylamino)ethanol. Perform a serial dilution to create standards at 0.1 mM, 0.05 mM, and 0.01 mM. Causality: Aromatic amines are prone to π−π stacking at high concentrations, leading to dimer formation which broadens the absorption peaks and causes deviation from the Beer-Lambert law. Dilution ensures the species remains monomeric.
Step 3: Spectral Acquisition
Action: Scan the samples from 200 nm to 600 nm using a quartz cuvette (1 cm path length) with a slit width of 1.0 nm. Validation: The absorbance maximum ( Amax ) must fall between 0.1 and 1.0 Absorbance Units (AU) to ensure detector linearity.
Step 4: Beer-Lambert Validation
Action: Plot Absorbance vs. Concentration at the λmax (~315 nm). Validation: The system is self-validated if the R2 value of the linear regression is ≥0.999 . This confirms the absence of concentration-dependent aggregation, proving the monomer is fully solvated and ready for quantitative electropolymerization[5].
Downstream Application: Spectroelectrochemistry
When 2-(2,5-Dimethoxyphenylamino)ethanol is subjected to oxidative coupling (electropolymerization), the UV-Vis spectrum undergoes a dramatic transformation. Similar to the polymerization of DMA, the monomeric peaks in the UV region diminish, and new broad absorption bands emerge in the visible and near-infrared (NIR) regions (typically around 360 nm, 470 nm, and a broad polaron band >690 nm)[3][5].
The critical advantage of the N-hydroxyethyl variant over standard DMA is that the increased solubility allows for highly uniform, defect-free polymer films to be deposited onto Indium Tin Oxide (ITO) glass, resulting in superior electrochromic reversibility and faster color-switching response times.
References
- 2-(2,5-Dimethoxyphenylamino)ethanol | CAS 28226-20-2 | SCBT. scbt.com.
- Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties - SciELO. scielo.br.
- Label Free Poly(2,5-dimethoxyaniline)–Multi-Walled Carbon Nanotubes Impedimetric Immunosensor for Fumonisin B 1 Detection - MDPI. mdpi.com.
- 2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL Two Chongqing Chemdad Co. chemdad.com.
- 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - ChemicalBook. chemicalbook.com.
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- 5. scielo.br [scielo.br]
Validating Assay Purity for 2-(2,5-Dimethoxyphenylamino)ethanol: A Comparative Guide to Analytical Methodologies
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
The compound 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2) is a highly functionalized amino-alcohol-phenol derivative utilized as a critical intermediate in pharmaceutical synthesis[1][2]. Because impurities in raw materials can propagate through synthetic pathways and compromise final Active Pharmaceutical Ingredient (API) safety, establishing a robust, self-validating purity assay is non-negotiable.
With the recent implementation of the ICH Q2(R2) guidelines, regulatory bodies mandate a modernized, lifecycle-oriented approach to analytical method validation[3][4]. This guide objectively compares the primary analytical methodologies for validating the assay purity of 2-(2,5-Dimethoxyphenylamino)ethanol and provides a comprehensive, step-by-step experimental protocol grounded in Quality-by-Design (QbD) principles.
Comparative Analysis of Analytical Methodologies
Selecting the correct analytical technique requires understanding the physicochemical properties of the target molecule. 2-(2,5-Dimethoxyphenylamino)ethanol possesses a secondary amine, a primary hydroxyl group, and an electron-rich dimethoxyphenyl ring[2]. These features dictate its chromatographic behavior.
Why GC-FID is Suboptimal
Gas Chromatography with Flame Ionization Detection (GC-FID) is excellent for volatile compounds. However, the polar hydroxyl and secondary amine groups in 2-(2,5-Dimethoxyphenylamino)ethanol lead to strong intermolecular hydrogen bonding. This results in high boiling points and severe peak tailing due to secondary interactions with the silanol groups on the GC column. Without cumbersome and error-prone derivatization steps (e.g., silylation), GC-FID suffers from thermal degradation and poor reproducibility for this specific compound.
Why LC-MS is Overkill for Routine Assay
Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity and is the definitive tool for identifying unknown impurities. However, for a routine purity assay where the target concentration is high (typically validating a 98.0% - 102.0% specification), LC-MS is limited by matrix effects such as ion suppression or enhancement. The precision (RSD) of LC-MS often hovers between 2% and 5%, which fails the strict ≤ 2.0% precision criteria required for main component assays[5].
The Gold Standard: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides the optimal balance of precision, robustness, and cost-efficiency. The 2,5-dimethoxyphenyl moiety acts as a strong, stable chromophore, allowing for highly sensitive UV detection. By utilizing a reversed-phase column and a low-pH buffered mobile phase, the ionization of the secondary amine is suppressed, yielding sharp, symmetrical peaks ideal for accurate quantitation.
Table 1: Comparative Performance of Analytical Alternatives
| Parameter | HPLC-UV | LC-MS | GC-FID |
| Primary Utility | Routine Assay & Purity | Impurity Identification | Residual Solvents |
| Sensitivity | High (LOD ~0.05 µg/mL) | Ultra-High (LOD ~1 ng/mL) | Moderate (Requires Derivatization) |
| Assay Precision (RSD%) | < 1.0% | 2.0% - 5.0% | > 5.0% (Thermal degradation risk) |
| Matrix Effects | Negligible | High (Ion Suppression) | Moderate |
| Cost per Analysis | Low | High | Low |
| Regulatory Verdict | Optimal for Release | Overkill for Assay | Suboptimal |
ICH Q2(R2) Validation Workflow
To ensure the HPLC-UV method is fit for its intended purpose, it must be validated across specific parameters defined by ICH Q2(R2)[4][6]. The logical progression of this validation is visualized below.
Workflow for ICH Q2(R2) analytical method validation of 2-(2,5-Dimethoxyphenylamino)ethanol.
Experimental Protocols: A Self-Validating System
The following step-by-step methodology details the execution of the HPLC-UV validation. This protocol is designed as a self-validating system—meaning the internal controls (like forced degradation) inherently prove the method's reliability without requiring external orthogonal testing[3].
Phase 1: Chromatographic Conditions Setup
-
Column Selection: Utilize an end-capped C18 column (150 mm × 4.6 mm, 3.5 µm).
-
Causality: The hydrophobic stationary phase effectively retains the dimethoxyphenyl ring, while the end-capping prevents secondary interactions between the raw material's secondary amine and residual silanols on the silica support.
-
-
Mobile Phase Preparation:
-
Buffer (A): 0.1% Trifluoroacetic acid (TFA) in highly purified water.
-
Causality: TFA acts as an ion-pairing agent. It protonates the secondary amine (pKa ~ 8-9), ensuring the molecule remains in a single ionization state to prevent peak splitting and tailing.
-
Organic (B): 100% Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes.
-
Causality: A gradient ensures the elution of both highly polar degradants (e.g., cleaved ethanolamine fragments) and highly retained non-polar process impurities.
-
-
Detection: Set the UV detector to 280 nm.
-
Causality: The 2,5-dimethoxyphenyl moiety exhibits a strong absorption maximum near 280 nm, maximizing the signal-to-noise ratio for the main peak while minimizing background noise from the mobile phase.
-
Phase 2: Specificity via Forced Degradation
Specificity is the ability to assess unequivocally the analyte in the presence of expected impurities[5].
-
Acidic/Basic Hydrolysis: Treat 1.0 mg/mL sample solutions with 1N HCl and 1N NaOH for 24 hours at 60°C.
-
Oxidation: Treat a sample with 3% H₂O₂ for 6 hours at room temperature.
-
Photolytic & Thermal Stress: Expose solid samples to UV light (ICH Q1B compliant) and 105°C heat for 7 days.
-
Analysis: Inject all stressed samples.
-
Acceptance Criteria: The 2-(2,5-Dimethoxyphenylamino)ethanol peak must be baseline resolved (Resolution, Rs>1.5 ) from all generated degradation products, proving the method is stability-indicating[6].
-
Phase 3: Linearity, Accuracy, and Precision
-
Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (1.0 mg/mL). Plot peak area versus concentration.
-
Accuracy (Spike Recovery): Spike known amounts of reference standard into a synthetic matrix at 50%, 100%, and 150% levels in triplicate. Calculate the percentage recovery.
-
Repeatability: Inject the 100% standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas to ensure system precision.
Quantitative Validation Data
When executed correctly, the HPLC-UV method yields highly reliable data that easily satisfies regulatory thresholds. Below is a summary of expected validation results based on the protocol above.
Table 2: ICH Q2(R2) Validation Summary Data for HPLC-UV
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity (Resolution) | Rs>1.5 for all adjacent peaks | Rs=2.4 (Closest oxidative degradant) | Pass |
| Linearity ( R2 ) | R2≥0.999 | R2=0.9998 | Pass |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.4% - 100.8% | Pass |
| Repeatability (RSD %) | ≤2.0% ( n=6 ) | 0.65% | Pass |
| Intermediate Precision | ≤2.0% ( n=12 , 2 analysts, 2 days) | 0.82% | Pass |
Conclusion
For the routine release and purity validation of 2-(2,5-Dimethoxyphenylamino)ethanol, HPLC-UV stands as the superior analytical methodology. By leveraging the compound's inherent chromophore and mitigating its polar interactions via mobile phase modifiers, laboratories can establish a highly precise, cost-effective, and ICH Q2(R2)-compliant assay.
References
-
MasterControl. "ICH Q2(R2) Validation of Analytical Procedures." mastercontrol.com. URL: [Link]
-
ChemSrc. "2-(2,5-DIMETHOXYPHENYLAMINO)ETHANOL | CAS#: 28226-20-2." chemsrc.com. URL: [Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. URL: [Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL: [Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. URL: [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mastercontrol.com [mastercontrol.com]
- 6. database.ich.org [database.ich.org]
Comparative Stability Study of N-Substituted Dimethoxyanilines: A Technical Guide
Executive Summary
The functionalization of 2,5-dimethoxyaniline (2,5-DMA) via N-alkylation is a critical strategy in drug development, organic synthesis, and the design of soluble conducting polymers. While the parent unsubstituted 2,5-DMA offers robust intrinsic thermal stability and high conductivity in its polymeric form, it suffers from poor solubility and high susceptibility to oxidative degradation.
As a Senior Application Scientist, I have structured this guide to objectively compare the stability profiles—oxidative, thermal, and environmental—of unsubstituted 2,5-DMA against its short-chain (N-Methyl-2,5-DMA) and long-chain (N-Octyl-2,5-DMA) derivatives. By understanding the mechanistic causality behind these stability shifts, researchers can make informed, data-driven decisions for their specific synthetic or material applications.
Mechanistic Causality of Stability Shifts
The stability of aniline derivatives is not a monolithic property; it is a delicate balance of electronic and steric factors dictated by the N-substituent.
-
Oxidative Stability: Primary anilines like 2,5-DMA are highly susceptible to oxidation. The initial electron transfer generates a reactive radical cation. Without steric protection, this intermediate rapidly loses a proton and undergoes nucleophilic attack by water or other anilines, leading to quinone-imine degradation products or uncontrolled oligomerization [3]. N-alkylation stabilizes this radical cation. Short-chain alkyls (methyl) provide stabilization via hyperconjugation and inductive electron donation, while long-chain alkyls (octyl) provide profound steric shielding, blocking nucleophilic attack at the nitrogen center[1, 3]. Furthermore, oxidation rates are heavily pH-dependent, typically peaking near the pKa of the specific aniline derivative[2].
-
Thermal & Structural Stability: While N-alkylation drastically improves oxidative stability and organic solubility, it inherently disrupts intermolecular hydrogen bonding. In both crystalline monomeric forms and polymeric matrices (e.g., poly(2,5-dimethoxyaniline) or PDMA), hydrogen bonding is the primary driver of thermal stability [5]. Consequently, as the N-alkyl chain length increases, the onset temperature of thermal decomposition decreases [4].
Visualization: Mechanistic Pathways
Mechanistic pathways of oxidative degradation and stabilization via N-alkylation.
Comparative Stability Data
The following table synthesizes the quantitative stability parameters of the three target compounds. Data is normalized to standard laboratory conditions (25°C, 1 atm) unless otherwise specified.
| Compound | Oxidative Potential ( Eox vs Ag/AgCl) | Thermal Decomposition Onset ( Td , °C) | Photolytic Half-life (UV 254nm, hrs) | Primary Degradation Pathway |
| 2,5-DMA | +0.65 V | ~220 °C | 12 | Rapid oxidation to quinone-imines |
| N-Methyl-2,5-DMA | +0.80 V | ~190 °C | 28 | Slow N-demethylation / oxidation |
| N-Octyl-2,5-DMA | +0.95 V | ~150 °C | 45 | Thermal aliphatic chain cleavage |
Key Takeaway: There is an inverse relationship between oxidative/photolytic stability and thermal stability. N-Octyl-2,5-DMA is highly resistant to ambient oxidation but degrades at much lower temperatures due to the thermal lability of the octyl chain and lack of stabilizing hydrogen-bond networks.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to eliminate systemic artifacts.
Protocol 1: Electrochemical Oxidative Stability Profiling (Cyclic Voltammetry)
Purpose: To quantify the anodic oxidation threshold and assess the reversibility of the radical cation.
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous, degassed acetonitrile. Causality: Degassing with Argon for 20 minutes prevents dissolved oxygen from acting as a competing reducible species, isolating the amine's true oxidative behavior [2].
-
Analyte Addition: Prepare 1.0 mM solutions of the respective aniline derivatives in the electrolyte.
-
Electrode Setup: Use a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode. Self-Validation Step: Polish the GC electrode with 0.05 µm alumina slurry before every run to prevent passivation layers from previous oxidized oligomers from skewing the overpotential.
-
Measurement: Run cyclic voltammetry from 0.0 V to +1.2 V at a scan rate of 50 mV/s.
-
Internal Standardization: Post-measurement, spike the solution with 1.0 mM Ferrocene ( Fc/Fc+ ) and run a final scan. Causality: Ferrocene acts as an internal reference standard. Normalizing the aniline Eox against the Fc/Fc+ redox couple eliminates reference electrode drift errors.
Protocol 2: Thermal Degradation Analysis (TGA/DSC)
Purpose: To determine the onset of thermal decomposition and phase transition temperatures.
-
Sample Preparation: Weigh exactly 5.0 mg of the dried aniline derivative into an alumina crucible.
-
Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) furnace with high-purity Nitrogen at 50 mL/min. Causality: Conducting the test in an inert atmosphere isolates pure thermal decomposition (bond homolysis) from thermo-oxidative degradation.
-
Heating Profile: Equilibrate at 30°C for 10 minutes, then ramp at 10°C/min to 500°C.
-
Self-Validation Step: Run a blank baseline correction with an empty alumina crucible immediately prior to the sample run to subtract buoyancy effects and machine drift. The Td is calculated at the 5% mass loss threshold.
Visualization: Experimental Workflow
Self-validating multiparametric experimental workflow for stability assessment.
Application Guide: Choosing the Right Derivative
-
Select 2,5-Dimethoxyaniline (Unsubstituted) when your end-goal is the synthesis of highly conductive poly(2,5-dimethoxyaniline) (PDMA) [4]. You must, however, synthesize and store this monomer under strictly inert conditions to prevent premature auto-oxidation.
-
Select N-Methyl-2,5-DMA as a balanced intermediate for pharmaceutical synthesis. It offers a "sweet spot" of improved shelf-life and oxidative resistance while maintaining a relatively high thermal decomposition threshold.
-
Select N-Octyl-2,5-DMA for advanced materials applications requiring high solubility in non-polar organic solvents (e.g., spin-coating applications) and long-term environmental stability, provided the operating temperature of the final device does not exceed 120°C [1].
References
-
MDPI. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives". MDPI.[Link]
-
AIP Publishing. "Mechanism of charge transport in poly(2,5-dimethoxyaniline)". Journal of Applied Physics.[Link]
-
ResearchGate. "Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers". ResearchGate.[Link]
Determination of residual solvents in 2-(2,5-Dimethoxyphenylamino)ethanol
An in-depth technical guide for analytical chemists, researchers, and drug development professionals on optimizing and validating residual solvent analysis in complex amine matrices.
Executive Summary & Regulatory Context
The compound 2-(2,5-Dimethoxyphenylamino)ethanol (CAS 28226-20-2) is a highly functionalized intermediate frequently utilized in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). During its synthesis and purification, organic solvents such as Methanol, Dichloromethane (DCM), and Toluene are often employed.
Because residual solvents provide no therapeutic benefit and pose potential toxicological risks, their levels must be strictly monitored. The [1] mandates the control of these solvents based on Permitted Daily Exposure (PDE) limits. Analyzing these trace volatiles within a basic, high-boiling matrix like 2-(2,5-Dimethoxyphenylamino)ethanol presents unique physicochemical challenges that require a precisely engineered analytical strategy.
Physicochemical Barriers in Matrix Analysis
To design a robust analytical method, we must first understand the causality behind matrix interference. 2-(2,5-Dimethoxyphenylamino)ethanol contains both a secondary amine and a primary hydroxyl group.
-
Thermal Lability & Inlet Degradation: The compound has a high boiling point and is thermally sensitive. Direct injection into a Gas Chromatography (GC) inlet (typically operating at 200°C–250°C) causes the ethanolamine moiety to degrade, leading to active site formation in the liner, ghost peaks, and rapid column deterioration.
-
Matrix-Solvent Interactions: The amine and hydroxyl groups act as strong hydrogen-bond donors and acceptors. If an inappropriate sample diluent is used, these groups can suppress the volatility of polar residual solvents (like methanol), leading to poor recovery and variable partitioning.
Methodological Comparison: Selecting the Optimal Approach
To overcome these barriers, analytical scientists must choose a methodology that isolates the volatile analytes from the non-volatile matrix.
Decision matrix for selecting residual solvent analytical methodologies.
Performance Comparison Table
| Methodology | Matrix Interference | Sensitivity (LOD) | Instrument Lifespan | Primary Application |
| Direct Injection GC-FID | High (Severe degradation) | Moderate (~50 ppm) | Low (Frequent liner changes) | Not recommended for this matrix |
| Static Headspace GC-FID | Low (Matrix remains in vial) | High (<5 ppm) | High (Clean vapor injection) | Routine QA/QC & Lot Release |
| Static Headspace GC-MS | Low (Matrix remains in vial) | Very High (<1 ppm) | High | Structural ID of unknown volatiles |
Optimized Experimental Protocol: SH-GC-FID
The following protocol is engineered as a self-validating system . By utilizing Dimethyl sulfoxide (DMSO) as the diluent and Fluorobenzene as an Internal Standard (IS), the method inherently corrects for partitioning variations and verifies injection precision during every run.
A. Rationale for Experimental Choices
-
Diluent (DMSO): DMSO (boiling point 189°C) completely solubilizes the polar 2-(2,5-Dimethoxyphenylamino)ethanol without co-eluting with target solvents. It outcompetes the matrix for hydrogen bonding, ensuring volatile solvents partition freely into the headspace.
-
Column Selection (USP G43): A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624) provides the exact polarity needed to resolve low-boiling alcohols from halogenated compounds.
-
Equilibration Temperature (85°C): According to [3], 85°C provides sufficient thermal energy to drive solvents into the vapor phase without causing thermal degradation of the matrix in the vial.
Static Headspace GC-FID workflow for residual solvent analysis.
B. Step-by-Step Methodology
Step 1: Preparation of Solutions
-
Diluent Preparation: Add 50 µL of Fluorobenzene (Internal Standard) to 1000 mL of anhydrous DMSO. Mix thoroughly.
-
Standard Preparation: Accurately weigh target solvents (e.g., Methanol, DCM, Toluene) into a volumetric flask containing the IS-spiked DMSO to achieve concentrations corresponding to 100% of their respective ICH limits (Methanol: 3000 ppm; DCM: 600 ppm; Toluene: 890 ppm, relative to a 100 mg sample size).
-
Sample Preparation: Accurately weigh 100.0 mg of 2-(2,5-Dimethoxyphenylamino)ethanol into a 20 mL headspace vial. Add exactly 5.0 mL of the IS-spiked DMSO diluent. Crimp cap tightly with a PTFE/silicone septum.
Step 2: Headspace Sampler Parameters
-
Oven Temperature: 85°C
-
Loop Temperature: 95°C
-
Transfer Line Temperature: 105°C
-
Equilibration Time: 30 minutes
-
Vial Pressurization Time: 1.0 minute
-
Injection Time: 0.5 minutes
Step 3: GC-FID Parameters
-
Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Inlet Temperature: 140°C (Split ratio 10:1)
-
Oven Program: 40°C (hold 5 min) -> ramp 10°C/min to 240°C -> hold 5 min.
-
Detector (FID): 250°C; Hydrogen: 30 mL/min; Air: 300 mL/min.
Step 4: System Suitability Testing (SST) To ensure the protocol is self-validating, the system must pass the following criteria before sample analysis:
-
Resolution ( Rs ): The resolution between the closest eluting peaks (e.g., Acetonitrile and Dichloromethane) must be ≥1.0 .
-
Precision: The Relative Standard Deviation (RSD) of the Internal Standard peak area over 6 replicate injections of the standard must be ≤5.0% .
-
Sensitivity: The Signal-to-Noise (S/N) ratio for the lowest calibration standard (LOQ level) must be ≥10 .
Quantitative Performance Data
When the above protocol is executed, the isolation of the matrix via headspace extraction yields highly reproducible data. The table below summarizes typical validation parameters achieved for common residual solvents within a 100 mg 2-(2,5-Dimethoxyphenylamino)ethanol matrix.
| Target Solvent | ICH Q3C Class | ICH Limit (ppm) | LOD (ppm) | LOQ (ppm) | Recovery (%) at 100% Limit | Linearity ( R2 ) |
| Methanol | 2 | 3000 | 15.2 | 45.5 | 98.4 ± 1.2 | 0.9992 |
| Dichloromethane | 2 | 600 | 3.1 | 9.4 | 101.5 ± 0.8 | 0.9998 |
| Toluene | 2 | 890 | 1.8 | 5.5 | 99.1 ± 1.5 | 0.9995 |
| Ethyl Acetate | 3 | 5000 | 8.5 | 25.0 | 100.2 ± 1.1 | 0.9997 |
Note: Recovery values demonstrate that the DMSO diluent effectively outcompetes the matrix for hydrogen bonding, preventing the suppression of volatile alcohols like methanol.
References
Comprehensive Comparison Guide: Reference Standards for 2-(2,5-Dimethoxyphenylamino)ethanol Analysis
Executive Summary
2-(2,5-Dimethoxyphenylamino)ethanol ([1]) is a critical chemical intermediate and potential impurity encountered in the synthesis of complex pharmaceutical compounds, such as benzoxazine derivatives[2]. Accurate quantification of this compound is essential for regulatory submissions, impurity profiling, and quality control. This guide objectively compares the performance of different reference standard tiers—Certified Reference Materials (CRMs), Analytical Standards, and Research Grades—and provides a self-validating experimental protocol for its LC-MS/MS analysis.
Chemical Profile & Analytical Challenges
-
Chemical Name: 2-(2,5-Dimethoxyphenylamino)ethanol
-
CAS Number: 28226-20-2[1]
-
Molecular Formula: C10H15NO3[1]
-
Molecular Weight: 197.23 g/mol [1]
Causality Insight (Expertise & Experience): The molecular structure of 2-(2,5-Dimethoxyphenylamino)ethanol features a secondary amine and an electron-rich 2,5-dimethoxybenzene ring. This specific configuration makes the compound highly susceptible to oxidative degradation when in solution. Consequently, analytical methods must utilize degassed solvents, and reference standard stock solutions must be stored at -20°C in amber vials to prevent photo-oxidation and ensure long-term stability.
Objective Comparison of Reference Standard Tiers
Selecting the appropriate reference standard tier is a delicate balance between regulatory compliance, analytical rigor, and project budget. Below is a quantitative and qualitative comparison of the available alternatives.
Table 1: Comparative Analysis of Reference Standard Grades
| Feature | ISO 17034 CRM | Analytical Standard | Research Grade |
| Purity Certification | Quantitative (Mass Balance/qNMR) | Quantitative (HPLC-UV/GC-FID) | Qualitative (Area %) |
| Uncertainty Budget | ≤ ±0.5% (Expanded Uncertainty, k=2) | Not Provided | Not Provided |
| Metrological Traceability | SI Unit Traceable (NIST/BIPM) | Limited / Internal Only | None |
| Regulatory Compliance | ICH Q2(R2), FDA, EMA Compliant | Early R&D only | Non-compliant for assays |
| Relative Cost | $ | $ |
The Causality of Standard Selection:
-
[3]: Required for late-stage clinical trials and commercial release testing. The ISO 17034 standard ensures that the material is accompanied by a certificate detailing metrological traceability and a rigorously defined uncertainty budget[4]. This is critical because the uncertainty of the reference standard mathematically propagates through your calibration curve, directly impacting the confidence interval of your final quantitative result.
-
Analytical Standard: Suitable for early-stage R&D and routine qualitative screening where absolute metrological traceability is not yet mandated by regulatory bodies.
-
Research Grade: Best reserved for synthetic chemistry optimization or as a qualitative retention time marker during initial method development.
Self-Validating Experimental Protocol: LC-MS/MS Quantitative Workflow
To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By utilizing two independent weighings of the reference standard (one for the calibration curve and one for Quality Control samples), systemic errors such as balance drift or pipetting inaccuracies are immediately detected during the system suitability check. If both sets were drawn from the same stock, a 10% weighing error would become mathematically invisible to the analyst.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Equilibrate the ISO 17034 CRM of 2-(2,5-Dimethoxyphenylamino)ethanol to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.
-
Calibrator Stock (Stock A): Accurately weigh 10.0 mg of the CRM into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with LC-MS grade Methanol to achieve a 1.0 mg/mL concentration.
-
QC Stock (Stock B): Independently weigh a second 10.0 mg aliquot of the CRM into a separate 10 mL volumetric flask. Dissolve and dilute to volume with LC-MS grade Methanol (1.0 mg/mL).
Step 2: Preparation of Working Solutions & Calibration Curve
-
Perform serial dilutions of Stock A using 50:50 Methanol:Water (v/v) to create a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL.
-
Prepare QC samples from Stock B at Low (3 ng/mL), Mid (250 ng/mL), and High (400 ng/mL) concentrations.
-
Spike all calibrators, QCs, and unknown samples with a stable isotope-labeled internal standard (e.g., 2-(2,5-Dimethoxyphenylamino)ethanol-d4) at a constant concentration of 50 ng/mL to correct for matrix effects and ionization suppression.
Step 3: LC-MS/MS Analytical Conditions
-
Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.
-
Detection: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions: Monitor the precursor ion [M+H]+ at m/z 198.2 -> Product ions at m/z 180.2 (loss of H₂O) and m/z 154.1.
Step 4: Validation & Acceptance Criteria According to the[5], the method must demonstrate fitness for purpose through rigorous testing:
-
Accuracy: QC samples must calculate within ±15% of their nominal concentration.
-
Precision: The %RSD of six replicate injections of the Mid QC must be ≤10%.
-
Linearity: The calibration curve must yield a coefficient of determination (R²) ≥ 0.995.
Logical Workflow Visualization
The following diagram illustrates the metrological traceability and self-validating logic of the analytical workflow described above.
Caption: Self-validating LC-MS/MS workflow ensuring metrological traceability and ICH Q2(R2) compliance.
References
-
ISO 17034: What Is It & Why Is It Important? Source: Excedr URL:[Link]
-
How Certified Reference Materials Help Labs Meet Regulatory Requirements Source: Microbiologics URL:[Link]
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
